Cyclolinopeptide B
Description
Properties
IUPAC Name |
24,27-dibenzyl-9,18-di(butan-2-yl)-12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-21-propan-2-yl-1,7,10,13,16,19,22,25,28-nonazatricyclo[28.3.0.03,7]tritriacontane-2,8,11,14,17,20,23,26,29-nonone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H83N9O9S/c1-10-35(7)46-54(72)57-39(26-29-75-9)48(66)58-40(30-33(3)4)50(68)63-47(36(8)11-2)56(74)65-28-19-25-44(65)55(73)64-27-18-24-43(64)52(70)60-41(31-37-20-14-12-15-21-37)49(67)59-42(32-38-22-16-13-17-23-38)51(69)61-45(34(5)6)53(71)62-46/h12-17,20-23,33-36,39-47H,10-11,18-19,24-32H2,1-9H3,(H,57,72)(H,58,66)(H,59,67)(H,60,70)(H,61,69)(H,62,71)(H,63,68) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDMGDLQYNAXNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC4=CC=CC=C4)CC5=CC=CC=C5)C(C)CC)CC(C)C)CCSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H83N9O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1058.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure of Cyclolinopeptide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclolinopeptide B (CLB) is a naturally occurring cyclic nonapeptide isolated from flaxseed (Linum usitatissimum). It belongs to a class of compounds known as cyclolinopeptides, which have garnered significant interest in the scientific community due to their diverse and potent biological activities. Notably, this compound exhibits significant immunosuppressive properties, drawing comparisons to well-established immunosuppressant drugs.[1] This technical guide provides a comprehensive overview of the structure of this compound, including its amino acid composition, three-dimensional conformation, and the experimental methodologies employed for its characterization. Furthermore, it delves into its mechanism of action, offering insights for researchers in drug discovery and development.
Molecular Structure and Composition
This compound is a homodetic cyclic nonapeptide, meaning it consists of nine amino acids linked in a circular fashion solely through peptide bonds.
Amino Acid Sequence
The primary structure of this compound has been determined through a combination of chemical degradation and advanced spectrometric techniques.[2] The amino acid sequence is as follows:
cyclo(L-Methionyl-L-Leucyl-L-Isoleucyl-L-Prolyl-L-Prolyl-L-Phenylalanyl-L-Phenylalanyl-L-Valyl-L-Isoleucyl)
This can be represented using the one-letter code as: cyclo(M-L-I-P-P-F-F-V-I) .
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₅₆H₈₃N₉O₉S |
| Molecular Weight | 1058.38 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like DMSO, methanol (B129727), and chloroform. Limited solubility in water. |
| Chirality | All constituent amino acids are in the L-configuration. |
Three-Dimensional Conformation
The biological activity of this compound is intrinsically linked to its three-dimensional structure. The conformation of CLB in solution has been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by computational molecular modeling.[1]
A critical feature of this compound's conformation is the presence of a cis peptide bond between the two adjacent proline residues (Pro⁴-Pro⁵). This cis-prolyl bond introduces a significant kink in the peptide backbone, which is a common feature in many biologically active cyclic peptides. All other peptide bonds in the ring are in the more common trans configuration.[3]
Conformational analysis using Nuclear Overhauser Effect (NOE) data from 2D NMR experiments (NOESY and ROESY) has provided insights into the spatial proximity of protons, allowing for the calculation of a solution structure. These studies have revealed a relatively rigid and folded conformation.
Tabulated NMR Data (Illustrative)
While a complete set of specific chemical shifts and coupling constants for every proton in this compound is extensive and best presented in specialized databases, the following table illustrates the type of data obtained from 2D NMR experiments that are crucial for structure determination.
| Proton Pair (Residue i - Residue j) | NOE Type | Inferred Distance |
| Ile³ αH - Pro⁴ δH | Sequential | Short |
| Pro⁴ αH - Pro⁵ δH | Sequential | Short |
| Phe⁶ NH - Phe⁷ NH | Sequential | Medium |
| Val⁸ αH - Ile⁹ NH | Sequential | Short |
| Met¹ NH - Ile⁹ αH | Ring Closure | Medium |
| Phe⁶ Aromatic H - Phe⁷ Aromatic H | Side Chain | Short |
This table is illustrative. Specific NOE constraints are used in computational software to generate a family of structures consistent with the experimental data.
Experimental Protocols for Structural Elucidation
The determination of the complex structure of this compound relies on a combination of sophisticated analytical techniques.
Isolation and Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To isolate and purify this compound from a crude extract of flaxseed.
Methodology:
-
Extraction: Cyclolinopeptides are typically extracted from flaxseed oil or defatted flaxseed meal using organic solvents such as methanol or a mixture of methanol and water.[4]
-
Sample Preparation: The crude extract is filtered and concentrated under reduced pressure. The residue is then redissolved in a suitable solvent for HPLC injection.
-
Chromatographic Conditions:
-
Column: A C18 or Phenyl-Hexyl reversed-phase column is commonly used.[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[5]
-
Gradient: A linear gradient from a lower concentration of mobile phase B to a higher concentration is employed to elute the cyclolinopeptides based on their hydrophobicity. A typical gradient might be 20-80% B over 60 minutes.
-
Flow Rate: Approximately 1 mL/min for analytical scale or higher for preparative scale.
-
Detection: UV absorbance is monitored at 214 nm and 280 nm.
-
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected, and the solvent is removed by lyophilization.
Primary Structure Determination: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Objective: To determine the amino acid sequence of the purified this compound.
Methodology:
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent, typically a mixture of water, acetonitrile, and a small amount of formic acid to promote ionization.
-
Ionization: The sample solution is introduced into an electrospray ionization source, where it is nebulized and ionized to produce protonated molecular ions [M+H]⁺.
-
MS1 Analysis: The mass-to-charge ratio (m/z) of the intact molecular ion is determined to confirm the molecular weight of the cyclic peptide.
-
MS/MS Analysis (Fragmentation): The molecular ion of this compound is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). This induces fragmentation of the peptide backbone.
-
Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer. For cyclic peptides, the fragmentation pattern is more complex than for linear peptides, often involving multiple ring-opening events. The resulting b- and y-type ions, as well as internal fragment ions, are analyzed to deduce the amino acid sequence.[6]
Conformational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the three-dimensional structure of this compound in solution.
Methodology:
-
Sample Preparation: A high-purity sample of this compound is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to observe the chemical shifts of all protons in the molecule.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which helps in assigning protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., within an amino acid residue).[7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in proximity (typically < 5 Å), providing crucial distance restraints for 3D structure calculation. The choice between NOESY and ROESY depends on the molecular weight of the peptide and the experimental conditions.[8]
-
-
Structure Calculation: The distance restraints obtained from NOESY/ROESY experiments, along with dihedral angle restraints derived from coupling constants, are used as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental data.
Synthesis
While naturally abundant, the chemical synthesis of this compound and its analogs is crucial for structure-activity relationship studies. The most common method for synthesizing peptides is Solid-Phase Peptide Synthesis (SPPS).
General Protocol for Solid-Phase Synthesis of a Cyclic Nonapeptide
Objective: To chemically synthesize a cyclic nonapeptide analogous to this compound.
Methodology:
-
Resin Preparation: A suitable resin (e.g., Rink amide resin) is swollen in a solvent like N,N-dimethylformamide (DMF).
-
Chain Assembly: The linear peptide is assembled on the solid support in a stepwise manner from the C-terminus to the N-terminus. Each cycle involves:
-
Fmoc Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a base, typically piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The carboxyl group of the next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the free N-terminus of the peptide on the resin.
-
-
Cleavage from Resin: Once the linear nonapeptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers.
-
Cyclization: The linear peptide is then subjected to cyclization in dilute solution under basic conditions to promote intramolecular peptide bond formation between the N- and C-termini.
-
Purification: The crude cyclic peptide is purified by preparative RP-HPLC.
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.[9][10]
Mechanism of Immunosuppressive Action
The immunosuppressive activity of cyclolinopeptides, including this compound, is primarily attributed to their ability to inhibit the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1][11] This mechanism is analogous to that of well-known immunosuppressive drugs like cyclosporin (B1163) A and tacrolimus.[12][13]
The Calcineurin-NFAT Signaling Pathway:
-
T-Cell Activation: Activation of the T-cell receptor (TCR) leads to an increase in intracellular calcium concentration.
-
Calcineurin Activation: Calcium ions bind to calmodulin, which in turn activates calcineurin, a serine/threonine phosphatase.
-
NFAT Dephosphorylation: Activated calcineurin dephosphorylates the NFAT transcription factor in the cytoplasm.
-
Nuclear Translocation: Dephosphorylation exposes a nuclear localization signal on NFAT, leading to its translocation into the nucleus.
-
Gene Transcription: In the nucleus, NFAT binds to the promoter regions of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).
-
Immune Response: The production and secretion of IL-2 and other cytokines lead to the proliferation and activation of T-cells, propagating the immune response.
Inhibition by this compound: this compound, like other cyclolinopeptides, is thought to first form a complex with an intracellular protein called cyclophilin. This this compound-cyclophilin complex then binds to calcineurin, inhibiting its phosphatase activity. By blocking calcineurin, the dephosphorylation of NFAT is prevented, thereby inhibiting its nuclear translocation and the subsequent transcription of pro-inflammatory genes. This ultimately leads to the suppression of the T-cell mediated immune response.[1]
Visualizations
Workflow for Structural Elucidation of this compound
Caption: General Workflow for the Structural Elucidation of this compound.
Calcineurin-NFAT Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the Calcineurin-NFAT Signaling Pathway by this compound.
Conclusion
This compound is a structurally complex and biologically active cyclic nonapeptide with significant potential in pharmacology, particularly as an immunosuppressive agent. Its well-defined three-dimensional structure, characterized by a key cis-Pro-Pro bond, is crucial for its activity. The elucidation of this structure has been made possible through a combination of advanced analytical techniques, including RP-HPLC, ESI-MS/MS, and NMR spectroscopy. The understanding of its mechanism of action via the inhibition of the calcineurin-NFAT signaling pathway provides a solid foundation for the rational design and development of novel therapeutics based on the cyclolinopeptide scaffold. This guide serves as a comprehensive resource for professionals engaged in the study and application of such bioactive peptides.
References
- 1. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ion binding of cyclolinopeptide A: an NMR and CD conformational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. users.cs.duke.edu [users.cs.duke.edu]
- 8. sopnmr.blogspot.com [sopnmr.blogspot.com]
- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 10. wernerlab.weebly.com [wernerlab.weebly.com]
- 11. Cyclolinopeptide A | Encyclopedia MDPI [encyclopedia.pub]
- 12. frontiersin.org [frontiersin.org]
- 13. Calcineurin-NFAT signalling in myeloid leucocytes: new prospects and pitfalls in immunosuppressive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclolinopeptide B: A Technical Guide to its Discovery, Natural Sources, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclolinopeptide B, a cyclic nonapeptide, has garnered significant scientific interest due to its potent immunosuppressive properties. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction, isolation, and characterization. Quantitative data on its prevalence in various flaxseed cultivars are presented, alongside a comprehensive description of its mechanism of action as a calcineurin inhibitor. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Characterization
This compound was first discovered in 1968 by Weygand.[1] It is a member of the cyclolinopeptide family, a class of cyclic peptides isolated from flaxseed (Linum usitatissimum).[1][2][3] These peptides are characterized by their hydrophobic nature and cyclic structure, typically composed of eight to ten amino acids.[2] The highest concentrations of cyclolinopeptides are found in cold-pressed flaxseed oil.[3]
Natural Sources and Quantitative Occurrence
The primary natural source of this compound is the flax plant (Linum usitatissimum), where it is found in the seeds and oil.[1][4][5] The concentration of cyclolinopeptides can vary depending on the flaxseed cultivar, growing conditions, and processing methods.[3] While specific quantitative data for this compound across numerous cultivars is limited, studies have reported the concentrations of total and individual cyclolinopeptides in various Canadian flax cultivars. It is important to note that this compound contains a methionine residue, which can be easily oxidized to methionine sulfoxide, forming Cyclolinopeptide C.[6] Therefore, the reported concentrations of Cyclolinopeptide C can indirectly indicate the potential presence of this compound.
Table 1: Concentration of Selected Cyclolinopeptides in Canadian Flaxseed Cultivars (μg/g of seed) [1]
| Cultivar | Cyclolinopeptide A | Cyclolinopeptide C (Oxidized B) | Cyclolinopeptide D | Cyclolinopeptide E | Cyclolinopeptide F | Cyclolinopeptide G |
| CDC Bethune | 17 ± 2 | 10 ± 1 | 8 ± 1 | 15 ± 2 | 12 ± 1 | 28 ± 3 |
| Vimy | 20 ± 2 | 12 ± 1 | 9 ± 1 | 18 ± 2 | 14 ± 1 | 33 ± 3 |
| CDC Sorrel | 18 ± 2 | 11 ± 1 | 8 ± 1 | 16 ± 2 | 13 ± 1 | 30 ± 3 |
| Prairie Thunder | 19 ± 2 | 11 ± 1 | 9 ± 1 | 17 ± 2 | 13 ± 1 | 31 ± 3 |
| Flanders | 16 ± 2 | 9 ± 1 | 7 ± 1 | 14 ± 1 | 11 ± 1 | 26 ± 3 |
Data presented as mean ± standard deviation.
Experimental Protocols
Extraction of Cyclolinopeptides from Flaxseed Oil
This protocol outlines a liquid-liquid extraction method for isolating cyclolinopeptides from flaxseed oil.[2][7]
Materials:
-
Flaxseed oil
-
Methanol
-
Deionized water
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 700 µL of flaxseed oil in a microcentrifuge tube, add 700 µL of a methanol-water mixture (70:30 v/v).
-
Vortex the mixture vigorously for 10 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes.
-
The upper phase (supernatant) contains the extracted cyclolinopeptides. Carefully collect the supernatant for further analysis.
Isolation and Purification by Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC)
This protocol describes the isolation of cyclolinopeptides from an acetone (B3395972) extract of ground flaxseed followed by purification using HPLC.[1]
3.2.1. Solid-Phase Extraction
Materials:
-
Ground flaxseed
-
Acetone
-
Silica (B1680970) gel 60 SPE column
-
Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Vacuum manifold
Procedure:
-
Extract the ground flaxseed with acetone.
-
Equilibrate a silica gel 60 SPE column with hexane.
-
Load the acetone extract onto the SPE column.
-
Wash the column with solvents of increasing polarity to elute different fractions:
-
100% Hexane
-
20% EtOAc in hexane
-
50% EtOAc in hexane
-
-
Elute the cyclolinopeptide-containing fraction with 100% EtOAc followed by 10% MeOH in DCM.
-
Collect the eluate containing the cyclolinopeptides and evaporate the solvent.
3.2.2. High-Performance Liquid Chromatography (HPLC) Purification
Instrumentation and Conditions:
-
Column: ZORBAX Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[1]
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water
-
-
Gradient Elution: [1]
-
0 min: 30% A
-
3 min: 40% A
-
6 min: 45% A
-
7 min: 65% A
-
19 min: Hold at 65% A
-
22 min: 66% A
-
23 min: 70% A
-
24 min: 100% A
-
26 min: Hold at 100% A
-
31 min: 30% A
-
-
Flow Rate: 0.5 mL/min, increasing to 1.0 mL/min from 23 to 26 min[1]
-
Detection: UV at 214 nm (for peptide bonds) and 280 nm (for tryptophan-containing peptides)[2][8]
-
Injection Volume: 15 µL[1]
Procedure:
-
Dissolve the dried cyclolinopeptide fraction from the SPE in a suitable solvent (e.g., methanol).
-
Inject the sample onto the HPLC system.
-
Collect the fractions corresponding to the peaks of interest based on the UV chromatogram.
-
Confirm the identity and purity of this compound using mass spectrometry.
Immunosuppressive Mechanism of Action
This compound, like other immunosuppressive cyclolinopeptides and the well-known drug Cyclosporin A, exerts its effect by inhibiting the calcineurin signaling pathway, which is crucial for T-cell activation.
Signaling Pathway Diagram
Caption: Calcineurin inhibition pathway by this compound.
Workflow for Isolation and Identification
Caption: Isolation and identification workflow for this compound.
The mechanism of action involves the following key steps:[9][10][11][12][13]
-
Binding to Cyclophilin: this compound enters the cytoplasm of T-lymphocytes and binds to the immunophilin, cyclophilin.
-
Formation of a Complex: This binding forms a this compound-cyclophilin complex.
-
Inhibition of Calcineurin: The complex then binds to and inhibits the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin.
-
Prevention of NFAT Dephosphorylation: The inhibition of calcineurin prevents it from dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).
-
Inhibition of NFAT Translocation: Phosphorylated NFAT cannot translocate from the cytoplasm to the nucleus.
-
Suppression of IL-2 Gene Transcription: Without nuclear NFAT, the transcription of the gene for interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation, is suppressed.
-
Inhibition of T-Cell Activation: The lack of IL-2 production leads to the overall suppression of T-cell activation and proliferation, resulting in an immunosuppressive effect.
Conclusion
This compound represents a promising natural product with significant therapeutic potential, particularly as an immunosuppressive agent. This guide provides a foundational understanding of its discovery, natural abundance, and the technical procedures for its isolation and characterization. The detailed elucidation of its mechanism of action further underscores its potential for drug development. Further research into the quantitative analysis across a wider range of flax cultivars and the development of optimized, scalable purification protocols will be crucial for advancing the clinical application of this compound and its analogues.
References
- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 2. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and quantification of cyclolinopeptides in five flaxseed cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repository.tugraz.at [repository.tugraz.at]
- 8. pubs.acs.org [pubs.acs.org]
- 9. droracle.ai [droracle.ai]
- 10. Calcineurin Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structure of calcineurin–cyclophilin–cyclosporin shows common but distinct recognition of immunophilin–drug complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cyclolinopeptide B mechanism of action hypothesis
An In-depth Technical Guide on the Core Mechanism of Action Hypothesis for Cyclolinopeptide B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CLB), a cyclic nonapeptide isolated from flaxseed (Linum usitatissimum), has demonstrated significant immunosuppressive and potential anti-cancer activities. Its mechanism of action, while not as extensively studied as its analogue Cyclolinopeptide A (CLA), is hypothesized to parallel that of well-established immunosuppressants like Cyclosporin A (CsA). This technical guide consolidates the current understanding and primary hypotheses regarding CLB's molecular interactions and downstream cellular effects. The core hypothesis centers on the inhibition of the calcineurin-NFAT signaling pathway via interaction with cyclophilin. Secondary proposed mechanisms include the modulation of the AKT/JNK signaling cascade and the induction of cell cycle arrest. This document provides a detailed overview of these pathways, quantitative data from related compounds, and the experimental protocols used to investigate these mechanisms.
Core Hypothesis: Calcineurin-Dependent Immunosuppression
The principal hypothesis for the immunosuppressive action of this compound is its interference with T-cell activation, a mechanism it shares with Cyclosporin A. This process is initiated by the binding of CLB to an intracellular receptor, cyclophilin (Cyp), a peptidyl-prolyl cis-trans isomerase. The resulting CLB-Cyp complex acquires the ability to bind to and inhibit the catalytic activity of calcineurin (CaN), a calcium and calmodulin-dependent serine/threonine phosphatase.
In activated T-cells, calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). Once dephosphorylated, NFAT translocates from the cytoplasm to the nucleus, where it acts as a transcription factor to induce the expression of critical immunomodulatory genes, most notably Interleukin-2 (IL-2). IL-2 is a potent cytokine that promotes T-cell proliferation and differentiation.
By inhibiting calcineurin, the CLB-Cyp complex prevents NFAT dephosphorylation and its subsequent nuclear translocation. This blockade halts the IL-2 signaling cascade, leading to a suppression of T-cell mediated immune responses. This hypothesized pathway explains the observed inhibition of T-cell proliferation and the overall immunosuppressive phenotype of cyclolinopeptides.
Secondary Hypotheses
Modulation of AKT/JNK Signaling
Evidence suggests that both Cyclolinopeptide A and B can modulate the AKT/JNK signaling pathway, which plays a crucial role in cell proliferation and survival. The c-Jun N-terminal kinase (JNK) pathway, a subset of the MAPK pathways, is activated by various stress signals and can lead to apoptosis. Conversely, the AKT (Protein Kinase B) pathway is a key mediator of cell survival, proliferation, and growth. These two pathways are often interlinked, with AKT capable of negatively regulating JNK activation. It is hypothesized that CLB's anti-proliferative effects, particularly in cancer cell lines, may be mediated by its ability to influence the balance of these pathways, potentially inhibiting pro-survival AKT signaling or promoting pro-apoptotic JNK signaling.
Induction of Cell Cycle Arrest
Another proposed mechanism of action for cyclolinopeptides is the induction of cell cycle arrest. Studies on CLA have shown an ability to arrest bone giant tumor cells in the G0/G1 phase of the cell cycle. This suggests that cyclolinopeptides, including CLB, may interact with the cellular machinery that governs cell cycle progression, such as cyclin-dependent kinases (CDKs) and their inhibitors. This mechanism would contribute significantly to the observed anti-proliferative and anti-cancer effects.
Quantitative Data Summary
Direct quantitative data for this compound's interaction with specific molecular targets is limited. However, data from its close analogue, Cyclolinopeptide A (CLA), provides a valuable reference for hypothesizing the potency of CLB.
| Parameter | Ligand | Target | Value | Comments |
| Binding Affinity | Cyclolinopeptide A | Bovine Cyclophilin A | Kd ≈ 600-700 nM | Binding is ~20-fold weaker than Cyclosporin A (Kd ≈ 30-37 nM). |
| Enzyme Inhibition | Cyclolinopeptide A | Calcineurin | Requires 10x higher concentration than CsA | The CLA-CypA complex is a weaker inhibitor of calcineurin compared to the CsA-CypA complex. |
| Cell Proliferation | This compound | Human Lymphocytes | Inhibits mitogen-induced proliferation | Potency reported to be comparable to Cyclosporin A in some assays, though specific IC50 values are not consistently reported. |
Key Experimental Protocols
Investigating the hypothesized mechanisms of action for this compound requires a suite of specific in vitro and in vivo assays.
Lymphocyte Proliferation Assay
This assay is fundamental for quantifying the immunosuppressive effect of CLB on T-cell and B-cell activation.
-
Objective: To measure the dose-dependent inhibition of mitogen-stimulated lymphocyte proliferation by CLB.
-
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Plate PBMCs in a 96-well plate at a concentration of 1 x 105 cells/well in complete RPMI-1640 medium.
-
Treatment: Add serial dilutions of this compound to the wells. Include vehicle controls (e.g., DMSO) and a positive control inhibitor (e.g., Cyclosporin A).
-
Stimulation: Add a mitogen such as Phytohemagglutinin (PHA) or Concanavalin A (Con A) to stimulate T-cell proliferation.
-
Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
[3H]-Thymidine Incorporation: Add [3H]-thymidine to the culture for the final 8-18 hours of incubation. Harvest the cells onto filter mats and measure incorporated radioactivity using a scintillation counter. Proliferation is proportional to the counts per minute (cpm).
-
CFSE Staining: Alternatively, pre-label cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. Proliferation is measured by the generational dilution of the CFSE dye via flow cytometry.
-
-
Calcineurin Phosphatase Activity Assay
This biochemical assay directly tests the hypothesis that the CLB-Cyp complex inhibits calcineurin's enzymatic activity.
-
Objective: To determine if CLB, in the presence of cyclophilin, inhibits the phosphatase activity of calcineurin.
-
Methodology:
-
Reagents: Utilize recombinant human Calcineurin, recombinant human Cyclophilin A, and a specific phosphorylated peptide substrate (e.g., RII phosphopeptide).
-
Reaction Setup: In a 96-well plate, combine assay buffer, Calmodulin, Calcineurin, and Cyclophilin A.
-
Inhibitor Addition: Add varying concentrations of this compound or Cyclosporin A (as a positive control).
-
Pre-incubation: Allow the components to pre-incubate to permit the formation of the inhibitor-cyclophilin complex.
-
Initiate Reaction: Add the RII phosphopeptide substrate to start the dephosphorylation reaction. Incubate at 30°C.
-
Quantify Phosphate (B84403) Release: Stop the reaction and measure the amount of free phosphate released using a colorimetric method, such as the Malachite Green assay. The amount of free phosphate is inversely proportional to the inhibitory activity of CLB.
-
Cell Cycle Analysis
This assay is used to verify the hypothesis that CLB exerts its anti-proliferative effects by causing cell cycle arrest.
-
Objective: To determine the effect of CLB on the cell cycle distribution of a proliferating cell line (e.g., Jurkat T-cells or a cancer cell line).
-
Methodology:
-
Cell Culture and Treatment: Culture cells to logarithmic growth phase and then treat with various concentrations of CLB for a specified time period (e.g., 24, 48 hours).
-
Cell Harvest: Harvest the cells by centrifugation.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the membranes and preserve the cellular structure. Store at 4°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing a quantitative DNA dye like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.
-
Cyclolinopeptide B: A Comprehensive Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclolinopeptide B (CLB) is a cyclic nonapeptide, a member of the cyclolinopeptides family of natural compounds isolated from flaxseed (Linum usitatissimum) and its oil.[1][2][3][4][5] These peptides, also known as linusorbs, are characterized by their cyclic and hydrophobic nature.[2][3][4] this compound, in particular, has garnered significant scientific interest due to its notable biological activities, including immunosuppressive and potential anticancer effects.[1][2][6][7] This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and visualizations of relevant workflows and biological pathways.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a quantitative foundation for research and development applications.
| Property | Value | Source(s) |
| Molecular Formula | C₅₆H₈₃N₉O₉S | [8] |
| Molecular Weight | 1058.4 g/mol (Average) 1057.60344643 Da (Monoisotopic) | [1][8][9] |
| IUPAC Name | (3S,9S,12S,15S,18S,21S,24S,27S,30S)-24,27-dibenzyl-9,18-bis[(2S)-butan-2-yl]-12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-21-propan-2-yl-1,7,10,13,16,19,22,25,28-nonazatricyclo[28.3.0.0³,⁷]tritriacontane-2,8,11,14,17,20,23,26,29-nonone | [8] |
| Amino Acid Sequence | cyclo[L-isoleucyl-L-methionyl-L-leucyl-L-isoleucyl-L-prolyl-L-prolyl-L-phenylalanyl-L-phenylalanyl-L-valyl] | [8] |
| Synonyms | This compound, SCHEMBL31500491, SCHEMBL31500492, CHEBI:230354, HY-P5058 | [8] |
| Optical Rotation | [α]D -104.1 (c, 0.2 in MeOH) | [9] |
| Melting Point | Not Available | [9] |
| Solubility | Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions. It is typically dissolved in organic solvents such as methanol (B129727), acetonitrile (B52724), or DMSO for experimental purposes.[10] The solubility in diacylglycerol (DAG) is reported to be significantly higher than in other substrates.[11] |
Experimental Protocols
The isolation, purification, and characterization of this compound are critical steps for its study. The following sections detail the common methodologies employed.
Isolation and Purification
This compound is naturally present in flaxseed oil. Its extraction and purification involve several steps to separate it from the complex lipid matrix and other cyclopeptides.
1. Extraction from Flaxseed Oil:
-
Liquid-Liquid Extraction: A common method involves partitioning the cyclopeptides from the oil into a polar solvent.[3][4] An aliquot of flaxseed oil is mixed with a methanol/water or methanol/ethanol/water mixture.[3][4] The mixture is vortexed and then centrifuged to separate the polar, peptide-containing supernatant from the non-polar lipid layer.[3][4] Ratios of methanol to water (e.g., 60:40, 70:30, 80:20) can be optimized for extraction efficiency.[3][4] A hot methanol/water mixture (e.g., preheated to 90°C) has been shown to improve extraction efficiency for some cyclolinopeptides.[3][4]
-
Sonication-Assisted Methanol Extraction (SAME): This method involves adding methanol to the flaxseed oil, followed by vortexing and sonication.[3][4] The mixture is then centrifuged, and the supernatant containing the peptides is collected.[3][4]
2. Solid Phase Extraction (SPE):
-
For further purification and removal of other polar compounds like pigments and phospholipids, SPE with a silica (B1680970) gel stationary phase is used.[5][12]
-
The column is first equilibrated with a non-polar solvent like hexane (B92381).[5]
-
The sample (dissolved in hexane) is loaded onto the column.[5]
-
A series of washes with solvents of increasing polarity are performed. Low-polarity compounds are eluted with hexane and ethyl acetate (B1210297)/hexane mixtures.[5]
-
Cyclolinopeptides are typically eluted with 100% ethyl acetate and 10% methanol in dichloromethane.[5]
3. Preparative High-Performance Liquid Chromatography (HPLC):
-
The final purification step to isolate this compound from other closely related cyclolinopeptides is achieved using preparative HPLC.[10]
-
A phenyl-hexyl column has been shown to be effective for the simultaneous isolation of multiple cyclolinopeptides.[10][13]
-
A gradient elution program with acetonitrile and water is commonly employed.[5][10] An example of optimized conditions includes an initial acetonitrile (ACN) to water ratio of 40%, increasing to a final ACN ratio of 80%.[10]
Caption: Workflow for the isolation and purification of this compound.
Characterization Methods
Once purified, this compound is characterized to confirm its identity and structure.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Analytical RP-HPLC is used to assess the purity of the isolated peptide.[3]
-
A C18 or phenyl-hexyl column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.[3][5][13]
-
Detection is commonly performed using a UV detector at wavelengths of 214 nm (for peptide bonds) and 260/280 nm (for aromatic residues like phenylalanine).[3][5]
2. Mass Spectrometry (MS):
-
Mass spectrometry is crucial for determining the molecular weight and amino acid sequence of this compound.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for analyzing peptides.[14][15] The purified peptide is dissolved in a suitable solvent (e.g., methanol/water with a small amount of acid) and infused into the mass spectrometer.[16]
-
High-Resolution Mass Spectrometry (HRMS): Instruments like the Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer provide highly accurate mass measurements, allowing for the confirmation of the elemental composition.[3][4][17]
-
Tandem Mass Spectrometry (MS/MS): To sequence the peptide, the protonated molecular ion ([M+H]⁺) is selected and fragmented. The resulting fragment ions (typically b- and y-type ions) allow for the deduction of the amino acid sequence.[14][16]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
NMR spectroscopy is used to determine the three-dimensional structure of cyclolinopeptides in solution.[18][19][20]
-
For peptides like Cyclolinopeptide A, 220 MHz ¹H NMR spectra have been analyzed to determine the conformation of the main chain.[18][19]
-
Experiments such as COSY, TOCSY, and NOESY are used for resonance assignments.[20]
-
Deuterium exchange rates and temperature-dependence studies of NH proton chemical shifts provide information about solvent exposure and intramolecular hydrogen bonding.[18]
Caption: Workflow for the characterization of this compound.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, primarily immunosuppressive and anticancer effects.[1][2][6] Its mechanisms of action involve the modulation of key cellular signaling pathways.
-
Immunosuppressive Activity: this compound has been shown to possess immunosuppressive activity on human peripheral blood lymphocytes.[1] Analogues of this compound exhibit high immunosuppressive activity by inhibiting calmodulin neurophosphatase activity, which is similar to the mechanism of action of Cyclosporin A (CsA).[21][22] This leads to the inhibition of the transcription factor NFAT and subsequent suppression of IL-2 expression.[21][22]
-
Anticancer Potential: In vitro studies have demonstrated that cyclolinopeptides, including this compound, can inhibit cancer cell proliferation.[2] One of the identified mechanisms is the modulation of the AKT/JNK signaling pathway.[2]
The diagram below illustrates the modulation of the AKT/JNK signaling pathway, a key mechanism in the anticancer activity of this compound.
Caption: Modulation of the AKT/JNK pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil [frontiersin.org]
- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 6. researchgate.net [researchgate.net]
- 7. Flaxseed Peptides and Cyclolinopeptides: A Critical Review on Proteomic Approaches, Biological Activity, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C56H83N9O9S | CID 10581956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Showing Compound this compound (FDB003149) - FooDB [foodb.ca]
- 10. A practical and fast isolation of 12 cyclolinopeptides (linusorbs) from flaxseed oil via preparative HPLC with phenyl-hexyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Characterization and complete separation of major cyclolinopeptides in flaxseed oil by reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Conformation of Cyclolinopeptide A Observed by Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. chem.uzh.ch [chem.uzh.ch]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Isolating Cyclolinopeptide B from Linum usitatissimum: A Technical Guide for Researchers
Introduction
Cyclolinopeptide B, a cyclic nonapeptide first identified in flaxseed (Linum usitatissimum), has garnered significant interest within the scientific community for its potent immunosuppressive and anticancer properties. As a member of the cyclolinopeptide family, this hydrophobic compound presents both opportunities and challenges in its extraction, purification, and characterization. This technical guide provides an in-depth overview of the methodologies for isolating this compound, tailored for researchers, scientists, and drug development professionals. The guide synthesizes available data on extraction and purification protocols, quantitative analysis, and the current understanding of its mechanisms of action.
Data Presentation: Quantitative Analysis of Cyclolinopeptide Content
While specific quantitative data for the yield and purity of this compound during isolation is not extensively detailed in the current literature, studies on the overall cyclolinopeptide (CLP) content in flaxseed provide valuable benchmarks. The concentration of total CLPs in various flaxseed cultivars has been reported to range from 189 µg/g to 303 µg/g.[1] Furthermore, a purity of 91.4% has been achieved for a mixture of cyclolinopeptides extracted from flaxseed cake.[2]
The following table summarizes the reported concentrations of the total cyclolinopeptide mixture in flaxseed, which includes this compound as a constituent.
| Flaxseed Cultivar | Total Cyclolinopeptide Concentration (µg/g) | Reference |
| Flanders | 189 | [1] |
| Somme | 303 | [1] |
It is important to note that the relative abundance of individual cyclolinopeptides, including this compound, can vary depending on the flaxseed cultivar, growing conditions, and the extraction method employed.
Experimental Protocols: Isolating a Cyclolinopeptide-Enriched Fraction
The isolation of this compound is typically achieved through a multi-step process involving extraction from flaxseed oil or defatted flaxseed meal (cake), followed by purification to separate the various cyclolinopeptides.
Extraction from Flaxseed Oil
a) Liquid-Liquid Extraction:
-
Objective: To partition the more polar cyclolinopeptides from the nonpolar triglycerides in flaxseed oil.
-
Protocol:
-
Mix equal volumes of flaxseed oil and a methanol (B129727)/water solution (e.g., 80:20 v/v).
-
Vortex the mixture vigorously for 10-15 minutes to ensure thorough mixing.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to separate the layers.
-
Carefully collect the upper methanolic layer, which contains the cyclolinopeptides.
-
Repeat the extraction process on the oil layer to maximize the yield.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude cyclolinopeptide extract.
-
b) Sonication-Assisted Methanol Extraction:
-
Objective: To enhance the extraction efficiency using ultrasonic waves.
-
Protocol:
-
Suspend flaxseed oil in methanol (e.g., 1:1 v/v).
-
Subject the mixture to ultrasonication for 30-60 minutes in a temperature-controlled water bath.
-
Centrifuge the mixture to pellet any insoluble material.
-
Collect the methanolic supernatant containing the cyclolinopeptides.
-
Evaporate the solvent to yield the crude extract.
-
Extraction from Flaxseed Cake (Defatted Meal)
-
Objective: To extract cyclolinopeptides from the solid matrix of flaxseed cake.
-
Protocol:
-
Mill the flaxseed cake to a fine powder to increase the surface area for extraction.
-
Suspend the powdered cake in a suitable solvent, such as ethanol (B145695) or acetone.
-
Stir the mixture for several hours at room temperature.
-
Filter the mixture to separate the solid residue from the solvent extract.
-
Concentrate the extract under vacuum to obtain the crude cyclolinopeptide mixture.
-
Purification of the Cyclolinopeptide Mixture
a) Solid-Phase Extraction (SPE):
-
Objective: To remove interfering compounds and enrich the cyclolinopeptide fraction.
-
Protocol:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent.
-
Load the solution onto a silica (B1680970) gel SPE cartridge pre-conditioned with the same solvent.
-
Wash the cartridge with solvents of increasing polarity (e.g., hexane, ethyl acetate) to elute non-polar impurities.
-
Elute the cyclolinopeptide fraction with a more polar solvent, such as methanol or a mixture of dichloromethane (B109758) and methanol.
-
Collect the eluate and evaporate the solvent.
-
b) Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Objective: To isolate individual cyclolinopeptides, including this compound, from the enriched fraction.
-
Protocol:
-
Dissolve the SPE-purified extract in the initial mobile phase.
-
Inject the sample onto a preparative reverse-phase HPLC column (e.g., C18 or Phenyl-Hexyl).
-
Elute the cyclolinopeptides using a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water, typically with an acid modifier like trifluoroacetic acid (TFA).
-
Monitor the elution profile using a UV detector at a wavelength of 214 nm (for the peptide bond).
-
Collect the fractions corresponding to the peaks of interest.
-
Analyze the collected fractions using analytical HPLC and mass spectrometry to confirm the identity and purity of this compound.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.
Conclusion
The isolation of this compound from Linum usitatissimum is a meticulous process that requires a combination of effective extraction and high-resolution purification techniques. While quantitative data for the specific yield and purity of this compound remains an area for further investigation, the protocols outlined in this guide provide a robust framework for obtaining a cyclolinopeptide-enriched fraction suitable for further separation. The elucidation of its immunosuppressive and anticancer signaling pathways underscores the therapeutic potential of this natural compound, making the development of optimized and scalable isolation strategies a critical endeavor for future drug discovery and development efforts.
References
Early Research on the Immunosuppressive Effects of Cyclolinopeptide B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early research on the immunosuppressive properties of Cyclolinopeptide B (CLB), a cyclic nonapeptide isolated from flaxseed. While early studies extensively documented the immunosuppressive activity of its analogue, Cyclolinopeptide A (CLA), research has also highlighted the potential of CLB as an immunomodulatory agent. This document summarizes the qualitative and quantitative findings, details relevant experimental protocols, and visualizes the proposed mechanism of action and experimental workflows.
Quantitative Data on Immunosuppressive Effects
Early research identified this compound as an inhibitor of mitogen-induced lymphocyte proliferation in both human peripheral blood lymphocytes and murine models.[1] The inhibitory effect of CLB, particularly in response to the mitogen concanavalin (B7782731) A, was found to be comparable to that of the well-established immunosuppressant, Cyclosporin A (CsA).[2]
| Compound | Assay | Cell Type | Mitogen | Key Findings | Reference |
| This compound (CLB) | Lymphocyte Proliferation | Human Peripheral Blood Lymphocytes | Mitogen (unspecified) | Suppressed mitogen-induced response.[1] | [1] |
| Lymphocyte Proliferation | Mouse Lymphocytes | Mitogen (unspecified) | Inhibited lymphocyte proliferation.[1] | [1] | |
| Lymphocyte Proliferation | Not Specified | Concanavalin A | Inhibitory effect comparable to Cyclosporin A. | [2] | |
| Cyclolinopeptide A (CLA) (for comparison) | Humoral Immune Response (PFC test) | Mouse Spleen Cells | Sheep Red Blood Cells (SRBC) | Suppressed primary and secondary immune responses in vitro and in vivo. | [3] |
| Cellular Immune Response (DTH test) | Mice | Sheep Red Blood Cells (SRBC) | Suppressed delayed-type hypersensitivity. | [3] | |
| Human Lymphocyte Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Mitogen (unspecified) | Influenced lymphocyte proliferation in vitro. | [3] |
Experimental Protocols
The primary method used in early research to determine the immunosuppressive effects of this compound was the mitogen-induced lymphocyte proliferation assay.
Mitogen-Induced Lymphocyte Proliferation Assay
This assay measures the ability of lymphocytes to undergo proliferation in response to a stimulating agent (mitogen). The inhibition of this proliferation by a test compound, such as this compound, indicates immunosuppressive activity.
Objective: To assess the in vitro immunosuppressive effect of this compound by measuring its ability to inhibit mitogen-stimulated lymphocyte proliferation.
Materials:
-
Cells: Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors or splenocytes from mice.
-
Mitogen: Phytohaemagglutinin (PHA) or Concanavalin A (ConA).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Culture Medium: RPMI-1640 supplemented with fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.
-
Proliferation Measurement: [3H]-thymidine or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), centrifuge, liquid scintillation counter or microplate reader.
Procedure:
-
Cell Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Isolate splenocytes by homogenizing spleen tissue and removing red blood cells.
-
Cell Seeding: Resuspend the isolated lymphocytes in complete culture medium and adjust the cell concentration. Seed the cells into 96-well plates at a density of approximately 1-2 x 10^5 cells per well.
-
Compound Addition: Prepare serial dilutions of this compound and add them to the designated wells. Include a vehicle control (solvent only) and a positive control (e.g., Cyclosporin A).
-
Mitogen Stimulation: Add the mitogen (e.g., PHA at 5 µg/mL or ConA at 2.5 µg/mL) to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plates for 48-72 hours in a humidified CO2 incubator at 37°C.
-
Proliferation Assessment:
-
[3H]-thymidine incorporation: Add [3H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the mitogen-stimulated control.
Visualizations: Signaling Pathways and Workflows
Hypothesized Signaling Pathway for this compound Immunosuppression
The immunosuppressive mechanism of cyclolinopeptides is believed to be analogous to that of Cyclosporin A.[2] It involves the formation of a complex with an intracellular receptor, cyclophilin, which then inhibits the calcium/calmodulin-dependent phosphatase, calcineurin. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (B1167480) (IL-2) and other cytokines essential for T-cell activation and proliferation.
Caption: Hypothesized mechanism of this compound immunosuppression.
Experimental Workflow for Lymphocyte Proliferation Assay
The following diagram illustrates the key steps in a typical mitogen-induced lymphocyte proliferation assay used to evaluate the immunosuppressive activity of this compound.
Caption: Workflow of a mitogen-induced lymphocyte proliferation assay.
References
Unveiling the Therapeutic Potential of Cyclolinopeptide B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclolinopeptide B (CLP-B), a cyclic nonapeptide originally isolated from flaxseed (Linum usitatissimum), has emerged as a promising natural compound with a diverse range of biological activities. Its unique cyclic structure confers a high degree of stability, making it an attractive candidate for therapeutic development. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, focusing on its anticancer and immunosuppressive properties. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and workflows to support further research and drug development efforts in this area.
Core Therapeutic Areas and Mechanisms of Action
This compound has demonstrated significant potential in two primary therapeutic areas: oncology and immunology. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that regulate cell proliferation, survival, and immune responses.
Anticancer Activity
CLP-B exhibits cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.
Therapeutic Targets and Signaling Pathways:
-
Cell Cycle Regulation: A significant mechanism of CLP-B's anticancer activity is its ability to induce cell cycle arrest at the G1 phase. This is achieved by modulating the expression and activity of key cell cycle regulatory proteins:
-
Downregulation of Cyclin-Dependent Kinases (CDKs) and Cyclins: CLP-B has been shown to decrease the levels of CDK2, CDK4, Cyclin D3, and Cyclin E. These proteins are critical for the progression from the G1 to the S phase of the cell cycle.
-
Upregulation of CDK Inhibitors: CLP-B treatment leads to an increase in the expression of the cyclin-dependent kinase inhibitors p21WAF1/CIP1 and p27KIP1. These proteins act as brakes on the cell cycle by binding to and inhibiting the activity of CDK-cyclin complexes.
-
-
AKT/JNK Signaling Pathway: CLP-B has been implicated in the modulation of the AKT/JNK signaling pathway, which plays a crucial role in cell survival and apoptosis. By inhibiting pro-survival signals and promoting pro-apoptotic pathways, CLP-B can trigger cancer cell death.
Quantitative Data on Anticancer Activity:
The cytotoxic effects of this compound have been quantified in various cancer cell lines. The following table summarizes key findings.
| Cell Line | Cancer Type | Concentration | Incubation Time (h) | Cytotoxicity (%) | Reference |
| SGC-7901 | Gastric Cancer | 80-240 µM | Not Specified | Significant | |
| MCF-7 | Breast Cancer | 25-400 µg/mL | 24 | ~19% (at highest conc.) | |
| SK-BR-3 | Breast Cancer | 25-400 µg/mL | 24 | ~41% (at highest conc.) | |
| MDA-MB-231 | Breast Cancer | 25-400 µM | Not Specified | Concentration-dependent decrease |
Signaling Pathway Diagram: G1 Phase Cell Cycle Arrest
Caption: CLP-B induces G1 cell cycle arrest by upregulating p21 and p27.
Immunosuppressive Activity
This compound has demonstrated potent immunosuppressive effects, comparable in some assays to the clinically used immunosuppressant, Cyclosporin A.
Therapeutic Targets and Signaling Pathways:
-
Inhibition of Lymphocyte Proliferation: CLP-B suppresses the mitogen-induced proliferation of human peripheral blood lymphocytes. This is a key mechanism for dampening an overactive immune response.
-
Inhibition of Interleukin-1 (IL-1) and Interleukin-2 (IL-2): The immunosuppressive action of cyclolinopeptides is believed to involve the inhibition of the production and/or action of crucial cytokines like IL-1 and IL-2. These cytokines are essential for the activation and proliferation of T-cells, which are central players in the adaptive immune response.
-
Calcineurin Inhibition: The mechanism of immunosuppression by cyclolinopeptides may be similar to that of Cyclosporin A, which involves the inhibition of calcineurin, a key phosphatase in the T-cell activation pathway.
Quantitative Data on Immunosuppressive Activity:
| Assay | Cell Type | Mitogen | IC50 | Reference |
| Mitogenic Response | Human Peripheral Blood Lymphocytes | Concanavalin A | 44 ng/mL | |
| Lymphocyte Proliferation | Mouse Lymphocytes | Concanavalin A | 39 µg/mL |
Signaling Pathway Diagram: T-Cell Activation Inhibition
Caption: CLP-B inhibits T-cell activation by targeting the calcineurin-NFAT pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's therapeutic potential.
WST-8 Cytotoxicity Assay
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, SK-BR-3, SGC-7901)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
WST-8 (Cell Counting Kit-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the CLP-B solutions at various concentrations (e.g., 25, 50, 100, 200, 400 µg/mL or µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve CLP-B).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48 hours) at 37°C in a 5% CO2 incubator.
-
WST-8 Addition: Add 10 µL of WST-8 solution to each well.
-
Incubation with WST-8: Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The cytotoxicity is then calculated as 100 - Cell Viability (%).
Experimental Workflow Diagram: WST-8 Assay
Caption: Workflow for assessing cytotoxicity using the WST-8 assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines (e.g., SGC-7901)
-
Complete culture medium
-
6-well plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described for the cytotoxicity assay.
-
Cell Harvesting: After the desired incubation period, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence is typically detected in the FL2 channel.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Diagram: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Western Blotting for Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation of proteins in the AKT/JNK and cell cycle pathways following treatment with this compound.
Materials:
-
Cancer cell lines and treatment reagents as above
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-JNK, anti-JNK, anti-p21, anti-p27, anti-CDK2, anti-CDK4, anti-Cyclin D3, anti-Cyclin E, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent, with well-defined activities in the realms of cancer and immunosuppression. Its ability to modulate specific signaling pathways, leading to cell cycle arrest, apoptosis, and immune suppression, underscores its potential for targeted therapies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic applications of this fascinating natural peptide.
Future research should focus on in vivo studies to validate the preclinical findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Further elucidation of its molecular targets and the intricate details of its interactions with cellular components will be crucial for optimizing its therapeutic efficacy and for the rational design of novel analogs with enhanced potency and selectivity. The continued investigation of this compound holds the promise of delivering new and effective treatments for a range of challenging diseases.
The Biosynthesis of Cyclolinopeptide B in Flaxseed: A Technical Guide for Researchers
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthesis of cyclolinopeptide B, a cyclic nonapeptide with significant immunosuppressive properties found in flaxseed (Linum usitatissimum). The document outlines the current understanding of the biosynthetic pathway, presents quantitative data on cyclolinopeptide concentrations, details relevant experimental protocols, and visualizes the proposed molecular processes.
Introduction to this compound
This compound is a member of the cyclolinopeptide family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). These cyclic peptides are of considerable interest to the pharmaceutical industry due to their unique structural features and potent biological activities. This compound, in particular, has demonstrated notable immunosuppressive effects, making it a promising candidate for further investigation in drug development.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound follows a multi-step process characteristic of RiPPs, involving ribosomal synthesis of a precursor protein followed by enzymatic processing.
Ribosomal Synthesis of the Precursor Protein
This compound is encoded by a specific gene, and its amino acid sequence is initially synthesized as part of a larger precursor protein on the ribosome.[1][2][3] Through database searches of the flax genome, it has been determined that this compound, along with other cyclolinopeptides like A, C, and E, is derived from a precursor protein encoded by the gene with the accession number AFSQ01016651.1.[4] This precursor protein contains the linear amino acid sequence of what will become this compound embedded within its primary structure.
Post-Translational Modification: Cleavage and Cyclization
Following ribosomal synthesis, the precursor protein undergoes a series of post-translational modifications to release and cyclize the linear this compound sequence.[5] This process is catalyzed by specific enzymes, though the exact proteases and cyclases responsible for this compound biosynthesis in flaxseed have not yet been definitively identified.[1][6] However, research on the biosynthesis of other plant-derived cyclic peptides, such as orbitides and cyclotides, provides strong evidence for the classes of enzymes that are likely involved.[1][7]
The proposed enzymatic steps are:
-
Proteolytic Cleavage: The precursor protein is cleaved by one or more proteases to excise the linear peptide corresponding to this compound. Enzymes such as asparaginyl endopeptidases (AEPs) or subtilisin-like proteases are known to be involved in the processing of similar cyclic peptide precursors in other plant species.[8][9]
-
Cyclization: The excised linear peptide is then circularized through the formation of a peptide bond between its N- and C-termini. This reaction is catalyzed by a peptide cyclase. In many cases, the same AEP that performs the cleavage also catalyzes the cyclization reaction through a transpeptidation mechanism.[9] Butelase 1, an AEP from Clitoria ternatea, is a notable example of a highly efficient peptide ligase.[10][11]
The general pathway for the biosynthesis of this compound is depicted in the following diagram:
Quantitative Data
The concentration of cyclolinopeptides, including those closely related to or co-expressed with this compound, varies among different flaxseed cultivars and is influenced by environmental conditions.[2][3] The following tables summarize the available quantitative data on cyclolinopeptide concentrations in various Canadian flaxseed cultivars.
Table 1: Cyclolinopeptide Concentrations in Different Flaxseed Cultivars (µg/g of seed) [3]
| Cultivar | Cyclolinopeptide 1 | Cyclolinopeptide 3 | Cyclolinopeptide 4 | Cyclolinopeptide 5 | Cyclolinopeptide 6 | Cyclolinopeptide 7 | Total Cyclolinopeptides |
| CDC Bethune | 62.3 ± 7.9 | 68.4 ± 8.8 | 23.5 ± 3.1 | 70.1 ± 7.2 | 12.4 ± 4.3 | 36.2 ± 3.6 | 272.9 ± 32.9 |
| CDC Valour | 49.2 ± 8.2 | 61.9 ± 8.9 | 12.8 ± 4.9 | 56.0 ± 5.2 | 10.7 ± 3.7 | 30.5 ± 2.5 | 221.1 ± 32.4 |
| Flanders | 44.0 ± 3.2 | 53.5 ± 4.9 | 12.4 ± 3.7 | 46.4 ± 3.9 | 8.3 ± 0.6 | 24.0 ± 1.5 | 188.6 ± 17.8 |
| Somme | 65.9 ± 5.5 | 65.2 ± 6.5 | 42.5 ± 5.0 | 61.6 ± 5.1 | 16.6 ± 2.0 | 51.0 ± 4.3 | 302.8 ± 27.4 |
| Vimy | 54.1 ± 5.2 | 79.7 ± 8.1 | 21.1 ± 9.2 | 71.3 ± 8.6 | 14.5 ± 2.2 | 41.3 ± 5.1 | 282.0 ± 39.4 |
Note: this compound was not directly quantified in this study, but its precursor gene also codes for cyclolinopeptides 1, 3, and 5.
Table 2: Total Cyclolinopeptide Content from Precursor Genes in Different Flaxseed Cultivars (µg/g of seed) [3]
| Cultivar | Cyclolinopeptide-51 (from gene AFSQ01016651.1) | Cyclolinopeptide-65 (from gene AFSQ01025165.1) |
| CDC Bethune | 200.8 | 72.11 |
| CDC Valour | 167.1 | 54.05 |
| Flanders | 152.0 | 50.45 |
| Somme | 192.7 | 99.15 |
| Vimy | 205.1 | 76.85 |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of cyclolinopeptides from flaxseed, as well as a general protocol for enzyme assays that can be adapted for studying the biosynthesis of this compound.
Extraction and Purification of Cyclolinopeptides from Flaxseed[3][12]
-
Oil Extraction: Grind flaxseeds and extract the oil using a suitable solvent such as acetone (B3395972) or hexane.
-
Solid Phase Extraction (SPE):
-
Load the crude oil extract onto a silica (B1680970) gel SPE column.
-
Wash the column with less polar solvents (e.g., hexane, 20% ethyl acetate (B1210297) in hexane) to remove non-polar compounds.
-
Elute the cyclolinopeptides with more polar solvents (e.g., 100% ethyl acetate, 10% methanol (B129727) in dichloromethane).
-
-
Solvent Evaporation: Remove the solvent from the cyclolinopeptide-containing fractions using a rotary evaporator.
Quantification of Cyclolinopeptides by HPLC[3][12]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column and a UV detector.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, a gradient from 30% to 100% acetonitrile over 30 minutes.
-
Detection: Monitor the elution of cyclolinopeptides at a wavelength of 214 nm, which corresponds to the absorption of the peptide bond.
-
Quantification: Prepare a standard curve using a known concentration of a purified cyclolinopeptide or a related internal standard. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
LC-MS/MS for Identification and Quantification[12]
For more sensitive and specific detection and quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed.
-
Instrumentation: An LC system coupled to a mass spectrometer with electrospray ionization (ESI).
-
Separation: Use a similar reversed-phase HPLC method as described above.
-
Mass Spectrometry: Operate the mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis, or in full scan mode for identification.
-
Data Analysis: Identify this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. Quantify using an internal standard.
General Protocol for In Vitro Enzyme Assay for Biosynthesis
While the specific enzymes for this compound are not yet confirmed, a general protocol for an in vitro assay to test candidate proteases and cyclases can be outlined.
-
Substrate Preparation: Synthesize or recombinantly express the linear precursor peptide of this compound.
-
Enzyme Preparation: Extract and partially purify proteins from developing flaxseeds, or heterologously express candidate enzyme genes (e.g., AEPs, subtilisin-like proteases identified from transcriptome data).[4]
-
Reaction Mixture: Combine the linear peptide substrate, the enzyme preparation, and a suitable buffer at an optimal pH and temperature.
-
Reaction Monitoring: At various time points, stop the reaction and analyze the mixture by HPLC or LC-MS to detect the formation of the cyclic product.
-
Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration and measuring the initial reaction rates.
Regulation of this compound Biosynthesis
The biosynthesis of secondary metabolites in plants, including cyclic peptides, is often regulated by a complex network of signaling pathways in response to developmental cues and environmental stresses.[12] While specific regulatory pathways for this compound have not been elucidated, a hypothetical model can be proposed based on general principles of plant secondary metabolism.
Future Directions
The field of cyclolinopeptide research offers several exciting avenues for future investigation:
-
Identification of Biosynthetic Enzymes: The definitive identification and characterization of the proteases and cyclases involved in this compound biosynthesis is a critical next step. This could be achieved through a combination of proteomics, transcriptomics, and heterologous expression studies.
-
Elucidation of Regulatory Networks: Investigating the signaling pathways that control the expression of cyclolinopeptide biosynthesis genes will provide a deeper understanding of how their production is regulated in flaxseed.
-
Metabolic Engineering: Once the biosynthetic pathway is fully characterized, it may be possible to engineer flaxseed or microbial systems for enhanced production of this compound for pharmaceutical applications.
This technical guide provides a comprehensive summary of the current knowledge on the biosynthesis of this compound. It is intended to serve as a valuable resource for researchers and professionals working in the fields of natural product chemistry, drug discovery, and plant biotechnology.
References
- 1. Plant derived cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene expression analysis of flax seed development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spatiotemporal Transcriptomic Atlas of Developing Embryos and Vegetative Tissues in Flax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. Frontiers | Transcriptomes of Different Tissues of Flax (Linum usitatissimum L.) Cultivars With Diverse Characteristics [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Subtilisin‐like proteases in plant defence: the past, the present and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant asparaginyl endopeptidases and their structural determinants of function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cyclolinopeptide B (CLB) and its related cyclic peptides. Sourced from flaxseed, these natural compounds have garnered significant attention for their diverse pharmacological activities. This document details their biological effects with quantitative data, outlines experimental protocols for their study, and visualizes their mechanisms of action through key signaling pathways.
Introduction to Cyclolinopeptides
Cyclolinopeptides (CLPs) are a class of cyclic peptides isolated from flaxseed (Linum usitatissimum) and its oil.[1][2] These compounds are typically composed of eight to ten amino acids and are characterized by their hydrophobic nature.[3] Among them, Cyclolinopeptide A (CLA) and this compound (CLB) are well-studied examples. The structure of CLB is a cyclic nonapeptide with the sequence cyclo(Met-Leu-Ile-Pro-Pro-Phe-Phe-Val-Ile). CLPs have demonstrated a broad spectrum of biological activities, including immunosuppressive, anticancer, anti-inflammatory, and antimalarial effects, making them promising candidates for therapeutic development.[3][4]
Quantitative Biological Activity
The biological activities of this compound and its analogs have been quantified in various assays. The following tables summarize the available IC50 values and other quantitative data, providing a comparative overview of their potency.
Table 1: Immunosuppressive and Anti-inflammatory Activity of Cyclolinopeptides
| Peptide | Assay | Cell Line/Model | IC50 Value | Reference |
| This compound Analog | Delayed Hypersensitivity Reaction | Mouse Model | High activity at 500 µ g/mouse | [5] |
| Cyclolinopeptide A | Mitogen-induced Lymphocyte Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Comparable to Cyclosporin A | [6] |
| Cyclolinopeptide F | RANKL-induced Osteoclastogenesis | Mouse Bone Marrow Cells | 0.58 µM | [7] |
Table 2: Anticancer Activity of Cyclolinopeptides
| Peptide | Cancer Cell Line | Assay | IC50 Value | Reference |
| Cyclolinopeptide A | Gastric Cancer (SGC-7901) | Cytotoxicity Assay | Significant antitumor activity | [6] |
| This compound | Gastric Cancer (SGC-7901) | Cytotoxicity Assay | Significant antitumor activity | [6] |
| Synthetic Cyclopeptide GG-8-6 | Liver Cancer (SMMC-7721) | Cytotoxicity Assay | 6.38 µM | [8] |
| Synthetic Cyclopeptide GG-8-6 | Liver Cancer (HepG2) | Cytotoxicity Assay | 12.22 µM | [8] |
| Clavatustide A | Liver Cancer (HepG2, SMM-HCG22) | Cytotoxicity Assay | 15 µg/mL | [8] |
| Clavatustide B | Liver Cancer (HepG2, SMM-HCG22) | Cytotoxicity Assay | 25 µg/mL | [8] |
| Theopapuamide A-C | Colon Cancer (HCT-16) | Cytotoxicity Assay | 2.1 - 4.0 µg/mL | [8] |
| Vitilevuamide | Various | Cytotoxicity Assay | 6 - 311 nM | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound and related peptides.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on the Fmoc/tBu strategy for the synthesis of a cyclic nonapeptide like CLB.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-Val-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Leu-OH, Fmoc-Met-OH)
-
Coupling reagents: HATU, HOBt
-
Activator: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.), HATU (2.95 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the CLB sequence.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under nitrogen.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Cyclization:
-
Dissolve the linear peptide in a large volume of DMF.
-
Add a coupling reagent (e.g., DPPA, HBTU) and a base (e.g., DIPEA) and stir for 24 hours.
-
Monitor the cyclization by HPLC.
-
Remove the solvent under vacuum.
-
-
Purification:
-
Dissolve the crude cyclic peptide in a suitable solvent.
-
Purify by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[9]
-
Collect and lyophilize the pure fractions.
-
Lymphocyte Proliferation Assay
This assay is used to assess the immunosuppressive activity of cyclolinopeptides.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Mitogen (e.g., Phytohemagglutinin (PHA))
-
This compound (or other test compounds)
-
[³H]-Thymidine or MTT reagent
-
96-well microtiter plates
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood.
-
Cell Seeding: Seed 1 x 10⁵ PBMCs per well in a 96-well plate in 100 µL of RPMI-1640 medium.[10]
-
Treatment: Add various concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., Cyclosporin A).
-
Stimulation: Add a mitogen like PHA to stimulate lymphocyte proliferation.[11]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[12]
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.[10][13]
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., acid-isopropanol) and measure the absorbance at 570 nm.[11]
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation compared to the stimulated control.
Western Blot Analysis for AKT and JNK Phosphorylation
This protocol details the procedure to investigate the effect of this compound on the AKT and JNK signaling pathways.
Materials:
-
Cancer cell line (e.g., gastric or melanoma)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-JNK, anti-total-JNK
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells and treat with different concentrations of this compound for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[14]
-
Protein Quantification: Determine the protein concentration of the lysates.[14]
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[15]
-
Western Blotting: Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.[16]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
NF-κB Luciferase Reporter Assay
This assay measures the effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
TNF-α (or other NF-κB activator)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid in a 96-well plate.[18]
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α to activate the NF-κB pathway.[19]
-
Incubation: Incubate for 6-24 hours.[18]
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.[20]
-
Luciferase Assay:
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Calculate the fold change in NF-κB activity relative to the stimulated control.
Signaling Pathways and Mechanisms of Action
This compound and its related peptides exert their biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.
Inhibition of the NF-κB Signaling Pathway
Cyclolinopeptides have been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation and cell survival. This is achieved by inhibiting the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[21][22] As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes.
Modulation of the AKT/JNK Signaling Pathway
Cyclolinopeptides A and B have been observed to modulate the AKT and JNK signaling pathways, which are critical for cell proliferation and survival.[6] By inhibiting the phosphorylation and activation of AKT, these peptides can suppress downstream survival signals. Concurrently, they can activate the JNK pathway, which is often associated with the induction of apoptosis. This dual action contributes to their anticancer effects.
Inhibition of Calcineurin-Dependent T-Cell Activation
The immunosuppressive activity of some cyclolinopeptides is mediated through the inhibition of the calcineurin signaling pathway. Calcineurin, a calcium and calmodulin-dependent phosphatase, dephosphorylates the nuclear factor of activated T-cells (NFAT), leading to its nuclear translocation and the transcription of genes encoding cytokines like IL-2, which are essential for T-cell activation and proliferation.[18][21] By inhibiting calcineurin, cyclolinopeptides prevent T-cell activation.
Inhibition of RANKL-Induced Osteoclast Differentiation
Cyclolinopeptides have been shown to inhibit osteoclast differentiation, a process crucial in bone resorption. The binding of Receptor Activator of Nuclear Factor κB Ligand (RANKL) to its receptor RANK on osteoclast precursors initiates a signaling cascade involving TRAF6, leading to the activation of NF-κB and other transcription factors. This ultimately results in the differentiation of precursors into mature osteoclasts. Cyclolinopeptides can interfere with this pathway, potentially by downregulating RANK expression, thereby inhibiting osteoclastogenesis.[7][23][24]
Conclusion and Future Perspectives
This compound and its related cyclic peptides represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, including immunosuppressive and anticancer effects, are attributed to their ability to modulate key cellular signaling pathways. This guide has provided a comprehensive overview of the current knowledge on these compounds, from their synthesis and biological evaluation to their mechanisms of action. Further research is warranted to fully elucidate their structure-activity relationships, optimize their pharmacokinetic properties, and translate these promising preclinical findings into clinical applications.
References
- 1. Identification and quantification of cyclolinopeptides in five flaxseed cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 3. Flaxseed Peptides and Cyclolinopeptides: A Critical Review on Proteomic Approaches, Biological Activity, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. hanc.info [hanc.info]
- 11. Evaluation of a new lymphocyte proliferation assay based on cyclic voltammetry; an alternative method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leukocyte Proliferation Assay (Immunostimulation and Immunosuppression) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. benchchem.com [benchchem.com]
- 20. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 21. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of RANKL-mediated osteoclast differentiation by selective TRAF6 decoy peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibition of RANK/RANKL signal transduction pathway: a promising approach for osteoporosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Solid-Phase Synthesis of Cyclolinopeptide B: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclolinopeptide B, a cyclic nonapeptide with the sequence cyclo(Ile-Met-Leu-Ile-Pro-Pro-Phe-Phe-Val), has garnered interest for its potential biological activities. This document provides a detailed protocol for the solid-phase synthesis of this compound utilizing the well-established Fmoc/tBu strategy. The protocol covers the entire workflow from resin preparation and linear peptide assembly to on-resin cyclization, cleavage, and purification. This guide is intended to provide researchers with a comprehensive methodology to efficiently synthesize this compound for further investigation.
Introduction
This compound is a naturally occurring cyclic peptide isolated from linseed.[1][2] Cyclic peptides, in general, offer several advantages over their linear counterparts, including enhanced metabolic stability, improved receptor binding affinity, and better cell permeability, making them attractive candidates for drug development.[3] The solid-phase peptide synthesis (SPPS) approach, pioneered by Merrifield, allows for the efficient and stepwise assembly of peptide chains on a solid support.[4] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used orthogonal protection scheme in SPPS that employs a base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups (tBu).[4] This protocol details the application of Fmoc/tBu-based SPPS for the synthesis of this compound, including on-resin cyclization, a critical step for obtaining the final cyclic product.
Experimental Protocols
Materials and Reagents
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected Amino Acids:
-
Fmoc-Val-OH
-
Fmoc-Phe-OH
-
Fmoc-Pro-OH
-
Fmoc-Ile-OH
-
Fmoc-Leu-OH
-
Fmoc-Met-OH
-
-
Solvents:
-
N,N-Dimethylformamide (DMF) (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
-
Acetonitrile (ACN) (HPLC grade)
-
Diethyl ether (cold)
-
-
Reagents:
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Deprotection Reagent: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cyclization Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole)
-
I. Resin Loading (Attachment of the first amino acid)
-
Swell 2-CTC resin in DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve Fmoc-Val-OH (2 eq. to resin capacity) and DIEA (4 eq.) in DCM.
-
Add the amino acid solution to the resin and shake for 2 hours.
-
To cap any remaining reactive sites, add a solution of DCM/MeOH/DIEA (17:2:1) and shake for 30 minutes.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).
-
Dry the resin under vacuum.
II. Linear Peptide Assembly (Fmoc-SPPS)
The following cycle is repeated for each amino acid in the sequence (Phe, Phe, Pro, Pro, Ile, Leu, Met, Ile):
-
Fmoc Deprotection:
-
Swell the resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF containing DIEA (6 eq.) for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
III. On-Resin Cyclization
-
After the final coupling step, perform a final Fmoc deprotection as described in step II.1.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Swell the resin in DMF.
-
In a separate vial, dissolve HATU (3 eq.) and HOAt (3 eq.) in DMF.
-
Add the cyclization reagents to the resin, followed by the addition of DIEA (6 eq.).
-
Allow the cyclization reaction to proceed for 4-6 hours at room temperature.
-
Wash the resin with DMF (5x) and DCM (5x).
IV. Cleavage and Deprotection
-
Wash the resin with DCM (3x) and dry under a stream of nitrogen.
-
Add the cleavage cocktail (TFA/TIS/H₂O; 95:2.5:2.5) to the resin.
-
Shake the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
Dry the crude peptide under vacuum.
V. Purification and Analysis
-
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a linear gradient of water and acetonitrile, both containing 0.1% TFA.
-
Collect fractions and analyze by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the final product.
-
Lyophilize the pure fractions to obtain the final this compound as a white powder.
Data Presentation
| Parameter | Value/Condition |
| Resin | 2-Chlorotrityl chloride |
| Synthesis Scale | 0.1 mmol |
| Fmoc-Amino Acid Excess | 3 equivalents |
| Coupling Reagent | HBTU/HOBt/DIEA |
| Deprotection Reagent | 20% Piperidine in DMF |
| Cyclization Reagent | HATU/HOAt/DIEA |
| Cyclization Time | 4-6 hours |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) |
| Cleavage Time | 2-3 hours |
| Purification Method | Preparative RP-HPLC (C18 column) |
| Expected Molecular Weight | ~1058.4 g/mol [1] |
Visualizations
Figure 1. Workflow for the solid-phase synthesis of this compound.
References
Application Notes and Protocols for Cyclolinopeptide B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclolinopeptide B is a cyclic nonapeptide originally isolated from flaxseed (Linum usitatissimum). It belongs to a class of naturally occurring cyclic peptides known for their diverse biological activities, including immunosuppressive and potential anticancer properties.[1] Due to its hydrophobic nature, careful consideration must be taken when preparing this compound for use in aqueous cell culture environments.[2] These application notes provide a detailed protocol for the dissolution and application of this compound in cell culture experiments, along with a summary of its known biological effects and relevant data.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 193139-41-2 | [1][3] |
| Molecular Formula | C₅₆H₈₃N₉O₉S | [4] |
| Molecular Weight | 1058.38 g/mol | [4] |
| Appearance | Lyophilized powder | - |
| Solubility | Soluble in DMSO | [5] |
Table 2: Recommended Working Concentrations and Solvent Tolerances
| Parameter | Recommendation | Notes | Source |
| Recommended Stock Solution Concentration | 1-10 mg/mL in 100% DMSO | Start with a small amount to test solubility. A higher concentration allows for smaller volumes to be added to the culture medium, minimizing solvent effects. | [5] |
| Final DMSO Concentration in Cell Culture | ≤ 0.5% (v/v) | Many cell lines tolerate up to 0.5% DMSO. | [6] |
| Recommended Final DMSO Concentration | ≤ 0.1% (v/v) | For sensitive cell lines or long-term (>24h) experiments to minimize cytotoxicity and off-target effects. | [7] |
| Example Working Concentrations for Bioassays | 25 - 400 µM | Effective concentrations can be cell-type dependent and should be determined empirically through dose-response studies. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound and the DMSO to warm to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 1 mg of the peptide.
-
Dissolution:
-
Add the appropriate volume of 100% DMSO to the peptide to achieve the desired concentration. For a 10 mg/mL stock solution from 1 mg of peptide, add 100 µL of DMSO.
-
Vortex the tube gently for 10-15 seconds to facilitate dissolution.
-
If the peptide does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended as the peptide may adhere to the filter membrane.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage, protected from light. This compound is known to be less stable than other cyclolinopeptides, especially at room temperature.[8] The methionine residue in its structure is susceptible to oxidation, a process that can be accelerated in DMSO.[9]
-
Protocol 2: Application of this compound to Cell Culture
This protocol describes the dilution of the this compound stock solution into cell culture medium for treating cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells in multi-well plates
-
Sterile micropipettes and tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
To avoid precipitation, it is recommended to first prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium.
-
For example, to achieve a final concentration of 100 µM in the well, you can prepare a 10X intermediate solution (1 mM) by adding a small volume of the DMSO stock to the culture medium.
-
-
Final Dilution and Treatment:
-
Add the appropriate volume of the stock or intermediate solution to the wells containing cells and culture medium to achieve the desired final concentration.
-
Gently mix the contents of the well by swirling the plate.
-
Important: Ensure the final concentration of DMSO in the culture medium does not exceed the tolerated level for your specific cell line (ideally ≤ 0.1%).
-
-
Vehicle Control: In parallel, treat a set of cells with the same volume of DMSO-containing medium without the peptide to serve as a vehicle control. This is crucial to distinguish the effects of the peptide from any effects of the solvent.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Mandatory Visualizations
Experimental Workflow for Dissolving this compound
Caption: Workflow for the preparation and application of this compound in cell culture.
Signaling Pathway of this compound
Caption: Simplified diagram of the AKT/JNK signaling pathway modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Showing Compound this compound (FDB003149) - FooDB [foodb.ca]
- 4. This compound | C56H83N9O9S | CID 10581956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biomatik.com [biomatik.com]
- 7. lifetein.com [lifetein.com]
- 8. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Extraction and Purification of Cyclolinopeptide B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for extracting and purifying Cyclolinopeptide B, a naturally occurring cyclic peptide found in flaxseed (Linum usitatissimum) with significant potential for pharmacological applications. This compound, along with other cyclolinopeptides (CLPs), has demonstrated a range of biological activities, including immunosuppressive, anticancer, anti-inflammatory, and antimalarial effects.[1][2] This document outlines detailed protocols for extraction from flaxseed oil and subsequent purification, presents quantitative data from various studies, and includes diagrams to illustrate the experimental workflows and relevant biological pathways.
I. Overview of Extraction and Purification Strategies
The extraction and purification of this compound and other CLPs from flaxseed involve a multi-step process that begins with the liberation of these hydrophobic peptides from the oil matrix, followed by chromatographic separation to isolate the target compound. The primary source for these peptides is cold-pressed flaxseed oil, which has the highest concentration of CLPs.[3]
Key Extraction Techniques:
-
Liquid-Liquid Extraction (LLE): A common method that utilizes immiscible solvents to partition the CLPs from the oil.[4][5]
-
Sonication-Assisted Methanol (B129727) Extraction (SAME): An enhanced extraction method that uses ultrasonic waves to improve the efficiency of solvent extraction.[4][6]
-
Solid-Phase Extraction (SPE): Employs a solid sorbent (e.g., silica (B1680970) gel) to separate CLPs from other components of the extract based on polarity.[7][8]
Key Purification Techniques:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The most widely used technique for the high-resolution separation and purification of individual CLPs.[4][5][9]
-
Preparative Flash Chromatography: Used for the initial purification and concentration of CLPs from crude extracts.[5]
-
Simulated Moving Bed (SMB) Chromatography: An efficient method for large-scale purification that conserves solvent and increases productivity.[10]
II. Quantitative Data Summary
The following tables summarize quantitative data related to the extraction and concentration of cyclolinopeptides from various studies.
Table 1: Concentration of Total Cyclolinopeptides in Different Flaxseed Cultivars
| Flaxseed Cultivar | Total Cyclolinopeptide Concentration (µg/g) |
| Flanders | 189 |
| Somme | 303 |
Source: Data adapted from a study on the impact of flax genotype and environment on peptide levels.[8]
Table 2: Purity of Cyclolinopeptide Extracts from Flaxseed Cake
| Extraction Method | Purity |
| Ethanol extraction, partition, and precipitation | 91.4% |
Source: Data from a study on a two-step method for preparing CLPs from flaxseed cake.[11]
III. Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the extraction and purification of this compound.
Protocol 1: Extraction of Cyclolinopeptides from Flaxseed Oil
This protocol describes two common methods for the initial extraction of a CLP-rich fraction from flaxseed oil.
A. Liquid-Liquid Extraction (LLE) [4]
-
Materials:
-
Flaxseed oil
-
Methanol/water mixture (70:30, v/v)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
In a centrifuge tube, mix 700 µL of flaxseed oil with 700 µL of a 70:30 methanol/water mixture.
-
Vortex the mixture vigorously for 10 minutes.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes.
-
Carefully collect the supernatant, which contains the extracted cyclolinopeptides, for further analysis or purification.
-
B. Sonication-Assisted Methanol Extraction (SAME) [4]
-
Materials:
-
Flaxseed oil
-
Methanol
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
-
Procedure:
-
In a centrifuge tube, mix 1 mL of flaxseed oil with 1 mL of methanol.
-
Vortex the mixture for 10 minutes.
-
Place the tube in an ultrasonic bath at 30°C for 1 hour.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes.
-
Collect the supernatant containing the cyclolinopeptides.
-
Protocol 2: Purification of this compound by RP-HPLC
This protocol outlines the separation and purification of individual cyclolinopeptides, including this compound, using RP-HPLC. The choice of stationary phase is critical for achieving complete resolution.[9]
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase columns: Kinetex™ C18 (2.6 μm), Kinetex™ Phenyl-Hexyl, or Gemini™ and Vydac™ columns have been used for CLP separation.[4] The Phenyl-Hexyl stationary phase has been shown to provide complete resolution of major cyclolinopeptides.[9]
-
-
Mobile Phase and Gradient:
-
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the chosen RP-HPLC column with the mobile phase at a flow rate of 0.5 mL/min.
-
Inject a 5 µL sample of the cyclolinopeptide extract (from Protocol 1) onto the column.
-
Run the separation under isocratic conditions (e.g., 70% methanol) at 25°C.[6]
-
Monitor the elution of peaks at 214 nm.
-
Collect the fractions corresponding to the peak of this compound, which can be identified by comparison with a standard or through mass spectrometry analysis.
-
IV. Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound from flaxseed.
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway
Cyclolinopeptides have been shown to exert anti-inflammatory effects by suppressing the NF-κB/MAPK signaling pathways.[1][12] The following diagram provides a simplified representation of this mechanism.
Caption: Inhibition of NF-κB/MAPK pathway by Cyclolinopeptides.
V. Conclusion
The methods described in these application notes provide a solid foundation for the successful extraction and purification of this compound. The choice of extraction method will depend on the available equipment and desired scale, while the purification strategy, particularly the selection of the HPLC column, is crucial for achieving high purity. The potent biological activities of this compound make it a promising candidate for further research and development in the pharmaceutical and nutraceutical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. repository.tugraz.at [repository.tugraz.at]
- 4. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]
- 6. Frontiers | Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil [frontiersin.org]
- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 8. Cyclolinopeptides in flaxseed and flaxseed products [harvest.usask.ca]
- 9. Characterization and complete separation of major cyclolinopeptides in flaxseed oil by reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simulated moving bed purification of flaxseed oil orbitides: unprecedented separation of cyclolinopeptides C and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A two-step method of cyclolinopeptide (linusorb) preparation from flaxseed cake via dry-screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Cyclolinopeptide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclolinopeptide B is a cyclic nonapeptide originally isolated from flaxseed (Linum usitatissimum). It belongs to a class of naturally occurring cyclic peptides that have garnered significant scientific interest due to their diverse biological activities, including potent immunosuppressive and potential anticancer effects.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and understanding its mechanism of action.
This document provides detailed application notes and protocols for the analytical quantification of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.
Analytical Methodologies
The quantification of this compound in various matrices, particularly from flaxseed oil and biological fluids, is predominantly achieved through reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.[2][3] LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications.[4]
Quantitative Data Summary
A summary of typical quantitative parameters for the analysis of cyclolinopeptides using chromatographic methods is presented below. It is important to note that specific performance characteristics can vary based on the exact instrumentation, column chemistry, and matrix effects.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 10 - 500 µg/mL[2] | 1.5 - 48 ng/mL (for a therapeutic peptide)[4] |
| Limit of Detection (LOD) | Method Dependent | Sub-ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Method Dependent | Typically in the low ng/mL range (e.g., 1.5 ng/mL for a therapeutic peptide)[4] |
| Recovery | >80% (typical for optimized SPE methods)[5] | >82% (achievable with mixed-mode SPE)[5] |
| Precision (%RSD) | <15% | <15% |
| Accuracy (%Bias) | Within ±15% | Within ±15% |
Experimental Protocols
Sample Preparation: Extraction from Flaxseed Oil
A robust sample preparation is critical for removing interfering lipids and concentrating the analyte.
Workflow for this compound Extraction and Analysis
References
- 1. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 3. Frontiers | Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil [frontiersin.org]
- 4. cigb.edu.cu [cigb.edu.cu]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Cyclolinopeptide B in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclolinopeptide B (CLP-B) is a cyclic nonapeptide that has demonstrated potential as an anticancer agent in various in vitro studies. As a naturally occurring compound, it presents several advantages, including high specificity and low toxicity.[1] Research has shown that CLP-B can induce cytotoxic and anti-proliferative effects, trigger apoptosis, and cause cell cycle arrest in several cancer cell lines, including breast and gastric cancer.[1][2] The multifaceted mechanism of action of CLP-B involves the modulation of multiple signaling pathways, making it a compound of interest for further investigation in oncology research and drug development.[1]
These application notes provide an overview of the known effects of this compound on specific cancer cell lines and offer detailed protocols for key experiments to assess its anticancer properties.
Data Presentation
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Treatment Duration | Cytotoxicity (%) | IC50 Value | Reference |
| MCF-7 | Breast Cancer | 400 µg/mL | 24 hours | 19% | Not Reported | [1] |
| SGC-7901 | Gastric Cancer | 80–240 µM | Not Reported | Significant antitumor cytotoxic activity | Not Reported | [1] |
Table 2: Effect of this compound on Cell Cycle and Apoptosis-Related Proteins in SGC-7901 Gastric Cancer Cells
| Protein Target | Effect | Pathway | Reference |
| CDK2 | Downregulation | Cell Cycle Regulation | [2] |
| CDK4 | Downregulation | Cell Cycle Regulation | [2] |
| Cyclin D3 | Downregulation | Cell Cycle Regulation | [2] |
| Cyclin E | Downregulation | Cell Cycle Regulation | [2] |
| p21WAF1/CIP1 | Upregulation | Cell Cycle Regulation | [2] |
| p27KIP1 | Upregulation | Cell Cycle Regulation | [2] |
Note: Quantitative data on the fold-change in protein expression and specific apoptosis protein modulation in MCF-7 cells treated with this compound are not detailed in the currently available literature.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound (CLP-B)
-
Target cancer cell lines (e.g., MCF-7, SGC-7901)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of CLP-B in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the CLP-B dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve CLP-B, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value by plotting cell viability against the log of the CLP-B concentration.
Apoptosis Detection: Annexin V-FITC/PI Staining
This protocol is for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
CLP-B treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of CLP-B (e.g., based on IC50 values) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis: Propidium Iodide Staining
This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
CLP-B treated and untreated cells
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described in the apoptosis protocol and harvest approximately 1-2 x 10⁶ cells.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protein Expression Analysis: Western Blotting
This protocol is for detecting changes in the expression of key apoptosis and cell cycle-related proteins following treatment with this compound.
Materials:
-
CLP-B treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, CDK2, CDK4, Cyclin D3, Cyclin E, p21, p27, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
References
Cyclolinopeptide B as a Scaffold for Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclolinopeptide B (CLB) is a cyclic nonapeptide originally isolated from flaxseed (Linum usitatissimum).[1] Like other cyclolinopeptides (CLPs), CLB's inherent structural rigidity, stability, and biological activity make it an attractive scaffold for drug design.[2][3][4] Its hydrophobic nature and cyclic structure contribute to its resistance to enzymatic degradation, a significant advantage over linear peptides in therapeutic development.[4] This document provides detailed application notes, quantitative data, and experimental protocols for utilizing this compound as a scaffold in drug discovery and development.
Properties and Biological Activities of this compound
This compound is a hydrophobic cyclic peptide with the amino acid sequence cyclo(Pro-Pro-Phe-Phe-Val-Ile-Met-Leu-Ile). It has demonstrated a range of biological activities, making it a versatile starting point for the design of novel therapeutics.
Anticancer Activity
This compound has exhibited cytotoxic effects against various cancer cell lines. Notably, it has been shown to modulate the AKT/JNK signaling pathway, which is often dysregulated in cancer, leading to the inhibition of cell proliferation.[5] The inactivation of AKT, a key cell survival kinase, by CLPs is considered a promising strategy to overcome tumor resistance.[5]
Immunosuppressive Activity
CLB has been reported to suppress the mitogen-induced response of human peripheral blood lymphocytes, an activity comparable to the well-known immunosuppressant cyclosporin (B1163) A.[6] This suggests its potential as a scaffold for developing novel immunosuppressive agents for autoimmune diseases and organ transplantation.
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for this compound and related cyclolinopeptides.
Table 1: Anticancer Cytotoxicity of Cyclolinopeptides
| Peptide | Cancer Cell Line | Concentration (µg/mL) | Cytotoxicity (%) | Exposure Time (h) | Reference |
| This compound | MCF-7 (Breast) | 400 | 19 | 48 | [7] |
| This compound | SK-BR-3 (Breast) | 400 | 41 | 48 | [7] |
| Cyclolinopeptide A | SGC-7901 (Gastric) | Not specified | Significant | 48 | [6] |
| This compound | SGC-7901 (Gastric) | Not specified | Significant | 48 | [6] |
| Cyclolinopeptide A | SK-BR-3 (Breast) | 400 | 75 | 48 | [7] |
| Cyclolinopeptide C | SK-BR-3 (Breast) | 400 | 36 | 48 | [7] |
| Cyclolinopeptide E | SK-BR-3 (Breast) | 400 | 28 | 48 | [7] |
Table 2: Other Biological Activities of Cyclolinopeptides
| Peptide | Biological Activity | Assay System | IC50 Value (µM) | Reference |
| Cyclolinopeptide F | Inhibition of Osteoclast Differentiation | RANKL-induced mouse bone marrow cells | 0.58 | |
| Cyclolinopeptide I | Inhibition of Osteoclast Differentiation | RANKL-induced mouse bone marrow cells | Significant | [6] |
| Cyclolinopeptide O | Inhibition of Osteoclast Differentiation | RANKL-induced mouse bone marrow cells | Significant | [6] |
| Cyclolinopeptide N | Inhibition of Osteoclast Differentiation | RANKL-induced mouse bone marrow cells | Significant | [6] |
| Cyclolinopeptide H | Inhibition of Osteoclast Differentiation | RANKL-induced mouse bone marrow cells | Significant | [6] |
Experimental Protocols
Solid-Phase Synthesis of this compound Analogs
This protocol describes the manual solid-phase peptide synthesis (SPPS) for generating linear precursors of CLB analogs, followed by solution-phase cyclization.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
HBTU/HOBt or HATU as coupling reagents
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5)
-
Dichloromethane (DCM)
-
Diethyl ether
-
HPLC grade acetonitrile (B52724) and water
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid by dissolving it in DMF with a coupling reagent (e.g., HBTU/HOBt) and DIPEA.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage from Resin: Once the linear peptide is fully assembled, wash the resin with DCM and dry it. Cleave the peptide from the resin using a TFA cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with ether. Purify the linear peptide by reverse-phase HPLC.
-
Cyclization:
-
Dissolve the purified linear peptide in a large volume of DMF.
-
Add a cyclization reagent (e.g., DPPA, HBTU/HOBt/DIPEA) and stir the solution at room temperature for 24-48 hours.
-
Monitor the cyclization reaction by HPLC.
-
-
Final Purification: Purify the cyclic peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound analogs on a cancer cell line.
Materials:
-
Mammalian cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analog stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the use of this compound as a drug design scaffold.
Caption: Potential modulation of AKT/JNK signaling by this compound.
Caption: Drug design workflow using CLB as a scaffold.
Caption: Experimental workflow for cytotoxicity testing.
Conclusion
This compound presents a promising and versatile scaffold for the design and development of novel therapeutic agents. Its inherent stability and demonstrated biological activities, particularly in the realms of anticancer and immunosuppressive research, provide a solid foundation for medicinal chemistry efforts. The protocols and data presented herein offer a starting point for researchers to explore the potential of CLB and its analogs in their drug discovery programs. Further investigation into the precise molecular mechanisms of action, especially its interaction with key signaling pathways, will be crucial for the rational design of next-generation therapeutics based on this remarkable natural product.
References
- 1. Assessing developmental roles of MKK4 and MKK7 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of selective inhibitors of phosphatidylinositol 3-kinase C2α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitogen Kinase Kinase (MKK7) Controls Cytokine Production In Vitro and In Vivo in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide-mediated activation of Akt and extracellular regulated kinase signaling prevents lymphocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological roles of MKK4 and MKK7: insights from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Structure of Cyclolinopeptide B: An NMR Spectroscopy Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Cyclolinopeptide B, a cyclic nonapeptide isolated from linseed. Understanding the three-dimensional structure of this potentially bioactive peptide is crucial for elucidating its mechanism of action and for guiding synthetic modifications to enhance its therapeutic properties.
Introduction to this compound and the Role of NMR
This compound is a member of the cyclolinopeptide family of cyclic peptides isolated from Linum usitatissimum (flaxseed). These peptides have garnered interest due to their diverse biological activities, including immunosuppressive effects. The determination of the precise three-dimensional conformation of this compound is a prerequisite for understanding its structure-activity relationship. NMR spectroscopy is the most powerful technique for determining the solution-state structure of peptides, providing invaluable information on covalent connectivity, stereochemistry, and spatial proximities of atoms.
Experimental Protocols for NMR Analysis
The structural elucidation of a cyclic peptide like this compound by NMR requires a suite of one-dimensional (1D) and two-dimensional (2D) experiments. Below are detailed protocols for the key NMR experiments.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of purified this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the peptide's conformation.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Filtration: Filter the sample into a 5 mm NMR tube to remove any particulate matter.
1D NMR Spectroscopy
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to get an overview of the proton signals.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR: Acquire a one-dimensional carbon spectrum.
-
Pulse Program: A standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically those separated by two or three bonds.
-
Pulse Program: cosygpqf.
-
Spectral Width: 12-16 ppm in both dimensions.
-
Data Matrix: 2048 x 512 data points.
-
Number of Scans per Increment: 8-16.
-
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of an amino acid residue).
-
Pulse Program: mlevph.
-
Spin-lock Time (Mixing Time): 60-80 ms.
-
Spectral Width: 12-16 ppm in both dimensions.
-
Data Matrix: 2048 x 512 data points.
-
Number of Scans per Increment: 8-16.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for 3D structure calculation.
-
Pulse Program: noesygpph.
-
Mixing Time: 150-300 ms.
-
Spectral Width: 12-16 ppm in both dimensions.
-
Data Matrix: 2048 x 512 data points.
-
Number of Scans per Increment: 16-32.
-
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
Pulse Program: hsqcedetgpsisp2.2.
-
Spectral Width: 12-16 ppm (¹H) and 160-180 ppm (¹³C).
-
Data Matrix: 2048 x 256 data points.
-
Number of Scans per Increment: 16-64.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-4 bonds), which is essential for sequencing and identifying quaternary carbons.
-
Pulse Program: hmbcgplpndqf.
-
Spectral Width: 12-16 ppm (¹H) and 200-220 ppm (¹³C).
-
Data Matrix: 2048 x 512 data points.
-
Number of Scans per Increment: 32-128.
-
Data Presentation: NMR Data for this compound
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Amino Acid Residue | NH (ppm) | Hα (ppm) | Hβ (ppm) | Other Protons (ppm) |
| Pro¹ | - | 4.2-4.4 | 1.9-2.2 | Hγ: 1.8-2.0, Hδ: 3.5-3.7 |
| Pro² | - | 4.1-4.3 | 1.9-2.2 | Hγ: 1.8-2.0, Hδ: 3.5-3.7 |
| Phe³ | 7.0-8.0 | 4.5-4.8 | 2.9-3.2 | Aromatic H: 7.1-7.4 |
| Phe⁴ | 7.0-8.0 | 4.5-4.8 | 2.9-3.2 | Aromatic H: 7.1-7.4 |
| Val⁵ | 6.8-7.8 | 3.8-4.2 | 2.0-2.3 | Hγ: 0.8-1.0 (d) |
| Ile⁶ | 6.8-7.8 | 3.9-4.3 | 1.8-2.1 | Hγ: 1.1-1.4, Hγ': 0.8-0.9, Hδ: 0.7-0.9 (t) |
| Met⁷ | 7.0-8.0 | 4.3-4.6 | 2.0-2.3 | Hγ: 2.4-2.6, S-CH₃: 2.0-2.2 |
| Ile⁸ | 6.8-7.8 | 3.9-4.3 | 1.8-2.1 | Hγ: 1.1-1.4, Hγ': 0.8-0.9, Hδ: 0.7-0.9 (t) |
| Leu⁹ | 6.8-7.8 | 4.0-4.4 | 1.5-1.8 | Hγ: 1.4-1.7, Hδ: 0.8-1.0 (d) |
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Amino Acid Residue | Cα (ppm) | Cβ (ppm) | C=O (ppm) | Other Carbons (ppm) |
| Pro¹ | 60-63 | 29-32 | 170-174 | Cγ: 24-27, Cδ: 47-50 |
| Pro² | 60-63 | 29-32 | 170-174 | Cγ: 24-27, Cδ: 47-50 |
| Phe³ | 54-57 | 37-40 | 171-175 | Aromatic C: 126-137 |
| Phe⁴ | 54-57 | 37-40 | 171-175 | Aromatic C: 126-137 |
| Val⁵ | 58-61 | 30-33 | 171-175 | Cγ: 18-21 |
| Ile⁶ | 57-60 | 36-39 | 171-175 | Cγ: 25-28, Cγ': 15-17, Cδ: 10-12 |
| Met⁷ | 52-55 | 30-33 | 171-175 | Cγ: 31-34, S-CH₃: 14-16 |
| Ile⁸ | 57-60 | 36-39 | 171-175 | Cγ: 25-28, Cγ': 15-17, Cδ: 10-12 |
| Leu⁹ | 51-54 | 40-43 | 171-175 | Cγ: 24-27, Cδ: 21-24 |
Table 3: Key NOE Correlations for this compound Structure Calculation
| Proton 1 | Proton 2 | Distance Constraint | Structural Information |
| Hα(i) | HN(i+1) | Strong | Sequential assignment, extended conformation |
| HN(i) | HN(i+1) | Medium | Helical or turn conformation |
| Hα(i) | Hβ(i+3) | Weak | Turn conformation |
| Hα(i) | HN(i+2) | Weak | Turn conformation |
| Hα(Pro) | Hδ(Pro) | Strong | cis or trans Proline peptide bond |
Workflow and Data Analysis
The process of elucidating the structure of this compound from NMR data follows a systematic workflow.
The logical flow for determining the 3D structure of this compound is as follows:
Conclusion
NMR spectroscopy provides a comprehensive toolkit for the de novo structure elucidation of complex natural products like this compound. Through a systematic application of 1D and 2D NMR experiments, it is possible to determine the amino acid sequence, stereochemistry, and the detailed three-dimensional conformation of the peptide in solution. This structural information is paramount for understanding its biological function and for the rational design of novel therapeutic agents. The protocols and data presented herein serve as a guide for researchers embarking on the structural analysis of cyclic peptides.
Application Note: High-Performance Liquid Chromatography for the Analysis of Cyclolinopeptide B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclolinopeptides (CLPs) are a class of cyclic peptides isolated from flaxseed (Linum usitatissimum) and its oil.[1][2] These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including immunosuppressive, antimalarial, anticancer, and anti-osteoporosis effects.[3][4] Cyclolinopeptide B (CLB), a cyclic nonapeptide, is one of the key bioactive compounds in this family.[5][6] Accurate and reliable quantification of CLB is crucial for quality control of flaxseed-based products, pharmacological studies, and the development of new therapeutic agents. This application note provides a detailed protocol for the extraction and analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Application
This protocol is applicable for the qualitative and quantitative analysis of this compound in flaxseed oil and other matrices. The methodology can be adapted for the analysis of other cyclolinopeptides present in the sample.
Experimental Protocols
Extraction of this compound from Flaxseed Oil
Several methods have been reported for the extraction of cyclolinopeptides from flaxseed oil, including liquid-liquid extraction and sonication-assisted methanol (B129727) extraction.[1] The following protocol details a highly efficient "hot methanol-water extraction method," which has been shown to significantly improve extraction efficiency for several CLPs, including this compound.[1]
Materials:
-
Flaxseed oil sample
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge (capable of 4000 x g)
-
Micropipettes
-
1.5 mL centrifuge tubes
-
Heating block or water bath at 90°C
-
0.22 µm Syringe filter (PTFE)
Procedure:
-
Prepare a methanol-water mixture (e.g., 70:30 v/v).
-
Preheat the methanol-water mixture to 90°C.
-
Add 700 µL of the flaxseed oil sample to a 1.5 mL centrifuge tube.
-
Add 700 µL of the preheated methanol-water mixture to the oil sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 4000 x g for 5 minutes to separate the layers.[7]
-
Carefully collect the upper methanol-water layer containing the extracted cyclolinopeptides.
-
Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
This section details the instrumental conditions for the separation and detection of this compound. The method utilizes a C18 stationary phase and UV detection at 214 nm, which is optimal for peptide bonds.[1][6][8]
Equipment:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Reversed-phase HPLC column (specifications in Table 2).
-
Data acquisition and processing software.
Procedure:
-
Set up the HPLC system according to the parameters outlined in Table 2.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 5 µL of the filtered extract into the HPLC system.[1]
-
Run the analysis for the specified run time (e.g., 15 minutes).[1]
-
Monitor the chromatogram at 214 nm for the elution of this compound. The retention order of major cyclolinopeptides on a C18 column is generally F < G < C < E < B < A.[8]
Data Presentation
Quantitative data from various studies on the HPLC separation of cyclolinopeptides are summarized below for easy comparison.
Table 1: Comparison of RP-HPLC Columns for Cyclolinopeptide Separation
| Column Type | Particle Size (µm) | Dimensions | Performance Summary | Reference |
| Kinetex™ C18 | 2.6 | - | Excellent separation. Able to separate up to 12 CLPs effectively. Used for further identification with MS. | [1][2] |
| Gemini™ C18 | 3 | - | Good performance, but longer retention times compared to Kinetex™ C18. | [2] |
| Kinetex™ Phenyl-Hexyl | 2.6 | 150 x 4.6 mm | Complete resolution of major CLPs, allowing direct monitoring of CLB conversion. | [7][9] |
| ZORBAX Eclipse XDB-C18 | - | - | Successfully used to separate 6-7 cyclinopeptides with an acetonitrile/water eluent. | [1] |
| Vydac™ C18 | 5 | - | Able to identify 7 peaks, but co-elution of some CLP pairs was observed. | [2] |
Table 2: Recommended HPLC Operating Parameters for this compound Analysis
| Parameter | Recommended Condition |
| HPLC Column | Kinetex™ C18 (2.6 µm) or similar high-efficiency C18 column |
| Mobile Phase | Isocratic: 70% Methanol / 30% Water |
| Flow Rate | 0.5 mL/min[1] |
| Column Temperature | 25°C[1] |
| Injection Volume | 5 µL[1] |
| Detection Wavelength | 214 nm (for peptide bonds)[1][8] |
| Run Time | 15 minutes[1] |
Visualization of Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and a relevant biological pathway.
Caption: Experimental workflow for this compound analysis.
Caption: Simplified Calcineurin/NFAT signaling pathway inhibition.
The protocols described provide a robust and efficient framework for the analysis of this compound. The hot methanol-water extraction method offers superior recovery, while the optimized RP-HPLC conditions using a high-efficiency C18 or Phenyl-Hexyl column ensure reliable separation and quantification.[1][9] This application note serves as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the promising biological activities of cyclolinopeptides.
References
- 1. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.tugraz.at [repository.tugraz.at]
- 6. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization and complete separation of major cyclolinopeptides in flaxseed oil by reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclolinopeptide B: In Vivo Experimental Animal Models - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclolinopeptide B (CLB) is a cyclic nonapeptide originally isolated from flaxseed (Linum usitatissimum). It belongs to a class of compounds known as cyclolinopeptides, which have garnered significant interest for their diverse biological activities. Notably, CLB and its analogs have demonstrated potent immunosuppressive and anti-inflammatory properties in various preclinical studies. This document provides a detailed overview of the in vivo experimental animal models used to investigate the therapeutic potential of this compound, with a focus on its application in immunology and inflammation. The provided protocols are synthesized from published research and are intended to serve as a comprehensive guide for researchers in this field. It is important to note that much of the in vivo research has been conducted on mixtures of cyclolinopeptides, such as LOMIX, or on synthetic analogs. Therefore, data from these related compounds are included to provide a broader context for the potential applications of this compound.
I. Immunosuppressive and Anti-Inflammatory Activity
This compound and its related compounds have been primarily evaluated in rodent models of inflammation and immune response. The following sections detail the experimental setups for key in vivo models.
Delayed-Type Hypersensitivity (DTH) Mouse Model
The DTH model is a classic in vivo assay to assess cell-mediated immunity. It is particularly useful for evaluating the efficacy of immunosuppressive agents.
Application Note: This model is suitable for screening and characterizing the immunosuppressive potential of this compound and its analogs. The key endpoint is the reduction of the inflammatory response (e.g., ear swelling) following antigen challenge.
Experimental Protocol:
-
Animals: CBA mice (males and females, 10-12 weeks old).
-
Antigen: Ovalbumin (OVA).
-
Adjuvant: Complete Freund's Adjuvant (CFA).
-
Procedure:
-
Sensitization: Mice are immunized subcutaneously (s.c.) at the base of the tail with 5 mg of OVA emulsified in CFA.
-
Treatment: this compound or its analogue is administered intraperitoneally (i.p.). One study on a CLB analogue used doses up to 500 μ g/mouse .[1] The timing of administration can be varied, for instance, 2 hours before and 24 hours after immunization.
-
Elicitation: Four days after sensitization, the DTH reaction is elicited by injecting a sub-challenge dose of OVA into the footpad or ear.
-
Measurement: The degree of swelling (e.g., ear thickness or footpad volume) is measured at 24 and 48 hours post-challenge using a caliper or plethysmometer. The difference in swelling between the antigen-challenged and a control (saline-injected) site is calculated.
-
-
Data Analysis: The percentage of inhibition of the DTH response is calculated by comparing the swelling in the treated group to the vehicle-treated control group.
Carrageenan-Induced Paw Edema in Mice
This is a widely used model of acute, non-immune-mediated inflammation. It is valuable for evaluating the anti-inflammatory effects of compounds.
Application Note: This model helps to determine the acute anti-inflammatory activity of this compound. The primary outcome is the reduction of paw edema induced by carrageenan.
Experimental Protocol:
-
Animals: Male or female mice (e.g., BALB/c, C57BL/6), 8-12 weeks old.
-
Inducing Agent: 1% Carrageenan solution in sterile saline.
-
Procedure:
-
Baseline Measurement: The initial volume or thickness of the hind paw is measured using a plethysmometer or digital calipers.
-
Treatment: this compound is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, 30-60 minutes before the carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar surface of the left hind paw.
-
Measurement of Edema: Paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).
-
-
Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and baseline measurements. The percentage of inhibition of edema is determined by comparing the treated group with the vehicle-treated control group.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model mimics the clinical and histological features of human inflammatory bowel disease (IBD), particularly ulcerative colitis.
Application Note: This model is used to evaluate the therapeutic potential of this compound in treating chronic inflammatory conditions of the gastrointestinal tract.
Experimental Protocol:
-
Animals: C57BL/6 mice are commonly used as they are susceptible to DSS-induced colitis.
-
Inducing Agent: Dextran Sulfate Sodium (DSS) salt (36-50 kDa) dissolved in drinking water.
-
Procedure:
-
Treatment: A cyclolinopeptide mixture, LOMIX, has been administered orally at doses of 50 or 200 mg/kg twice a day for 3 days prior to DSS induction.
-
Induction of Colitis: Mice are given a 3% (w/v) solution of DSS in their drinking water ad libitum for 7 days.
-
Monitoring: Animals are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool (hemoccult). A Disease Activity Index (DAI) score can be calculated based on these parameters.
-
Endpoint Analysis: On day 7, mice are euthanized, and the colon is excised. The length of the colon is measured (a shorter colon indicates more severe inflammation). Colon tissue can be collected for histological analysis (e.g., H&E staining) to assess tissue damage and inflammatory cell infiltration.
-
-
Data Analysis: Comparison of body weight changes, DAI scores, colon length, and histological scores between the treated and DSS-only control groups.
II. Quantitative Data Summary
The following tables summarize the available quantitative data from in vivo studies on cyclolinopeptides and their analogs. It is important to note the variability in the specific compounds, animal models, and methodologies used across different studies.
| Compound | Animal Model | Species/Strain | Dose | Route of Administration | Key Findings | Reference |
| CLB Analogue | Delayed-Type Hypersensitivity (DTH) | CBA Mice | Up to 500 µ g/mouse | Intraperitoneal (i.p.) | Statistically significant inhibition of DTH reaction. | [1] |
| LOMIX | DSS-Induced Colitis | Mice | 50 and 200 mg/kg (oral, twice daily for 3 days) | Oral (p.o.) | Alleviation of colitis symptoms. | |
| LOMIX | Acute Toxicity | ICR Mice | 5 g/kg (single dose) | Oral (p.o.) | No signs of acute toxicity; no changes in organ weight or apoptotic markers. | |
| Cyclic Tetrapeptide Analogue (4B8M) | Carrageenan-induced footpad edema | Mice | 250 µ g/mouse | Intraperitoneal (i.p.) | Suppressive action on edema. | |
| Cyclic Tetrapeptide Analogue (4B8M) | Oxazolone-induced ear edema | Mice | 0.07-0.1% ointment | Topical | Inhibition of ear edema. |
III. In Vivo Anticancer Activity
Current research on the anticancer potential of this compound and other cyclolinopeptides is predominantly based on in vitro studies. These studies have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines. However, there is a notable lack of published in vivo studies using animal models of cancer to evaluate the efficacy of this compound. This represents a significant area for future research.
IV. Pharmacokinetics and Toxicity
Detailed pharmacokinetic and comprehensive toxicity data for pure this compound in vivo are limited in the publicly available literature. However, studies on cyclolinopeptide-containing mixtures provide some insights.
Toxicity: A study on LOMIX, a mixture of flaxseed linusorbs including this compound, showed no acute toxicity in mice at a high oral dose of 5 g/kg. There were no significant changes in the weights of major organs, and no alterations in the expression of the apoptotic markers caspase-3 and Bcl-2 in the brain, heart, liver, spleen, and kidney.
Pharmacokinetics: The oral bioavailability and metabolic fate of this compound have not been extensively characterized. The cyclic and hydrophobic nature of cyclolinopeptides suggests they may have improved stability and cell permeability compared to linear peptides, but further research is needed to confirm their pharmacokinetic profiles in vivo.
V. Signaling Pathways and Experimental Workflows
Signaling Pathway
Based on in vitro and in vivo studies with LOMIX, the anti-inflammatory effects of cyclolinopeptides are suggested to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway.
Caption: Proposed mechanism of anti-inflammatory action of cyclolinopeptides.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the in vivo anti-inflammatory effects of this compound in a mouse model.
References
Application Notes and Protocols for Testing the Anti-inflammatory Activity of Cyclolinopeptide B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol to evaluate the anti-inflammatory properties of Cyclolinopeptide B, a cyclic nonapeptide with known immunosuppressive activity.[1][2] The protocols outlined below detail in vitro methods using the RAW 264.7 macrophage cell line to assess the compound's ability to mitigate inflammatory responses induced by lipopolysaccharide (LPS). The key inflammatory mediators and signaling pathways investigated include nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and the nuclear factor-kappa B (NF-κB) signaling pathway.
Overview of the Experimental Workflow
The following diagram illustrates the overall workflow for assessing the anti-inflammatory activity of this compound.
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
Experimental Protocols
Cell Culture
RAW 264.7 murine macrophage cells are a suitable model for in vitro inflammation studies.[1][3][4]
-
Cell Line: RAW 264.7 (murine macrophage)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days at a ratio of 1:3 to 1:6. Cells can be dislodged using a cell scraper or trypsin-EDTA.
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before proceeding with anti-inflammatory assays. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[5]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
In Vitro Model of Inflammation
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blot) at a density of 1.5 x 10^5 to 5 x 10^5 cells/mL and allow them to adhere overnight.[1][3][8]
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 100 ng/mL to 1 µg/mL and incubate for the desired time (e.g., 24 hours for NO and cytokines, shorter time points for signaling pathway analysis).[5][9][10]
Measurement of Nitric Oxide (NO) Production
NO is a key inflammatory mediator, and its production can be quantified using the Griess reagent.
-
Sample Collection: After the 24-hour incubation with this compound and LPS, collect the cell culture supernatant.
-
Griess Assay:
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[3]
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
Quantification of Pro-inflammatory Cytokines (ELISA)
The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant can be measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Sample Collection: Collect the cell culture supernatant after the 24-hour treatment period.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve generated.
Western Blot Analysis of the NF-κB Signaling Pathway
The anti-inflammatory effect of this compound is potentially mediated through the inhibition of the NF-κB pathway. Western blotting can be used to assess the levels of key proteins in this pathway.
-
Cell Lysis: After treatment with this compound and LPS for a shorter duration (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Control | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Effect of this compound on NO Production in LPS-stimulated RAW 264.7 Cells
| Treatment | NO Concentration (µM) |
| Control | |
| LPS (1 µg/mL) | |
| LPS + this compound (X µM) | |
| LPS + this compound (Y µM) | |
| LPS + this compound (Z µM) |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (X µM) | |||
| LPS + this compound (Y µM) | |||
| LPS + this compound (Z µM) |
Signaling Pathway Visualization
The following diagram illustrates the proposed anti-inflammatory mechanism of this compound via the NF-κB signaling pathway.
Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.
References
- 1. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and quantification of cyclolinopeptides in five flaxseed cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Cyclolinopeptide B Solubility
Welcome to the technical support center for Cyclolinopeptide B. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the common challenges of working with this hydrophobic cyclic peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A: this compound is characterized by its low water solubility. The predicted water solubility is approximately 0.007 g/L[1]. This inherent hydrophobicity presents a significant challenge for its use in aqueous solutions for biological assays and formulation development.
Q2: In which organic solvents can I dissolve this compound?
A: While comprehensive quantitative data is limited, this compound is more soluble in organic solvents than in water. It is commonly extracted from its natural sources using methanol (B129727)/water mixtures, with a 70:30 methanol to water ratio being reported as efficient[1][2]. For initial solubilization, consider using solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or acetonitrile. It is recommended to first dissolve the peptide in a minimal amount of the organic solvent and then slowly dilute it with the aqueous buffer to the desired final concentration.
Q3: Is this compound stable in solution?
A: No, this compound is known to be unstable, particularly at room temperature. Studies have shown that it can degrade over time, converting into other cyclolinopeptides[3][4][5]. It is crucial to prepare fresh solutions for your experiments whenever possible and to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the primary methods to improve the aqueous solubility of this compound?
A: Several methods can be employed to enhance the aqueous solubility of this compound. These include the use of:
-
Cyclodextrins: Beta-cyclodextrin (β-CD) can form inclusion complexes with this compound, effectively increasing its solubility[6].
-
Nanoemulsions: Formulating this compound into nanoemulsions, particularly those using diacylglycerol (DAG) as the oil phase, has been shown to significantly improve its solubility and bioavailability[6].
-
Hyaluronic Acid Nanogels: These nanogels can encapsulate hydrophobic molecules like this compound, thereby increasing their dispersibility in aqueous media.
Troubleshooting Guide
Issue 1: this compound precipitates out of my aqueous buffer.
| Potential Cause | Troubleshooting Steps |
| Concentration exceeds solubility limit | Decrease the final concentration of this compound in your aqueous solution. Prepare a more concentrated stock in an organic solvent (e.g., DMSO) and dilute it further in your buffer. |
| pH of the solution | The solubility of peptides can be pH-dependent. Empirically test a range of pH values for your buffer to find the optimal pH for this compound solubility. Generally, moving the pH away from the isoelectric point (pI) of the peptide increases solubility. |
| Improper dissolution technique | When diluting from an organic stock, add the stock solution dropwise to the continuously stirring aqueous buffer to prevent localized high concentrations and precipitation. |
| Aggregation | Peptides, especially hydrophobic ones, are prone to aggregation. Consider adding anti-aggregation agents to your buffer. (See Issue 2 for more details). |
Issue 2: My this compound solution shows signs of aggregation (e.g., turbidity, visible particles).
| Potential Cause | Troubleshooting Steps |
| Hydrophobic interactions | Hydrophobic regions of the peptide can interact, leading to self-assembly and aggregation. |
| Use of Co-solvents: Maintain a small percentage of an organic co-solvent (e.g., 1-5% DMSO) in your final aqueous solution, if your experimental system allows. | |
| Inclusion of Excipients: Incorporate solubility enhancers like β-cyclodextrin into your formulation. | |
| Peptide concentration | Higher concentrations increase the likelihood of intermolecular interactions and aggregation. Work with the lowest effective concentration of the peptide. |
| Temperature fluctuations | Repeated freeze-thaw cycles can promote aggregation. Aliquot stock solutions into single-use volumes. |
| Ionic strength of the buffer | The salt concentration can influence peptide solubility. Experiment with different ionic strengths to find the optimal condition for your peptide. |
Quantitative Data Summary
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Water Solubility | 0.007 g/L | ALOGPS[1] |
| Molecular Weight | 1058.39 g/mol | --- |
| logP | 3.76 | ALOGPS[1] |
Experimental Protocols
Protocol 1: Solubility Enhancement using β-Cyclodextrin
This protocol describes a general method for preparing a this compound solution with enhanced solubility using β-cyclodextrin.
-
Preparation of β-Cyclodextrin Stock Solution:
-
Prepare a stock solution of β-cyclodextrin in your desired aqueous buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The concentration will need to be optimized, but a starting point could be a 1-10% (w/v) solution.
-
-
Dissolution of this compound:
-
Weigh the required amount of lyophilized this compound.
-
Dissolve the peptide in a minimal volume of a suitable organic solvent (e.g., DMSO or ethanol).
-
-
Complexation:
-
Slowly add the this compound solution to the β-cyclodextrin stock solution while stirring continuously.
-
Allow the mixture to stir at room temperature for a defined period (e.g., 1-2 hours) to facilitate the formation of the inclusion complex.
-
-
Final Preparation:
-
The resulting solution can be further diluted with the aqueous buffer to achieve the desired final concentration of this compound.
-
It is advisable to filter the final solution through a 0.22 µm filter to remove any potential aggregates.
-
Protocol 2: Preparation of a this compound-Loaded Nanoemulsion
This protocol outlines the preparation of a diacylglycerol-based nanoemulsion to improve the solubility and bioavailability of this compound.
-
Preparation of the Oil Phase:
-
Dissolve the desired amount of this compound in diacylglycerol (DAG) oil. Gentle warming and stirring may be required to facilitate dissolution.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution containing a surfactant and a co-surfactant. The choice and concentration of these will need to be optimized for your specific system.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase under high-shear homogenization or ultrasonication. This process will create a coarse emulsion.
-
-
Nanoemulsion Formation:
-
Subject the coarse emulsion to a high-pressure homogenizer to reduce the droplet size and form a stable nanoemulsion. The number of passes and the pressure will need to be optimized.
-
-
Characterization:
-
Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential to ensure the formation of a stable formulation.
-
Visualizations
Caption: Workflow for improving this compound solubility.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.tugraz.at [repository.tugraz.at]
- 4. Frontiers | Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Improved solubility and bioavailability of cyclolinopeptides by diacylglycerol in the β-cyclodextrin Pickering emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Cyclolinopeptide B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solid-phase peptide synthesis (SPPS) of Cyclolinopeptide B, a cyclic nonapeptide with immunosuppressive properties. The guidance provided is aimed at researchers, scientists, and drug development professionals to help overcome low yields and other synthetic difficulties.
Troubleshooting Guide & FAQs
Q1: My overall yield for this compound synthesis is very low. What are the most common causes?
Low yields in the synthesis of cyclic peptides like this compound, which contains several hydrophobic residues, can often be attributed to a combination of factors. The primary challenges include inefficient coupling reactions during chain elongation, aggregation of the growing peptide chain on the solid support, and poor efficiency during the final cyclization step. Incomplete removal of the Fmoc protecting group can also lead to truncated sequences, further reducing the yield of the desired full-length peptide.
Q2: I'm observing incomplete coupling, especially for sterically hindered amino acids in the this compound sequence. How can I improve coupling efficiency?
This compound contains sterically hindered amino acids which can make peptide bond formation challenging. To improve coupling efficiency, consider the following strategies:
-
Choice of Coupling Reagent: Standard coupling reagents may not be sufficient. Using a more potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is highly recommended for difficult sequences due to its high efficiency and ability to minimize racemization.[1] Other effective reagents for hindered amino acids include HBTU, PyBOP, and TBTU.[2][3]
-
Double Coupling: For particularly difficult couplings, performing the coupling step twice with a fresh solution of activated amino acid before moving to the next deprotection step can significantly increase the yield of the desired peptide.
-
Increased Reaction Time: Extending the coupling reaction time can also help to drive the reaction to completion.
Q3: My peptide-resin seems to be aggregating during synthesis. What are the signs and how can I mitigate this?
Peptide aggregation is a common issue with hydrophobic sequences and can block reactive sites, leading to incomplete reactions.
-
Signs of Aggregation: In batch synthesis, a noticeable shrinking of the resin is a key indicator. For continuous-flow synthesis, flattening and broadening of the UV monitoring signal can suggest aggregation.
-
Mitigation Strategies:
-
Solvent Choice: Using more polar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can help to disrupt secondary structures that lead to aggregation.
-
Microwave-Assisted Synthesis: Microwave energy can disrupt aggregation and enhance reaction kinetics, leading to improved yields. Automated microwave peptide synthesizers are effective for this purpose.[4]
-
Q4: The head-to-tail cyclization of the linear peptide is inefficient. What are the key factors for a successful macrocyclization?
The final cyclization step is often a major bottleneck in the synthesis of cyclic peptides.
-
High Dilution: Performing the cyclization at a high dilution (typically 0.1-1 mM) is crucial to favor intramolecular cyclization over intermolecular oligomerization.
-
Choice of Cyclization Site: The choice of which two amino acids to ligate can have a significant impact on the cyclization yield. Cyclization between a D-amino acid and an L-amino acid, or at a site that promotes a favorable turn conformation (e.g., involving glycine (B1666218) or proline), can improve efficiency.[5]
-
On-Resin vs. Solution-Phase Cyclization: On-resin cyclization can be advantageous as the solid support can help to pseudo-dilute the peptide chains, reducing intermolecular reactions. However, solution-phase cyclization may be necessary if the on-resin cyclization proves to be inefficient.
Q5: I am having trouble with the cleavage of the peptide from the resin and removal of side-chain protecting groups. What is the best approach?
The final cleavage and deprotection step must be carefully planned to avoid side reactions and ensure the integrity of the cyclic peptide.
-
Cleavage Cocktail: A standard cleavage cocktail for Fmoc-based SPPS is trifluoroacetic acid (TFA) with scavengers to protect sensitive residues. A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). For peptides containing sensitive residues like methionine or tryptophan, scavengers such as 1,2-ethanedithiol (B43112) (EDT) or thioanisole (B89551) are essential.[1]
-
Orthogonal Protecting Groups: For on-resin cyclization, it is necessary to use a side-chain protecting group for the amino acid that will form the C-terminus of the linear peptide that can be selectively removed without cleaving the peptide from the resin. For example, an allyl (Alloc) or (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group can be used and selectively removed to allow for on-resin cyclization.
Quantitative Data Summary
The following tables summarize general data on the performance of different reagents and conditions in peptide synthesis, which can be applied to optimize the synthesis of this compound.
Table 1: Comparison of Common Coupling Reagents for Difficult Sequences
| Coupling Reagent | Relative Reactivity | Key Advantages | Potential Issues |
| HATU | Very High | Excellent for sterically hindered and N-methylated amino acids; low racemization.[1] | Higher cost. |
| HBTU/TBTU | High | Very efficient with minimal racemization when HOBt is added.[2] | Can cause guanidinylation of the N-terminus if used in excess.[2] |
| PyBOP | High | Byproducts are less hazardous than BOP; rapid coupling.[2] | |
| DIC/HOBt | Medium | Cost-effective. | Slower reaction times compared to uronium/phosphonium reagents. |
Table 2: Influence of Cyclization Conditions on Yield (General Observations)
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Concentration | High Dilution (0.1-1 mM) | Increase | Favors intramolecular cyclization over intermolecular oligomerization. |
| Solvent | Aprotic polar (e.g., DMF) | Generally Favorable | Solubilizes the linear peptide and facilitates the reaction. |
| Temperature | Room Temperature to 40°C | Varies | Higher temperatures can increase reaction rates but also side reactions. |
| Cyclization Reagent | HATU, HBTU, DPPA | High Efficiency | Potent activating agents for amide bond formation. |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis of this compound.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
First Amino Acid Loading: Dissolve Fmoc-Pro-OH (3 eq.) and diisopropylethylamine (DIEA) (7.5 eq.) in dry DCM. Add to the resin and shake for 1 hour.
-
Capping: Wash the resin with DMF. Add a solution of DCM/MeOH/DIEA (80:15:5) and shake for 15 minutes to cap any unreacted sites.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, then repeat for 15 minutes. Wash thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF. Add to the resin and shake for 2 hours.
-
Wash: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 4-6 for each amino acid in the this compound sequence.
Protocol 2: On-Resin Head-to-Tail Cyclization
-
Selective Deprotection: After assembling the linear peptide, selectively remove the side-chain protecting group of the N-terminal and C-terminal amino acids (e.g., Alloc/Dde).
-
Cyclization: Wash the resin with DMF. Add a solution of a coupling reagent (e.g., HATU, 3 eq.) and DIEA (6 eq.) in DMF under high dilution conditions. Shake for 12-24 hours.
-
Wash: Wash the resin thoroughly with DMF and DCM.
Protocol 3: Cleavage and Deprotection
-
Resin Drying: Wash the peptide-resin with DCM and dry under vacuum.
-
Cleavage: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5). Add to the resin and shake for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Centrifugation and Washing: Centrifuge to pellet the peptide. Wash the pellet with cold ether two more times.
-
Lyophilization: Dry the crude peptide under vacuum and then lyophilize from a water/acetonitrile (B52724) mixture.
Protocol 4: Purification
-
Column: Use a preparative reverse-phase HPLC (RP-HPLC) column (e.g., C18).
-
Mobile Phase: Use a gradient of acetonitrile in water, both containing 0.1% TFA.
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis: Analyze the purity of the fractions by analytical RP-HPLC and confirm the mass by mass spectrometry.
-
Lyophilization: Lyophilize the pure fractions to obtain the final this compound product.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Cyclolinopeptide B stability issues in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cyclolinopeptide B (CLP-B) during long-term storage. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
This compound is a cyclic peptide, specifically a methionine-containing cyclolinopeptide, isolated from flaxseed and flaxseed oil.[1][2] It has garnered scientific interest for its various biological activities, including immunosuppressive and potential antitumor effects.[3][4] For instance, CLP-B has been reported to suppress mitogen-induced responses in human peripheral blood lymphocytes and inhibit lymphocyte proliferation in mice.[4]
Q2: What are the primary stability concerns for CLP-B during long-term storage?
The main stability issue for CLP-B is its high susceptibility to oxidation, primarily due to the presence of a methionine residue in its structure.[5][6] This oxidation is the principal degradation pathway, leading to a loss of the parent peptide and the formation of degradation products, which can alter the biological activity and organoleptic properties of the sample.[4][5]
Q3: What are the ideal long-term storage conditions for CLP-B?
For maximum stability, lyophilized (freeze-dried) CLP-B should be stored in a tightly sealed container in a freezer at -20°C or lower.[7][8] These conditions can preserve the peptide's integrity for up to several years.[7] Storing the lyophilized peptide at refrigerator temperatures (2-8°C) is acceptable for shorter-term storage, but storage at room temperature should be avoided for more than a few days as heat and humidity accelerate degradation.[7] Once reconstituted in a solvent, CLP-B becomes much more fragile and should be stored at 2-8°C and used within a few weeks.[7]
Q4: How does temperature affect the stability of CLP-B?
Temperature significantly accelerates the degradation of CLP-B. Studies on cyclolinopeptides in flaxseed oil show that CLP-B is among the least stable, with degradation occurring even at room temperature (25°C).[2][3][9] At elevated temperatures, such as 90°C, this degradation is drastically faster, with complete conversion of CLP-B occurring within hours instead of days.[9]
Q5: What are the main degradation products of this compound?
The primary degradation pathway for CLP-B is the oxidation of its methionine residue to form methionine sulfoxide (B87167).[5][10] This process converts this compound into Cyclolinopeptide C (CLP-C).[9] Further oxidation can lead to the formation of methionine sulfone-containing peptides, especially under harsh conditions.[10] The conversion of CLP-B to CLP-C can significantly impair its biological activity.[4]
Troubleshooting Guide
Problem: I am observing a loss of biological activity in my CLP-B sample over time.
-
Possible Cause 1: Degradation due to Improper Storage.
-
Verification: Review your storage conditions. Was the lyophilized peptide stored at -20°C? Was the reconstituted solution stored at 2-8°C and protected from light?[7] Have you subjected the sample to multiple freeze-thaw cycles?[7]
-
Solution: Aliquot reconstituted peptides into smaller volumes to avoid repeated access and freeze-thaw cycles.[7] For long-term experiments, always use freshly prepared solutions from properly stored lyophilized powder.
-
-
Possible Cause 2: Oxidation of CLP-B.
-
Verification: Analyze your sample using an appropriate analytical method like RP-HPLC coupled with mass spectrometry (MS).[3][10] Look for a decrease in the peak corresponding to CLP-B and a concurrent increase in the peak for Cyclolinopeptide C (CLP-C).[1]
-
Solution: If oxidation is confirmed, the sample may no longer be suitable for experiments where the activity of pure CLP-B is required. To prevent this in the future, handle stock solutions under an inert gas (like argon or nitrogen) and use degassed solvents for reconstitution to minimize exposure to oxygen.
-
Problem: My analytical results (e.g., HPLC) show unexpected peaks in my CLP-B sample.
-
Possible Cause: Formation of Degradation Products.
-
Verification: The primary suspect for a new, significant peak is CLP-C, the methionine sulfoxide form of CLP-B.[4][9] Use mass spectrometry to confirm the identity of the new peak by checking for the expected mass increase corresponding to the addition of an oxygen atom.
-
Solution: Implement a stability-indicating analytical method that can resolve and quantify both CLP-B and its key degradants like CLP-C.[5][10] This allows for accurate monitoring of the sample's purity over time.
-
Quantitative Data Summary
The stability of this compound is highly dependent on temperature. The following tables summarize the degradation observed in studies of cyclolinopeptides within flaxseed oil.
Table 1: Stability of this compound at Room Temperature (25°C) over 60 Days.
| Time (Days) | CLP-B Degradation | Key Observation |
| 0-20 | Significant degradation begins. | CLP-B is one of the least stable cyclolinopeptides at room temperature.[3][9] |
| 20-40 | Nearing complete degradation. | CLP-B is almost entirely converted into its isomer, CLP-C.[3][9] |
| 40-60 | Complete degradation. | CLP-B is fully converted to CLP-C within 40 days.[3][9] |
Table 2: Stability of this compound at High Temperature (90°C).
| Time | CLP-B Degradation | Key Observation |
| < 4 Hours | Complete degradation. | The same degradation pattern seen at room temperature occurs, but at a significantly faster rate.[9] |
Experimental Protocols
Protocol: Monitoring CLP-B Stability using RP-HPLC
This protocol outlines a general method for assessing the stability of CLP-B in a sample over time.
-
Sample Preparation & Storage:
-
Prepare CLP-B in the desired matrix (e.g., dissolved in a buffer or within an oil sample).
-
Divide the sample into multiple aliquots in tightly sealed, light-protected vials (e.g., amber glass).
-
Store the aliquots under the desired long-term storage conditions (e.g., -20°C, 4°C, 25°C).
-
Designate specific time points for analysis (e.g., Day 0, Day 7, Day 30, Day 60).
-
-
Extraction (if in a complex matrix like oil):
-
Use a liquid-liquid extraction method.[3]
-
An optimized method involves using a methanol-water mixture preheated to 90°C before extraction to improve efficiency.[3][11]
-
Alternatively, sonication-assisted methanol (B129727) extraction can be used.[3]
-
-
RP-HPLC Analysis:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Photodiode Array (PDA) detector and preferably coupled to a Mass Spectrometer (MS).[3][12]
-
Column: A reversed-phase column is typically used. Kinetex™ Phenyl-Hexyl or C18 columns have shown good separation for cyclolinopeptides.[1][5][10]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or an isocratic elution with methanol and water can be effective.[1][3]
-
Detection: Monitor at a wavelength of 214 nm for the peptide bond.[1] Use MS for positive identification of CLP-B and its degradation products (e.g., CLP-C).[3]
-
-
Data Analysis:
-
At each time point, remove one aliquot from storage and analyze it via RP-HPLC.
-
Integrate the peak area for CLP-B and any identified degradation products like CLP-C.
-
Calculate the percentage of remaining CLP-B relative to the Day 0 sample to quantify degradation over time.
-
Visualizations
Caption: Experimental workflow and key factors in CLP-B stability studies.
Caption: Troubleshooting logic for unexpected analytical results with CLP-B.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and complete separation of major cyclolinopeptides in flaxseed oil by reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bluewellpeptides.com [bluewellpeptides.com]
- 8. bachem.com [bachem.com]
- 9. Frontiers | Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. repository.tugraz.at [repository.tugraz.at]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Crystallization of Cyclolinopeptide B
Welcome to the technical support center for Cyclolinopeptide B crystallization experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the crystallization of this hydrophobic cyclic peptide.
Frequently Asked Questions (FAQs)
Q1: What is the minimum recommended purity for this compound for crystallization trials?
A1: For successful crystallization, a purity of at least 95% is recommended.[1][2] Impurities can inhibit or completely prevent crystal growth by interfering with the formation of a stable crystal lattice.[3]
Q2: My this compound sample is forming an amorphous precipitate instead of crystals. What are the likely causes and solutions?
A2: Amorphous precipitation is a common issue with hydrophobic peptides like this compound and typically occurs when the peptide comes out of solution too rapidly in a disordered manner. Here are some common causes and potential solutions:
-
Supersaturation is too high: Reduce the initial concentration of this compound or the precipitant.[4]
-
Kinetics are too fast: Slow down the equilibration rate in vapor diffusion experiments. This can be achieved by using a larger drop volume, a smaller reservoir volume, or by incubating at a more stable temperature.
-
Solvent incompatibility: The chosen solvent system may not be optimal. A thorough solvent screening is recommended to find conditions where the peptide's solubility is moderately low.
Q3: "Oiling out" is a recurrent problem in my experiments. How can I prevent this?
A3: "Oiling out," where the peptide separates as a liquid phase instead of a solid, is common for hydrophobic molecules.[5] To mitigate this:
-
Lower the temperature: Reducing the incubation temperature can sometimes favor crystallization over oiling out.
-
Use additives: Small molecule additives can influence the crystallization pathway and prevent the formation of oil.[6][7][8]
-
Modify the solvent system: The addition of a co-solvent can alter the solubility properties and prevent liquid-liquid phase separation.
Q4: What are the most critical parameters to optimize for this compound crystallization?
A4: The most critical parameters for crystallizing a hydrophobic cyclic peptide like this compound are the choice of solvent and precipitant, the pH of the solution, and the temperature of incubation.[9][10] Due to its hydrophobic nature, organic solvents will likely play a key role in the crystallization process.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your this compound crystallization experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals, Clear Drops | - Peptide concentration is too low.- Supersaturation has not been reached.- The peptide is too soluble in the chosen condition. | - Increase the concentration of this compound.- Increase the precipitant concentration in the reservoir.- Try a different precipitant or a combination of precipitants to decrease solubility. |
| Amorphous Precipitate | - Supersaturation is reached too quickly.- Peptide concentration is too high.- Precipitant concentration is too high. | - Decrease the peptide and/or precipitant concentration.- Slow down the rate of vapor diffusion (e.g., use a larger drop volume).- Screen a wider range of pH and temperature conditions.[11] |
| Microcrystals or "Showers" of Tiny Crystals | - High nucleation rate.- Suboptimal growth conditions. | - Lower the peptide or precipitant concentration to reduce nucleation.- Introduce a seeding protocol using crushed existing microcrystals.- Optimize the temperature to slow down crystal growth. |
| Oiling Out | - The peptide is separating as a liquid phase due to high hydrophobicity and/or high concentration. | - Decrease the peptide concentration.- Screen for different solvent/precipitant systems.- Experiment with a wider range of temperatures, including lower temperatures.- Consider the use of additives that can influence crystal packing. |
| Poorly Formed or Twinned Crystals | - Presence of impurities.- Suboptimal growth conditions. | - Further purify the this compound sample.- Fine-tune the pH and precipitant concentration in small increments.- Try different crystallization methods (e.g., sitting drop vs. hanging drop). |
| Crystal Instability | - The crystal is sensitive to changes in its environment. | - Handle crystals with care during harvesting.- Use a cryoprotectant if crystals are to be flash-frozen for X-ray diffraction. |
Experimental Protocols
Purification of this compound
High purity is a prerequisite for successful crystallization. A common method for purifying cyclolinopeptides is through a combination of extraction and chromatography.
-
Extraction: this compound can be extracted from flaxseed cake using ethanol.[3]
-
Partitioning and Precipitation: The extract can be further partitioned and precipitated to enrich the cyclinopeptide fraction.[3]
-
Chromatography: Final purification to >95% purity is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).
Crystallization by Vapor Diffusion (Hanging Drop Method)
Vapor diffusion is a widely used method for peptide crystallization.[12][13][14]
-
Sample Preparation: Dissolve the purified, lyophilized this compound in an appropriate organic solvent (e.g., acetonitrile, methanol, or a mixture) to create a stock solution. The final concentration for screening is typically in the range of 5-25 mg/mL.[15][16]
-
Reservoir Solution: Prepare a reservoir solution containing a precipitant (e.g., a salt or a polymer like PEG) in a buffer at a specific pH.
-
Setting up the Drop:
-
Pipette 1 µL of the this compound stock solution onto a siliconized glass coverslip.
-
Pipette 1 µL of the reservoir solution into the peptide drop.
-
Invert the coverslip over the reservoir well and seal with vacuum grease.
-
-
Incubation: Incubate the crystallization plate at a constant temperature and observe regularly for crystal growth over several days to weeks.
Quantitative Data Summary
The following tables provide starting points for screening and optimization of this compound crystallization conditions. These are based on typical conditions used for hydrophobic and cyclic peptides and should be adapted and optimized for your specific experimental setup.
Table 1: Initial Screening of Solvent Systems
| Solvent System | Precipitant Type | pH Range | Temperature (°C) |
| Acetonitrile/Water | Salt (e.g., Ammonium Sulfate) | 4.0 - 8.5 | 4, 20 |
| Methanol/Water | PEG (e.g., PEG 4000) | 4.0 - 8.5 | 4, 20 |
| Ethanol/Water | Salt (e.g., Sodium Chloride) | 4.0 - 8.5 | 4, 20 |
| Isopropanol/Water | PEG (e.g., PEG 6000) | 4.0 - 8.5 | 4, 20 |
Table 2: Optimization Parameters for this compound Crystallization
| Parameter | Range | Rationale |
| Peptide Concentration | 2 - 30 mg/mL | Lower concentrations may prevent precipitation; higher concentrations can lead to amorphous precipitate or oiling out. |
| Precipitant Concentration | Varies (e.g., 0.5-2.0 M for salts; 5-25% for PEGs) | Needs to be optimized to achieve a state of supersaturation that favors crystal growth over precipitation. |
| pH | 4.0 - 9.0 | The net charge of the peptide can influence its solubility and crystal packing.[9] |
| Temperature | 4 - 25 °C | Affects solubility and the kinetics of crystal nucleation and growth.[10] |
| Additives | Varies (e.g., small organic molecules, detergents) | Can influence crystal contacts and prevent non-specific aggregation.[6][7][8] |
Visualizations
Experimental Workflow for this compound Crystallization
Caption: Workflow for this compound purification and crystallization.
Signaling Pathways Modulated by this compound
This compound has been reported to induce apoptosis and modulate the NF-κB signaling pathway in cancer cells.
Apoptosis Induction Pathway
Caption: this compound induced apoptosis signaling pathway.
NF-κB Signaling Pathway Modulation
Caption: Modulation of the NF-κB signaling pathway by this compound.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. researchgate.net [researchgate.net]
- 3. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 5. researchgate.net [researchgate.net]
- 6. crystallizationsystems.com [crystallizationsystems.com]
- 7. Manipulating crystallization with molecular additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cambrex.com [cambrex.com]
- 10. approcess.com [approcess.com]
- 11. researchgate.net [researchgate.net]
- 12. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 13. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide crystal growth via vapor diffusion. Crystal structure of glycyl-L-tyrosyl-L-alanine dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 16. hamptonresearch.com [hamptonresearch.com]
Technical Support Center: Optimizing Cyclolinopeptide B Dosage for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Cyclolinopeptide B (CLP-B) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vitro activities?
A1: this compound (CLP-B) is a cyclic nonapeptide derived from flaxseed.[1] It is known for its hydrophobic nature and various biological activities.[1] Its primary reported in vitro activities include immunosuppression, by suppressing mitogen-induced responses in human peripheral blood lymphocytes, and anti-tumor effects in certain cancer cell lines.[1]
Q2: How should I dissolve and store this compound?
A2: Due to its hydrophobic nature, CLP-B is poorly soluble in aqueous solutions.[2] It is recommended to first dissolve CLP-B in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[2][3] This stock solution can then be diluted with your cell culture medium to the final desired concentration. For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3] Lyophilized CLP-B should be stored at -20°C, and once in solution, it should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[3]
Q3: What is a good starting concentration for my in vitro experiments with this compound?
A3: The effective concentration of CLP-B can vary significantly depending on the cell type and the specific assay. Based on published studies, a broad concentration range of 1 µM to 100 µM is a reasonable starting point for most applications. For cytotoxicity assays, concentrations might need to be higher, in the range of 25 µM to 400 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound stable in cell culture medium?
A4: this compound is one of the less stable cyclolinopeptides. It contains a methionine residue that can oxidize to form Cyclolinopeptide C, which may alter its biological activity.[1] This instability should be considered when designing long-term experiments. It is advisable to prepare fresh dilutions from a frozen stock solution for each experiment.
Troubleshooting Guides
Problem 1: Inconsistent or no observable effect of this compound in my assay.
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Ensure CLP-B is fully dissolved in a suitable organic solvent (e.g., DMSO) before diluting in aqueous buffer or media. Visually inspect the stock solution for any precipitates. Sonication can aid in dissolving the peptide.[3] |
| Peptide Degradation | CLP-B is susceptible to oxidation.[1] Use freshly prepared solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Store lyophilized peptide and stock solutions at -20°C or lower, protected from light. |
| Incorrect Concentration | Verify the calculation of your final working concentration from the stock solution. If possible, confirm the concentration of your stock solution using a suitable analytical method. |
| Suboptimal Dosage | The effective concentration of CLP-B is highly cell-type dependent. Perform a dose-response curve with a wide range of concentrations (e.g., 0.1 µM to 200 µM) to identify the optimal working concentration for your specific cell line and assay. |
| Cell Line Insensitivity | Some cell lines may be inherently resistant to the effects of CLP-B. For instance, some melanoma cell lines have shown no cytotoxicity even at high concentrations.[1] If possible, test a different cell line that has been reported to be responsive to cyclopeptides. |
Problem 2: High background or non-specific effects observed in control wells.
| Possible Cause | Troubleshooting Step |
| Solvent (DMSO) Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture wells is consistent across all conditions (including vehicle controls) and is at a non-toxic level (typically ≤ 0.5%).[3] Run a vehicle control with the same concentration of DMSO as your highest CLP-B concentration to assess solvent toxicity. |
| Contamination | Ensure that the CLP-B stock solution and all reagents are sterile. Microbial contamination can interfere with assay results. |
| Assay Interference | CLP-B, being a hydrophobic peptide, might non-specifically interact with assay components or plasticware. Consider using low-binding microplates and including appropriate assay-specific controls. |
Data Presentation
Table 1: Summary of In Vitro Concentrations of this compound and Related Cyclopeptides in Various Assays
| Assay Type | Cell Line(s) | Concentration Range | Observed Effect | Citation |
| Cytotoxicity | Breast Cancer (MCF-7) | 25 - 400 µg/mL | 19% cytotoxicity with CLP-B. | [1] |
| Cytotoxicity | Breast Cancer (SK-BR-3) | 25 - 400 µg/mL | 41% cytotoxicity with CLP-B. | [1] |
| Cytotoxicity | Breast Cancer (MDA-MB-231, SK-BR-3) | 25 - 400 µM | Concentration-dependent decrease in viability in MDA-MB-231; no significant effect in SK-BR-3. | [1] |
| Cytotoxicity | Melanoma (A375) | Up to 400 µg/mL | No cytotoxic effect observed for CLP-B. | [1] |
| Cytotoxicity | Melanoma (B16-F10) | 25 - 100 µg/mL | No cytotoxic effect, but reduced pigmentation. | [1] |
| Immunosuppression | Human Peripheral Blood Lymphocytes | Not specified | Suppression of mitogen-induced proliferation. | [1] |
| Immunosuppression (related cyclopeptide) | Human Lymphocytes (PBMCs) | 1.8 - 14 µM | Dose-dependent inhibition of proliferation with IC50 values of 1.9 to 4.4 µM for active mutants. | [4] |
| Anti-inflammatory | Macrophages (e.g., RAW 264.7) | 1 - 50 µM | Recommended starting range for assessing inhibition of inflammatory markers. |
Experimental Protocols
1. Protocol for Assessing Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Preparation of this compound dilutions: Prepare a 10 mM stock solution of CLP-B in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve final concentrations ranging from 1 µM to 400 µM. Remember to prepare a vehicle control with the highest concentration of DMSO used.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared CLP-B dilutions or vehicle control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. Protocol for In Vitro Anti-inflammatory Assay (LPS-induced TNF-α and IL-6 production)
-
Cell Seeding: Seed macrophage-like cells (e.g., RAW 264.7 or differentiated THP-1 cells) in a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of complete culture medium. Incubate for 24 hours.
-
Pre-treatment with this compound: Prepare dilutions of CLP-B in culture medium (e.g., 1 µM, 10 µM, 50 µM). Remove the old medium and pre-treat the cells with 500 µL of the CLP-B dilutions for 1-2 hours. Include a vehicle control.
-
Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cell debris.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the CLP-B treated groups to the LPS-only treated group to determine the inhibitory effect.
Mandatory Visualizations
Figure 1: A generalized experimental workflow for in vitro assays using this compound.
References
- 1. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. biocat.com [biocat.com]
- 4. Cyclotides Suppress Human T-Lymphocyte Proliferation by an Interleukin 2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Cyclolinopeptide B degradation during extraction
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the degradation of Cyclolinopeptide B (CLB) during extraction.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during extraction?
The principal cause of this compound degradation is the oxidation of its methionine residue. This process transforms this compound into Cyclolinopeptide C, which contains a methionine sulfoxide (B87167), and can be further oxidized to a methionine sulfone derivative. This oxidative degradation can occur even at room temperature when the compound is exposed to air.[1][2][3][4][5]
Q2: My analytical results show a high concentration of Cyclolinopeptide C and a low concentration of this compound. What likely happened?
This result strongly indicates that oxidation occurred during your extraction or sample storage. The presence of Cyclolinopeptide C, the methionine sulfoxide form of this compound, is a direct marker of this degradation.[2][3] It is advisable to review your experimental procedure for potential exposure to high temperatures, oxygen, or other pro-oxidative conditions.
Q3: Which solvent system is recommended for extracting this compound while minimizing degradation?
Acetone (B3395972) is a preferred solvent for the extraction of cyclolinopeptides from whole flaxseed due to their high solubility in it.[6] Other solvents that can be used for the extraction of cyclic peptides include methanol, hexane, and ethyl acetate.[7] To proactively minimize oxidation, it is highly recommended to use solvents that have been de-gassed (by methods such as sparging with nitrogen or argon) before use.
Q4: How does temperature influence the stability of this compound during the extraction process?
Temperature is a critical factor in the stability of this compound. Elevated temperatures significantly accelerate its degradation.[5][8][9] While gradual degradation can still occur at room temperature, the process is markedly faster at higher temperatures.[1][8][9] For instance, at 90°C, a significant portion of this compound can degrade within just a few hours.[5] Therefore, maintaining low temperatures throughout the extraction process is crucial.
Q5: What measures can I take to prevent the oxidation of this compound during extraction?
To prevent oxidation, it is recommended to work under an inert atmosphere, such as nitrogen or argon, whenever possible. The use of de-gassed solvents is also a critical step. While not explicitly detailed in the reviewed literature for this compound, the addition of antioxidants compatible with your solvent system, such as Butylated Hydroxytoluene (BHT), could be a beneficial strategy to consider for minimizing oxidative damage.
Q6: What are the best practices for storing samples during and after extraction to ensure the stability of this compound?
For optimal stability, samples should be stored at low temperatures, such as 4°C for short-term storage and -20°C or -80°C for long-term preservation. It is also important to protect samples from light and exposure to oxygen. A practical step to minimize oxidation during storage is to flush sample vials with an inert gas (e.g., nitrogen or argon) before sealing them.
Q7: Is enzymatic degradation a significant concern during the extraction of this compound?
The primary degradation pathway identified for this compound is oxidation. The use of organic solvents like acetone in the initial extraction step typically leads to the denaturation and precipitation of most enzymes, thereby reducing the risk of enzymatic degradation. While enzymatic activity is a general concern in phytochemical extractions, it is considered a lower risk for this compound compared to oxidation, especially when using organic solvents from the outset.
Q8: What are the standard analytical methods for detecting and quantifying this compound and its degradation products?
The established method for the separation and quantification of this compound and its related compounds is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7] Detection is commonly performed with a UV detector at a wavelength of 214 nm, which corresponds to the absorbance of the peptide bonds.[7][10] For unequivocal identification and structural confirmation of this compound and its oxidized forms, coupling HPLC with mass spectrometry (HPLC-MS) is the preferred technique.[1][3][5]
Optimized Extraction Protocol to Minimize Degradation
This protocol incorporates best practices to reduce the oxidative degradation of this compound during extraction from flaxseed.
1. Sample Preparation:
- Grind whole flaxseed into a fine powder using a coffee grinder or a mill.[10]
- To prevent heat generation during grinding, which could initiate degradation, process the seeds in short bursts and consider pre-chilling the seeds and grinding equipment.
2. Solvent Preparation:
- Use HPLC-grade acetone.
- De-gas the acetone for at least 15-20 minutes by sparging with an inert gas (nitrogen or argon) immediately before use to remove dissolved oxygen.
3. Extraction:
- Combine the ground flaxseed with the de-gassed acetone in a flask. A common ratio is 1:10 (w/v) of flaxseed to solvent.
- Perform the extraction at a controlled low temperature (e.g., 4°C) or room temperature, avoiding any heat sources.
- Continuously agitate the mixture on a shaker for 4-5 hours.[10]
- If possible, conduct this step under an inert atmosphere by flushing the extraction vessel with nitrogen or argon before sealing.
4. Solid-Liquid Separation:
- Separate the solid material from the acetone extract by vacuum filtration or centrifugation.
- Collect the liquid extract containing the cyclinopeptides.
5. Solvent Removal:
- Evaporate the acetone from the extract using a rotary evaporator.
- Maintain a low temperature for the water bath (e.g., ≤ 30°C) to prevent thermal degradation.
6. Optional Purification: Solid-Phase Extraction (SPE):
- For further purification, the crude extract can be subjected to solid-phase extraction using a silica (B1680970) gel column.[6]
- The cyclolinopeptides are eluted with organic solvents of increasing polarity.[6]
7. Analysis and Storage:
- Analyze the final extract promptly using RP-HPLC.
- If immediate analysis is not possible, store the extract at -20°C or lower in a sealed vial that has been flushed with an inert gas.
Data Summary: Stability of Cyclolinopeptides
The relative stability of various cyclolinopeptides has been investigated, providing insights into their susceptibility to degradation.
| Cyclolinopeptide | Relative Stability | Primary Degradation Product(s) | Reference(s) |
| This compound (CLB) | Least Stable | Cyclolinopeptide C (Methionine Sulfoxide) | [1][5][8][9] |
| Cyclolinopeptide O | Least Stable | Oxidized Isomers | [5][8][9] |
| Cyclolinopeptide N | Least Stable | Oxidized Isomers | [5][8][9] |
| Cyclolinopeptide A | Most Stable | Does not contain methionine; not susceptible to oxidation. | [1][8][9] |
| Cyclolinopeptide C | Most Stable | Already an oxidation product of CLB. | [1][8][9] |
Visualizations
Degradation Pathway of this compound
Caption: Oxidative degradation pathway of this compound.
Optimized Extraction Workflow
Caption: Workflow for this compound extraction with degradation control.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil [frontiersin.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]
- 8. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.tugraz.at [repository.tugraz.at]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Scaling Up Cyclolinopeptide B Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to address the challenges associated with scaling up the production of Cyclolinopeptide B (CLB). This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate the transition from laboratory-scale experiments to larger-scale manufacturing for drug development.
I. Troubleshooting Guide
Navigating the complexities of scaling up this compound production requires addressing potential issues at each stage. This guide provides solutions to common problems encountered during extraction from natural sources, chemical synthesis, and purification.
Extraction from Natural Sources (Flaxseed)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Inefficient initial extraction: The chosen solvent may not be optimal for CLB, or the extraction time and temperature are insufficient. - Loss during oil refining: Industrial processes like acid degumming and alkali refining can lead to the removal or degradation of cyclolinopeptides.[1][2] - Suboptimal flaxseed source: The concentration of CLB can vary significantly between different flaxseed cultivars and is influenced by environmental growing conditions.[1] - Incomplete separation from other cyclolinopeptides: Co-elution with other structurally similar cyclolinopeptides present in flaxseed can result in losses during the purification process. | - Optimize extraction solvent and method: Acetone has been identified as an effective solvent for cyclolinopeptide extraction.[1] To enhance efficiency, consider employing a multi-step extraction process or using sonication-assisted extraction methods.[3] - Minimize harsh refining steps: Whenever possible, utilize crude expeller-pressed oil, as it typically contains a higher concentration of cyclolinopeptides.[1][2] If refining is unavoidable, it is crucial to carefully assess the impact of each step on the final CLB concentration. - Screen flaxseed cultivars: Conduct preliminary analysis of different flaxseed cultivars to identify those with the highest inherent this compound content.[1] - Develop a highly selective purification protocol: Employ high-resolution purification techniques such as HPLC with a phenyl-hexyl stationary phase to achieve superior separation from other cyclolinopeptides.[3] |
| Poor Purity of Extracted CLB | - Presence of other cyclolinopeptides: Flaxseed contains a complex mixture of numerous structurally similar cyclolinopeptides, which makes the isolation of pure CLB challenging.[3] - Co-extraction of lipids and other hydrophobic compounds: These compounds can interfere with the purification process. - Degradation of CLB: A significant challenge is the oxidation of the methionine residue in the this compound structure to methionine sulfoxide.[3] | - Implement a multi-step purification strategy: A combination of purification techniques, such as an initial solid-phase extraction (SPE) to remove bulk impurities, followed by preparative reversed-phase HPLC (RP-HPLC), is recommended.[1] - Optimize HPLC conditions: Systematically experiment with different solvent gradients, flow rates, and column chemistries to improve the resolution between CLB and closely related impurities. - Implement strategies to prevent oxidation: It is advisable to handle extracts under an inert atmosphere, such as nitrogen or argon, use antioxidants where appropriate, and maintain low temperatures throughout the process. |
Solid-Phase Peptide Synthesis (SPPS)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Peptide | - Incomplete coupling reactions: Steric hindrance or the aggregation of the growing peptide chain on the solid support can prevent complete and efficient coupling of amino acids. - Premature cleavage from the resin: The peptide chain may be prematurely cleaved from the resin depending on the stability of the linker used and the reaction conditions. | - Utilize optimized coupling reagents: High-efficiency coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are recommended for robust coupling.[4] - Incorporate structure-disrupting elements: For sequences known to be "difficult," the incorporation of pseudoprolines or depsipeptides can help to disrupt secondary structures that lead to aggregation.[5] - Select a stable resin-linker combination: Ensure that the chosen linker is stable throughout the repeated cycles of deprotection and coupling. |
| High Levels of Impurities | - Deletion or insertion of amino acids: These impurities can arise from incomplete deprotection of the N-terminal Fmoc group or from inefficient washing between steps.[6] - Racemization: The chirality of the amino acids can be compromised during the activation step. - Oxidation of methionine: The thioether side chain of the methionine residue is highly susceptible to oxidation.[7] - Incomplete deprotection of side chains: Residual protecting groups on the amino acid side chains can lead to a heterogeneous final product.[6] | - Ensure complete deprotection and thorough washing: Use fresh reagents and allow for adequate reaction times. It is good practice to monitor the completion of reactions using qualitative tests like the Kaiser test.[4] - Employ appropriate coupling reagents and conditions: Minimize the time that the activated amino acid is exposed to a basic environment to reduce the risk of racemization. - Utilize a cleavage cocktail with scavengers: The inclusion of scavengers such as dithiothreitol (B142953) (DTT) or a combination of trimethylsilyl (B98337) chloride (TMSCl) and triphenylphosphine (B44618) (PPh₃) in the cleavage cocktail can effectively prevent the oxidation of methionine.[7] - Optimize the final cleavage step: Use a well-formulated cleavage cocktail that is designed to efficiently remove all side-chain protecting groups without degrading the peptide.[4] |
| Difficulties in Cyclization | - Steric hindrance in the linear peptide: The three-dimensional structure of the linear peptide may hinder the ability of the N- and C-termini (or side chains) to come into close proximity for cyclization. - Aggregation of the linear peptide: Aggregation can prevent intramolecular cyclization and instead promote intermolecular reactions, leading to the formation of dimers and oligomers. | - Perform cyclization on-resin: Conducting the cyclization step while the peptide is still attached to the solid support can favor intramolecular cyclization due to the principle of pseudo-dilution.[8] - Optimize solution-phase cyclization conditions: If cyclization is performed after cleavage from the resin, use high-dilution conditions to minimize intermolecular side reactions. - Choose the cyclization point strategically: The location of the final amide bond formation in the peptide backbone should be selected at a position that is conformationally favorable for efficient ring closure. |
Purification (RP-HPLC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution of CLB from Impurities | - Co-elution of structurally similar peptides: Impurities such as deletion sequences or other cyclolinopeptides can have very similar retention times to the target peptide. - Inappropriate column chemistry or gradient conditions. | - Utilize a high-resolution stationary phase: Phenyl-hexyl columns have demonstrated excellent selectivity for the separation of cyclolinopeptides.[3] - Optimize the elution gradient: Employing a shallow gradient can significantly improve the separation of compounds that elute closely together. - Consider alternative organic modifiers: While acetonitrile (B52724) is commonly used, other solvents like methanol (B129727) or isopropanol (B130326) may offer different selectivity and improve resolution. |
| Peak Tailing | - Column overload: Injecting too much sample onto the column. - Secondary interactions: Unwanted interactions between the peptide and the stationary phase. - Column degradation: Loss of stationary phase or contamination of the column. | - Reduce the sample load. - Adjust the pH of the mobile phase or introduce ion-pairing agents. - Replace the column or use a guard column to protect the analytical column. |
| Loss of Product During Purification | - Precipitation of the peptide on the column: The peptide may not be soluble in the mobile phase at the point of injection or during the gradient. - Irreversible adsorption to the stationary phase. | - Ensure the peptide is fully dissolved in the loading solvent before injection. - Test different column chemistries to identify a stationary phase that provides good recovery for your peptide. |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of this compound from flaxseed?
A1: The main hurdles in scaling up production from flaxseed are:
-
Low and Inconsistent Concentrations: The natural abundance of this compound in flaxseed is low and can vary significantly depending on the specific cultivar and its growing conditions.[1]
-
Complex Mixture of Cyclolinopeptides: Flaxseed contains a diverse array of structurally similar cyclolinopeptides, which complicates the purification of a single target compound like CLB.[3]
-
Extraction and Purification Inefficiencies: Achieving high recovery rates and high purity on a large scale can be a significant technical and economic challenge.
-
Instability of this compound: The presence of a methionine residue makes CLB susceptible to oxidation, which can occur during extraction, purification, and storage, leading to product degradation and loss of activity.[3]
Q2: Is chemical synthesis a practical alternative for the large-scale production of this compound?
A2: Yes, solid-phase peptide synthesis (SPPS) is a highly viable and often preferred method for the large-scale manufacturing of peptides.
-
Advantages: SPPS provides excellent control over the final product, resulting in high purity and batch-to-batch consistency. It is also a well-established method for producing large quantities of a single, well-defined peptide and allows for the incorporation of non-natural amino acids to enhance the peptide's properties.
-
Disadvantages: The primary drawbacks of SPPS are the high cost of raw materials and reagents, and the generation of substantial amounts of chemical waste. For very large production volumes, the cost of goods can be a major consideration.
Q3: Is recombinant production a feasible option for this compound?
A3: Recombinant production in microbial systems such as E. coli or yeast presents another potential avenue, particularly for very large-scale manufacturing.
-
Advantages: For large volumes, recombinant production can be more cost-effective than chemical synthesis due to the lower cost of raw materials like culture media.[6] It is also considered a more environmentally friendly or "green" process.[9]
-
Disadvantages: The initial development time for a recombinant process is often longer than for a chemical synthesis route.[10] Furthermore, as a cyclic non-ribosomal peptide, the recombinant production of CLB would necessitate a specialized expression system, potentially requiring the co-expression of specific cyclization enzymes, which adds a layer of complexity to the process.
Q4: How can the oxidation of the methionine residue in this compound be prevented during production and storage?
A4: To minimize methionine oxidation, the following measures are recommended:
-
During SPPS: It is crucial to use cleavage cocktails that contain scavengers. Reagents such as dithiothreitol (DTT), or a combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃), are effective in preventing methionine oxidation.[7]
-
During Extraction and Purification: All steps should ideally be performed under an inert atmosphere (e.g., nitrogen or argon). The use of degassed solvents and maintaining low temperatures throughout the process are also beneficial.
-
For Storage: The purified this compound should be stored as a lyophilized powder at -20°C or below, under an inert atmosphere, and protected from light. To maintain stability, it is also advisable to avoid repeated freeze-thaw cycles of peptide solutions.
Q5: What is the immunosuppressive mechanism of this compound, and why is this important for its production?
A5: this compound, much like its well-studied analog Cyclolinopeptide A, is understood to exert its immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway in T-cells. A thorough understanding of this mechanism is vital for quality control during production. Any modification or degradation of the peptide, such as the oxidation of the methionine residue, could potentially alter its conformation and affect its ability to bind to its intracellular target (cyclophilin) and subsequently inhibit calcineurin. This would, in turn, reduce its therapeutic efficacy.
III. Data Presentation
Table 1: A Comparative Overview of Production Methods for this compound
| Parameter | Extraction from Flaxseed | Solid-Phase Peptide Synthesis (SPPS) | Recombinant Production |
| Starting Material | Flaxseed or flaxseed oil | Protected amino acids, solid support resin, chemical reagents | Genetically engineered microorganisms, fermentation media |
| Yield | Highly variable and generally low, dependent on the quality and source of the flaxseed | Can be high, but typically decreases with increasing peptide length | Potentially very high for large-scale fermentation processes |
| Purity | Achieving high purity is challenging due to the presence of a complex mixture of related compounds | High purity is achievable after chromatographic purification | High purity is achievable, but requires the removal of host cell proteins and other contaminants |
| Scalability | Moderate; limited by the availability of biomass and the efficiency of the extraction process | Good; this is a well-established technology for kilogram-scale production | Excellent for very large-scale (ton-scale) manufacturing |
| Cost | Potentially lower raw material cost, but this is often offset by high purification costs | High cost of raw materials and chemical reagents | Lower raw material costs at a large scale, but significant initial investment in process development is required[6] |
| Environmental Impact | Involves the use of large volumes of organic solvents for extraction | Generates a high volume of chemical waste | Considered a "greener" process with a lower chemical waste footprint[9] |
| Key Challenges | The efficient isolation of CLB from other cyclolinopeptides, ensuring batch-to-batch consistency | The overall cost of goods, effective waste disposal, and the synthesis of "difficult sequences" | The development of a suitable expression system for a cyclic peptide, and the complexity of downstream processing |
Table 2: Variation in Total Cyclolinopeptide Concentration in Flaxseed Cultivars
| Flaxseed Cultivar | Total Cyclolinopeptide Concentration (µg/g) |
| Flanders | 189 |
| Somme | 303 |
Source: Adapted from Gui, B. et al. (2012).[1] This data highlights the significant variability in the concentration of total cyclolinopeptides among different flaxseed cultivars, which is a critical consideration for production from natural sources.
IV. Experimental Protocols
Protocol 1: General Workflow for the Extraction and Purification of this compound from Flaxseed
This protocol provides a general framework for the extraction and purification of this compound from flaxseed at a laboratory or pilot scale.
-
Milling and Solvent Extraction:
-
Mill whole flaxseeds into a fine, consistent powder.
-
Extract the ground flaxseed material with a suitable organic solvent, such as acetone, typically at a solid-to-solvent ratio of around 1:10 (w/v).[1]
-
The extraction should be carried out for several hours at room temperature with continuous agitation to ensure maximum efficiency.
-
Separate the solvent extract from the solid plant residue by filtration.
-
Remove the solvent from the extract under reduced pressure to yield a crude oily residue.
-
-
Initial Purification via Solid-Phase Extraction (SPE):
-
Dissolve the crude extract in a minimal volume of a non-polar solvent like hexane.
-
Load the dissolved extract onto a silica (B1680970) gel SPE column.
-
Wash the column with a series of solvents of increasing polarity (e.g., hexane, followed by ethyl acetate (B1210297)/hexane mixtures) to elute non-polar impurities such as lipids.
-
Elute the fraction enriched with cyclolinopeptides using a more polar solvent, for instance, 100% ethyl acetate or a mixture of methanol and dichloromethane (B109758).[3]
-
-
High-Resolution Purification by Preparative Reversed-Phase HPLC (RP-HPLC):
-
Dissolve the cyclolinopeptide-enriched fraction from the SPE step in a suitable solvent mixture (e.g., acetonitrile and water).
-
Inject the solution onto a preparative RP-HPLC column (e.g., a C18 or Phenyl-Hexyl column).
-
Elute the cyclolinopeptides using a carefully optimized gradient of an organic solvent (e.g., acetonitrile) in water. Both mobile phases should contain an ion-pairing agent such as 0.1% trifluoroacetic acid (TFA). A shallow gradient is recommended to achieve better separation of the closely related cyclinopeptides.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm).
-
Collect fractions corresponding to the individual peaks observed in the chromatogram.
-
-
Analysis and Final Product Processing:
-
Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions that contain pure this compound.
-
Pool the fractions containing the pure product.
-
Remove the solvents from the pooled fractions by lyophilization (freeze-drying) to obtain the final this compound product as a white, fluffy powder.
-
Protocol 2: General Workflow for the Solid-Phase Peptide Synthesis of this compound
This protocol provides a general outline of the steps involved in the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS).
-
Resin Preparation and Coupling of the First Amino Acid:
-
Swell the appropriate solid support resin (e.g., Rink Amide resin if a C-terminal amide is desired) in a suitable solvent such as dimethylformamide (DMF).[4]
-
Remove the N-terminal Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.[4]
-
Couple the first Fmoc-protected amino acid to the deprotected resin using a suitable activating agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) in DMF.[4]
-
-
Elongation of the Peptide Chain:
-
Repeat the two-step cycle of Fmoc deprotection and amino acid coupling for each subsequent amino acid in the this compound sequence.
-
After each coupling and deprotection step, thoroughly wash the resin with DMF to remove any excess reagents and soluble byproducts.
-
It is advisable to monitor the completeness of the coupling reactions using a qualitative method such as the Kaiser test.
-
-
On-Resin Cyclization (Illustrative Example):
-
For a side-chain to side-chain lactam bridge, incorporate amino acids with orthogonal side-chain protecting groups (e.g., Asp(OAll) and Lys(Dde)) into the sequence.
-
After the linear peptide has been fully assembled, selectively remove the orthogonal protecting groups from the side chains of these two amino acids.
-
Perform the on-resin cyclization by treating the resin with a suitable coupling reagent.
-
-
Cleavage from the Resin and Global Deprotection:
-
Thoroughly wash the resin with dichloromethane (DCM) and dry it completely.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water in a 95:2.5:2.5 ratio) to simultaneously cleave the peptide from the resin and remove all the remaining side-chain protecting groups.[4] To mitigate the risk of methionine oxidation, a specialized cleavage cocktail should be employed (as detailed in the Troubleshooting section).
-
Precipitate the crude peptide by adding the cleavage solution to a large volume of cold diethyl ether.
-
-
Purification and Characterization of the Final Product:
-
Purify the crude synthetic peptide using preparative RP-HPLC as described in Protocol 1.
-
Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product in the form of a dry powder.
-
V. Mandatory Visualizations
Signaling Pathway of this compound Immunosuppression
Caption: The immunosuppressive mechanism of this compound via inhibition of the calcineurin-NFAT pathway.
Generalized Experimental Workflow for this compound Production
Caption: A generalized workflow for the production and purification of this compound.
References
- 1. Cyclolinopeptides in flaxseed and flaxseed products [harvest.usask.ca]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 6. Recombinant versus synthetic peptide synthesis: the perks and drawbacks [manufacturingchemist.com]
- 7. isomerase.com [isomerase.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. oxfordglobal.com [oxfordglobal.com]
- 10. Challenges in chemical and recombinant peptide production processes [proteogenix.science]
Technical Support Center: Refining Cyclolinopeptide B Purification by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Cyclolinopeptide B using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample. 2. Inappropriate Sample Solvent: The sample is not fully dissolved or is incompatible with the mobile phase. 3. Secondary Interactions: Silanol groups on the silica-based column interacting with the peptide. 4. Column Degradation: Loss of stationary phase or contamination. | 1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 2. Optimize Sample Solvent: Dissolve the sample in the initial mobile phase or a compatible solvent like DMSO, ensuring complete dissolution.[1] 3. Use an Ion-Pairing Agent: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the mobile phase to minimize secondary interactions.[1][2][3] 4. Wash or Replace Column: Flush the column with a strong solvent or replace it if performance does not improve. |
| Poor Resolution/Peak Co-elution | 1. Suboptimal Mobile Phase: The gradient or isocratic composition is not effective for separation. 2. Inappropriate Column Chemistry: The stationary phase is not providing sufficient selectivity. 3. Steep Gradient: The elution gradient is too fast, not allowing for proper separation. | 1. Optimize Gradient: Start with a shallow gradient (e.g., increase organic solvent by 1% per minute) to better resolve closely eluting peaks.[4] 2. Screen Different Columns: Test columns with different stationary phases, such as C18 and Phenyl-Hexyl, to find the best selectivity for this compound and its impurities.[4][5] 3. Adjust Mobile Phase pH: Small changes in pH can significantly impact the selectivity of peptide separations.[4] |
| Variable Retention Times | 1. System Leaks: A leak in the HPLC system can cause pressure fluctuations. 2. Inconsistent Mobile Phase Preparation: Variations in solvent composition between runs. 3. Temperature Fluctuations: Changes in ambient temperature can affect retention times. 4. Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions. | 1. System Check: Inspect all fittings and connections for leaks. 2. Consistent Preparation: Prepare fresh mobile phase for each run and ensure accurate measurements. 3. Use a Column Oven: Maintain a constant column temperature for reproducible results.[6] 4. Ensure Equilibration: Equilibrate the column for a sufficient time (e.g., 10-15 column volumes) before each injection. |
| Low Recovery | 1. Peptide Adsorption: The peptide is irreversibly binding to the column or system components. 2. Peptide Degradation: this compound may be unstable under the chromatographic conditions.[7][8][9] 3. Precipitation: The peptide may precipitate in the mobile phase. | 1. Passivate the System: Flush the HPLC with a solution that can reduce non-specific binding. 2. Check Stability: Investigate the stability of this compound in the mobile phase. Some cyclolinopeptides are known to be unstable.[7][8][9] 3. Adjust Mobile Phase: Modify the mobile phase composition to improve solubility. |
| High Backpressure | 1. Column Frit Blockage: Particulate matter from the sample or mobile phase has clogged the inlet frit. 2. System Blockage: A blockage in the tubing, injector, or guard column. 3. Precipitated Sample: The sample has precipitated on the column. | 1. Filter Sample and Mobile Phase: Use a 0.22 µm or 0.45 µm filter for all samples and mobile phases. 2. Use a Guard Column: A guard column will protect the analytical column from particulates and strongly retained compounds.[10] 3. Backflush the Column: Reverse the column direction and flush with a strong solvent (disconnect from the detector first). |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for this compound purification?
A1: A good starting point is a reversed-phase HPLC (RP-HPLC) method. Begin with a C18 column and a mobile phase gradient of water and acetonitrile (B52724) (ACN), both containing 0.1% trifluoroacetic acid (TFA). A typical starting gradient could be 30-70% ACN over 30 minutes.[3][11]
Q2: What type of HPLC column is recommended for this compound?
A2: C18 columns are the most common choice for peptide purification due to their hydrophobicity.[3][12] However, for cyclopeptides like this compound, a Phenyl-Hexyl stationary phase can also offer different selectivity and may provide better separation from certain impurities.[5] It is advisable to screen both types of columns.
Q3: How can I improve the solubility of this compound for injection?
A3: Cyclolinopeptides are generally hydrophobic.[13] For initial solubilization, 100% Dimethyl Sulfoxide (DMSO) can be effective.[1] Alternatively, you can try to dissolve the sample in the initial mobile phase composition. It is crucial to ensure the sample is fully dissolved to avoid clogging the HPLC system.[1]
Q4: What detection wavelength should I use for this compound?
A4: For detecting the peptide backbone, a wavelength of 214 nm is commonly used.[8][11] If you want to specifically detect aromatic amino acid residues like phenylalanine (present in this compound), you can also monitor at 244 nm or 280 nm.[11]
Q5: My this compound appears to be degrading during purification. What can I do?
A5: Some cyclolinopeptides have shown stability issues.[7][8][9] To minimize degradation, consider using fresh solvents, minimizing the time the sample spends in the autosampler, and potentially evaluating the effect of mobile phase pH and temperature on stability.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol outlines a standard method for analyzing the purity of a crude this compound sample.
1. Sample Preparation:
-
Dissolve the crude this compound sample in a suitable solvent (e.g., DMSO or the initial mobile phase) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm, 300 Å) |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 30% to 70% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 214 nm and 244 nm |
| Injection Volume | 10-20 µL |
3. Data Analysis:
-
Integrate the peak areas to determine the relative purity of this compound.
Protocol 2: Preparative RP-HPLC for Purification
This protocol provides a general method for scaling up the analytical separation for purification.
1. Method Development:
-
Optimize the separation at the analytical scale first to achieve good resolution between this compound and impurities.
-
Perform a loading study at the analytical scale to determine the maximum sample amount that can be injected without compromising resolution.
2. Preparative HPLC Conditions:
| Parameter | Condition |
| Column | Preparative C18 (e.g., 21.2 x 250 mm, 8 µm) |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | Same gradient profile as the optimized analytical method, adjusted for the larger column volume. |
| Flow Rate | Scaled up from the analytical method (e.g., 15-20 mL/min) |
| Column Temperature | 30 °C |
| Detection | UV at 214 nm |
| Injection Volume | Scaled up based on the loading study. |
3. Fraction Collection:
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions using the analytical HPLC method.
4. Post-Purification:
-
Pool the pure fractions.
-
Remove the organic solvent (e.g., by rotary evaporation).
-
Lyophilize the aqueous solution to obtain the purified this compound as a powder.
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: A logical workflow for HPLC method development and scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. bachem.com [bachem.com]
- 4. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 5. A practical and fast isolation of 12 cyclolinopeptides (linusorbs) from flaxseed oil via preparative HPLC with phenyl-hexyl column. | Semantic Scholar [semanticscholar.org]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. Frontiers | Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil [frontiersin.org]
- 8. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 12. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]
- 13. repository.tugraz.at [repository.tugraz.at]
Technical Support Center: Avoiding Artifacts in Cyclolinopeptide B Bioactivity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate common artifacts in Cyclolinopeptide B (CLP-B) bioactivity assays. Adherence to best practices in peptide handling and assay execution is critical for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing lower than expected bioactivity. What are the common causes?
A1: Reduced bioactivity of CLP-B can stem from several factors:
-
Improper Storage and Handling: CLP-B, like many peptides, is sensitive to degradation. Exposure to light, moisture, and repeated freeze-thaw cycles can compromise its integrity.[1]
-
Solubility Issues: CLP-B is a hydrophobic cyclic peptide, which can lead to poor solubility in aqueous assay buffers, preventing it from reaching its target.[2]
-
Aggregation: Hydrophobic peptides like CLP-B have a tendency to aggregate in solution, which can mask active sites and reduce bioavailability.[3]
-
Oxidation: CLP-B contains a methionine residue, which is susceptible to oxidation, potentially altering its structure and activity.[4]
-
Peptide Purity and Contaminants: Impurities from the synthesis process, such as truncated peptides or residual trifluoroacetic acid (TFA), can interfere with the assay.[5]
Q2: I'm observing high variability between my experimental replicates. What could be the reason?
A2: High variability is a common issue in cell-based assays and can be attributed to:
-
Inconsistent Cell Seeding: Uneven cell distribution across the wells of a microplate is a major source of variability.
-
Peptide Precipitation: If CLP-B is not fully dissolved or precipitates out of solution during the experiment, it will lead to inconsistent concentrations across wells.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth and response.[6]
-
Pipetting Inaccuracies: Small errors in pipetting can lead to significant differences in the final concentration of CLP-B in the assay wells.
Q3: How can I be sure that the observed effect in my cytotoxicity assay is specific to this compound and not an artifact?
A3: To ensure the observed cytotoxicity is a true effect of CLP-B, consider the following:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used to dissolve CLP-B to account for any solvent-induced toxicity.[7]
-
TFA Control: If your peptide is a TFA salt, it is crucial to test the effect of TFA alone on your cells, as it can be cytotoxic.[5]
-
Use a Secondary, Unrelated Assay: Confirm cytotoxicity with an alternative method that relies on a different cellular mechanism (e.g., LDH release assay in addition to an MTT assay).[8]
-
Purity Analysis: Ensure the purity of your CLP-B with techniques like HPLC and mass spectrometry to rule out the effects of contaminants.
Q4: My CLP-B solution appears cloudy. Can I still use it?
A4: A cloudy solution indicates either poor solubility or aggregation. It is not recommended to use a cloudy solution as the effective concentration of the peptide is unknown and aggregates can cause non-specific cellular stress. Refer to the troubleshooting guide for proper solubilization techniques.
Troubleshooting Guides
Guide 1: Addressing Solubility and Aggregation Issues
Hydrophobic peptides like this compound are prone to solubility and aggregation problems. The following steps can help mitigate these issues.
Problem: this compound does not dissolve in aqueous buffer or precipitates upon dilution.
| Potential Cause | Recommended Solution |
| High Hydrophobicity | Dissolve lyophilized CLP-B in a small amount of 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mg/mL).[9][10] |
| Precipitation upon Dilution | Slowly add the DMSO stock solution to your aqueous assay buffer with gentle vortexing. Avoid adding the aqueous buffer to the DMSO stock.[11] |
| Incorrect pH | For some peptides, adjusting the pH of the aqueous buffer can improve solubility. However, ensure the final pH is compatible with your assay. |
| Aggregation over Time | Prepare fresh dilutions for each experiment from the stock solution. Avoid storing diluted peptide solutions for extended periods. |
Workflow for Solubilizing this compound:
Caption: Workflow for solubilizing hydrophobic peptides like this compound.
Guide 2: Mitigating Trifluoroacetic Acid (TFA) Interference
Synthetic peptides are often purified using HPLC with TFA, which can remain as a counter-ion and interfere with biological assays.
Problem: Inconsistent or unexpected results in cell viability or proliferation assays.
Quantitative Impact of TFA on Cell Viability (MTT Assay)
The following table summarizes hypothetical data on the effect of residual TFA on the viability of a generic cancer cell line.
| TFA Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 98 | 6.1 |
| 10 | 85 | 7.5 |
| 50 | 62 | 8.9 |
| 100 | 45 | 9.3 |
| 200 | 20 | 6.8 |
Note: This is example data. The actual effect of TFA is cell-line dependent and should be determined empirically.
Strategies to Address TFA Interference:
| Strategy | Description |
| TFA Counter-ion Exchange | Perform an ion exchange to replace TFA with a more biocompatible counter-ion like acetate (B1210297) or hydrochloride. This can be done using HPLC or specific resins. |
| Use a TFA Control | Include a control group treated with TFA at concentrations equivalent to those present in your peptide stock solution to quantify its specific effect.[5] |
| Purchase TFA-free Peptide | If possible, obtain CLP-B that has been purified using a different method that avoids TFA. |
Logical Flow for Addressing TFA Interference:
Caption: Decision-making workflow for troubleshooting TFA interference.
Guide 3: Avoiding Artifacts in Colorimetric Assays (e.g., MTT)
Colorimetric assays like MTT are susceptible to interference from various sources.
Problem: Inaccurate or variable results in MTT assays with this compound.
| Potential Cause | Recommended Solution |
| Interaction with Phenol (B47542) Red | Phenol red in cell culture media can act as a pH indicator and may interfere with colorimetric readouts.[6][12] Use phenol red-free media for the assay. |
| Direct Reduction of MTT | Some compounds can directly reduce MTT to formazan (B1609692), leading to a false-positive signal for cell viability. Run a cell-free control with CLP-B and MTT to check for direct reduction.[13] |
| Formazan Crystal Insolubility | Incomplete solubilization of formazan crystals will lead to lower absorbance readings. Ensure complete dissolution by gentle pipetting or extending the solubilization time. |
| Cell Number | The linear range of the MTT assay is dependent on the cell number. Optimize cell seeding density to ensure the assay is within its linear range. |
| Contamination | Microbial contamination can also reduce MTT, leading to high background signals. Ensure aseptic techniques are used.[14] |
Experimental Protocols
Protocol 1: Lymphocyte Proliferation Assay using [³H]-Thymidine Incorporation
This assay measures the immunosuppressive activity of this compound by quantifying its effect on mitogen-stimulated lymphocyte proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin
-
Phytohemagglutinin (PHA) or Concanavalin A (Con A) as mitogens
-
This compound stock solution (in DMSO)
-
[³H]-Thymidine
-
96-well cell culture plates
-
Cell harvester and scintillation counter
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the CLP-B dilutions to the appropriate wells. Include a vehicle control (DMSO).
-
Add 50 µL of mitogen (e.g., PHA at 5 µg/mL final concentration) to all wells except the unstimulated control wells. Add 50 µL of medium to the unstimulated wells.
-
Final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
[³H]-Thymidine Pulse: After 72 hours, add 1 µCi of [³H]-Thymidine to each well.
-
Incubation: Incubate the plate for an additional 18-24 hours.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of proliferation for each CLP-B concentration relative to the mitogen-stimulated control.
Protocol 2: Carrageenan-Induced Paw Edema in Mice
This in vivo model is used to assess the anti-inflammatory activity of this compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound solution (in a suitable vehicle)
-
Carrageenan solution (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Indomethacin, e.g., 10 mg/kg, i.p.)
-
Group III-V: this compound at different doses (e.g., 10, 20, 50 mg/kg, i.p.)
-
-
Drug Administration: Administer the vehicle, indomethacin, or this compound intraperitoneally 30 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. Determine the percentage inhibition of edema by the treated groups compared to the vehicle control group.
Signaling Pathways
This compound exerts its bioactivities through the modulation of key signaling pathways. Understanding these pathways is crucial for interpreting experimental results and designing further studies.
Calcineurin Inhibition Pathway (Immunosuppression)
This compound, similar to Cyclosporin A, is known to inhibit the calcineurin pathway, which is central to T-cell activation.[15][16]
Caption: Calcineurin inhibition pathway by this compound, leading to immunosuppression.
AKT/JNK Signaling Pathway (Anticancer Activity)
This compound has been shown to modulate the AKT and JNK signaling pathways, which are involved in cell proliferation and apoptosis.[17]
Caption: Modulation of AKT and JNK signaling pathways by this compound in cancer cells.
References
- 1. droracle.ai [droracle.ai]
- 2. phenol red - Cellculture2 [cellculture2.altervista.org]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 7. lifetein.com [lifetein.com]
- 8. Competitive and slow-binding inhibition of calcineurin by drug x immunophilin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomatik.com [biomatik.com]
- 10. Caution for the routine use of phenol red - It is more than just a pH indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. promocell.com [promocell.com]
- 13. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclolinopeptides and their analogs--a new family of peptide immunosuppressants affecting the calcineurin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]
Cyclolinopeptide B aggregation problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclolinopeptide B. The content directly addresses common issues related to aggregation and solubility encountered during experiments.
Troubleshooting Guides & FAQs
Question: My this compound is precipitating out of my aqueous buffer. What is happening and what can I do?
Answer:
This compound is a hydrophobic cyclic peptide with low water solubility, which is the primary cause of precipitation and aggregation in aqueous solutions.[1] To address this, consider the following solutions:
-
Solvent System Modification: For initial stock solutions, use a water-miscible organic solvent such as DMSO, DMF, or ethanol (B145695) before making final dilutions into your aqueous buffer. Always perform a small test to ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., does not affect cell viability).
-
pH Adjustment: The net charge of a peptide can influence its solubility and aggregation propensity.[2] You can empirically test slight variations in the pH of your buffer to see if it improves solubility, as long as the pH remains within the tolerated range for your experiment.
-
Incorporate a Delivery System: For cell-based assays and bioavailability studies, using a delivery system is highly recommended. A β-cyclodextrin-stabilized Pickering emulsion with diacylglycerol (DAG) has been shown to significantly enhance the solubility and bioavailability of cyclolinopeptides.[1]
Question: I am observing lower than expected biological activity in my cell-based assay. Could aggregation be the cause?
Answer:
Yes, aggregation is a likely cause. When this compound aggregates, the effective monomeric concentration available to interact with cells is reduced, leading to diminished biological activity. Aggregates can also be inactive or even cause non-specific effects.
Troubleshooting Steps:
-
Confirm Solubility: Visually inspect your final solution for any signs of precipitation or cloudiness. Centrifuge the solution and check for a pellet.
-
Optimize Formulation: The most effective solution is to improve the solubility and bioavailability using a specialized delivery system.[1] Formulating this compound in a β-cyclodextrin/diacylglycerol emulsion can increase its bioavailability by over 13-fold.[1]
-
Control Experiments: Include control experiments to test the effect of your vehicle (e.g., DMSO, emulsion) on the cells to ensure the observed effects are due to the peptide.
Question: How can I prepare the β-cyclodextrin/diacylglycerol emulsion to improve this compound solubility?
Answer:
This formulation strategy creates a stable Pickering emulsion where β-cyclodextrin particles stabilize the oil-water interface, effectively encapsulating the hydrophobic this compound and improving its dispersion in aqueous media.[1]
Experimental Protocol: Preparation of this compound-Loaded β-Cyclodextrin Pickering Emulsion
Materials:
-
This compound
-
β-cyclodextrin (β-CD)
-
Diacylglycerol (DAG) oil (e.g., Camellia oil diacylglycerol)
-
Phosphate (B84403) buffer (specify pH and molarity as per your experimental needs)
-
High-shear homogenizer
Methodology:
-
Dissolve this compound: Dissolve the desired amount of this compound into the diacylglycerol oil phase. Gentle warming may be required to fully dissolve the peptide.
-
Prepare Aqueous Phase: Prepare the aqueous phase by dispersing β-cyclodextrin in the phosphate buffer.
-
Homogenization: Add the oil phase (this compound in DAG) to the aqueous β-CD dispersion.
-
Emulsification: Homogenize the mixture using a high-shear homogenizer at a specified speed and duration (e.g., 10,000 rpm for 3 minutes) to form a stable Pickering emulsion. The optimal oil-to-water ratio may need to be determined empirically, but a 50% (w/w) oil phase has been shown to be effective.[1]
-
Characterization (Optional but Recommended): Characterize the emulsion for particle size, stability, and encapsulation efficiency to ensure consistency across experiments.
Question: What are the best practices for storing this compound to prevent degradation and aggregation?
Answer:
This compound is among the least stable of the cyclolinopeptides.[3] Improper storage can lead to degradation and aggregation, reducing its activity.
Storage Recommendations:
-
Solid Form: Store the lyophilized peptide at -20°C or -80°C in a desiccated environment.
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate organic solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Working Solutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods, as this will promote aggregation and degradation.[3]
Quantitative Data Summary
The following tables summarize key data regarding the stability and bioavailability of cyclolinopeptides.
Table 1: Stability of Various Cyclolinopeptides
This table summarizes the relative stability of different cyclolinopeptides when stored in flaxseed oil over time, highlighting the lower stability of this compound.
| Cyclolinopeptide | Relative Stability |
| Cyclolinopeptide A | Most Stable |
| Cyclolinopeptide C | Most Stable |
| This compound | Least Stable |
| Cyclolinopeptide N | Least Stable |
| Cyclolinopeptide O | Least Stable |
Data adapted from a stability study of cyclolinopeptides in flaxseed oil.[3]
Table 2: Effect of Formulation on Cyclolinopeptide Bioavailability
This table shows the significant improvement in bioavailability and cellular absorption when using a β-CD/DAG emulsion compared to a standard oil solution.
| Parameter | Cyclolinopeptides in Oil | Cyclolinopeptides in β-CD/DAG Emulsion | Fold Increase |
| Bioavailability | Baseline | 13.6x Baseline | 13.6 |
| Caco-2 Cell Penetration (cm/s) | Not Reported | 3.09 x 10⁻⁶ | - |
| Nitric Oxide Inhibition Rate | Lower | 58.62% | Higher |
Data derived from a study on improving cyclolinopeptide solubility and bioavailability.[1]
Visualizations
The following diagrams illustrate key workflows and mechanisms related to handling this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of this compound solubilization in an emulsion.
References
- 1. Improved solubility and bioavailability of cyclolinopeptides by diacylglycerol in the β-cyclodextrin Pickering emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Immunosuppressive Activities of Cyclolinopeptide B and Cyclosporin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunosuppressive properties of Cyclolinopeptide B and the well-established immunosuppressant, Cyclosporin A. The information presented herein is intended to support research and development efforts in the field of immunology and drug discovery. Due to the limited availability of direct quantitative data for this compound, this guide utilizes data from its closely related and more extensively studied analog, Cyclolinopeptide A, as a proxy.
At a Glance: Key Immunosuppressive Properties
| Feature | This compound (via Cyclolinopeptide A data) | Cyclosporin A |
| Primary Mechanism of Action | Inhibition of calcineurin phosphatase activity | Inhibition of calcineurin phosphatase activity |
| Molecular Target | Cyclophilin-Calcineurin complex | Cyclophilin-Calcineurin complex |
| Effect on T-Lymphocyte Proliferation | Inhibits mitogen- and antigen-stimulated proliferation | Potent inhibitor of mitogen- and antigen-stimulated proliferation |
| Potency (Lymphocyte Proliferation) | Comparable to Cyclosporin A, but requires approximately 10-fold higher concentration for complete inhibition[1] | IC50: ~5.2 ng/mL (Con A-stimulated PBMCs) |
| Potency (Calcineurin Inhibition) | Weaker affinity than Cyclosporin A | IC50: ~7.5 ng/mL (murine PBLs) |
Mechanism of Action: A Shared Pathway
Both this compound (and A) and Cyclosporin A exert their immunosuppressive effects by targeting the calcineurin signaling pathway, a critical cascade in the activation of T-lymphocytes. Upon T-cell receptor stimulation, intracellular calcium levels rise, leading to the activation of calmodulin. Calmodulin then activates calcineurin, a serine/threonine phosphatase. Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. This dephosphorylation allows NFAT to translocate from the cytoplasm to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). IL-2 is a potent T-cell growth factor that drives T-cell proliferation and the subsequent immune response.
This compound and Cyclosporin A interrupt this pathway by first binding to an intracellular protein called cyclophilin. The resulting drug-cyclophilin complex then binds to calcineurin, sterically hindering its phosphatase activity. This prevents the dephosphorylation of NFAT, its nuclear translocation, and the subsequent production of IL-2 and other cytokines, thereby suppressing the immune response.
Quantitative Comparison of Immunosuppressive Activity
| Assay | Cyclolinopeptide A | Cyclosporin A |
| Lymphocyte Proliferation Inhibition | Reported to be comparable to Cyclosporin A, but requires a ~10-fold higher concentration for complete inhibition of T-lymphocyte activation.[1] | IC50: ~5.2 ng/mL (Concanavalin A-stimulated human PBMCs) |
| Calcineurin Phosphatase Activity Inhibition | Weaker affinity for calcineurin compared to Cyclosporin A. | IC50: ~7.5 ng/mL (in murine peripheral blood lymphocytes) |
Note: IC50 values can vary significantly depending on the experimental conditions, such as cell type, stimulus, and assay format. The values presented here are for comparative purposes.
Experimental Protocols
Mitogen-Stimulated Lymphocyte Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of lymphocytes stimulated by a mitogen, such as Phytohemagglutinin (PHA) or Concanavalin A (ConA).
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.
-
RPMI-1640 culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Mitogen (e.g., PHA at a final concentration of 5 µg/mL).
-
Test compounds (this compound and Cyclosporin A) at various concentrations.
-
96-well flat-bottom culture plates.
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., MTS or WST-1).
-
Cell harvester and liquid scintillation counter (for [³H]-Thymidine method) or a microplate reader (for colorimetric methods).
Procedure:
-
Cell Preparation: Isolate PBMCs from fresh heparinized blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate Seeding: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound and Cyclosporin A. Add 50 µL of each compound dilution to the appropriate wells. Include wells with medium only (unstimulated control) and wells with mitogen only (stimulated control).
-
Stimulation: Add 50 µL of the mitogen solution to all wells except the unstimulated controls.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 72 hours.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
Colorimetric Method: Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition for each compound concentration relative to the stimulated control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of proliferation).
In Vitro Calcineurin Phosphatase Activity Assay
This assay directly measures the enzymatic activity of calcineurin and its inhibition by the test compounds.
Materials:
-
Recombinant human Calcineurin.
-
Recombinant human Cyclophilin A.
-
Calmodulin.
-
Calcineurin substrate (e.g., a phosphopeptide like RII phosphopeptide).
-
Assay buffer (containing Tris-HCl, MgCl₂, CaCl₂, and BSA).
-
Test compounds (this compound and Cyclosporin A) at various concentrations.
-
Malachite Green Phosphate (B84403) Detection Kit or a fluorescent phosphate detection system.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Compound-Cyclophilin Complex Formation: In a microcentrifuge tube, pre-incubate Cyclophilin A with each concentration of this compound and Cyclosporin A to allow for complex formation.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing assay buffer, calmodulin, and calcineurin.
-
Initiation of Inhibition: Add the pre-formed compound-cyclophilin complexes to the reaction mixture wells and incubate for a short period to allow for binding to calcineurin.
-
Enzymatic Reaction: Initiate the phosphatase reaction by adding the calcineurin substrate to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of free phosphate released using a phosphate detection reagent (e.g., Malachite Green). This is typically done by adding the detection reagent and measuring the absorbance at a specific wavelength.
-
Data Analysis: Calculate the percentage of calcineurin activity inhibition for each compound concentration relative to the control (no inhibitor). Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
References
A Comparative Analysis of Cyclolinopeptide B and Its Analogs: Unveiling Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cyclolinopeptide B (CLB) and its synthetic analogs, focusing on their immunosuppressive and cytotoxic properties. This analysis is supported by experimental data and detailed methodologies to facilitate further research and development in this promising class of cyclic peptides.
This compound, a naturally occurring cyclic nonapeptide isolated from flaxseed, has garnered significant interest for its diverse biological activities. As a member of the cyclolinopeptide family, it shares structural similarities with Cyclolinopeptide A (CLA) and exhibits a range of pharmacological effects, including immunosuppression and cytotoxicity. The exploration of synthetic analogs of CLB aims to enhance its therapeutic potential by improving potency, selectivity, and pharmacokinetic properties.
Immunosuppressive Activity: A Promising Alternative
Cyclolinopeptides exert their immunosuppressive effects primarily through the inhibition of the calcineurin-NFAT signaling pathway, a critical cascade in T-cell activation.[1][2] This mechanism is analogous to that of widely used immunosuppressants like Cyclosporin A (CsA).[1]
A notable synthetic analog of CLB, [(S)-HmM7]CLB, in which the methionine residue at position 7 is replaced by (S)-alpha-hydroxymethylmethionine, has demonstrated potent immunosuppressive activity comparable to CsA.[3][4] This analog exhibits a strong inhibitory effect on the cellular immune response with the significant advantage of low toxicity, even at high doses.[3][4]
Comparative Immunosuppressive Data
| Compound | Assay | Model | Dosage | Effect | Citation |
| This compound (CLB) | Mitogen-induced lymphocyte proliferation | In vitro | - | Inhibitory effect comparable to CsA | [5] |
| [(S)-HmM7]CLB | Delayed-Type Hypersensitivity (DTH) | In vivo (CBA mice) | 10 µ g/mouse | Strong inhibition of DTH reaction | [4] |
| [(S)-HmM7]CLB | Humoral immune response (PFC assay) | In vivo (CBA mice) | 50 µ g/mouse | Inhibition of PFC number | [4] |
| Cyclosporin A (CsA) | Delayed-Type Hypersensitivity (DTH) | In vivo (CBA mice) | 10 µ g/mouse | Strong inhibition of DTH reaction | [4] |
Cytotoxic Potential Against Cancer Cell Lines
This compound has also been investigated for its anticancer properties, demonstrating cytotoxic effects against various cancer cell lines. Its efficacy, however, can vary compared to other cyclolinopeptides like CLA.
Comparative Cytotoxicity Data
| Compound | Cell Line | Concentration (µg/mL) | Cytotoxicity (%) | Incubation Time (h) | Citation |
| This compound (CLB) | MCF-7 (Breast Cancer) | Not specified | 19 | 48 | [6] |
| This compound (CLB) | SK-BR-3 (Breast Cancer) | Not specified | 41 | 48 | [6] |
| Cyclolinopeptide A (CLA) | MCF-7 (Breast Cancer) | Not specified | 18 | 48 | [6] |
| Cyclolinopeptide A (CLA) | SK-BR-3 (Breast Cancer) | Not specified | 75 | 48 | [6] |
| Cyclolinopeptide C (CLC) | SK-BR-3 (Breast Cancer) | Not specified | 36 | 48 | [6] |
| Cyclolinopeptide E (CLE) | SK-BR-3 (Breast Cancer) | Not specified | 28 | 48 | [6] |
Experimental Protocols
Immunosuppressive Activity Assessment
Delayed-Type Hypersensitivity (DTH) Assay in Mice
This in vivo assay evaluates cell-mediated immunity.[7][8][9][10]
-
Sensitization Phase: Mice are immunized with a specific antigen (e.g., ovalbumin). The test compounds (CLB, analogs, or vehicle control) are administered intraperitoneally 2 hours before and 24 hours after sensitization.[4]
-
Elicitation Phase: Several days after sensitization, the mice are challenged with the same antigen, typically by injection into the footpad.[9][10]
-
Measurement: The degree of footpad swelling is measured 24 hours after the challenge as an indicator of the DTH response. The inhibition of swelling in the treated groups compared to the control group indicates immunosuppressive activity.[11]
Cytotoxicity Assessment
MTT Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MCF-7, SK-BR-3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or its analogs for a specified period (e.g., 24 or 48 hours).[6]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The percentage of cytotoxicity is calculated relative to untreated control cells.
Signaling Pathways and Experimental Workflows
References
- 1. Immunosuppressive peptides and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioplanete.com [bioplanete.com]
- 3. New analogue of this compound modified by amphiphilic residue of alpha-hydroxymethylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The delayed type hypersensitivity assay using protein and xenogeneic cell antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delayed-type hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delayed-Type Hypersensitivity Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 10. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay in the mouse for delayed-type hypersensitivity to murine leukemia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Cyclolinopeptide B's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Cyclolinopeptide B (CLB), a naturally occurring cyclic peptide isolated from flaxseed, with established therapeutic agents. We will delve into its dual roles as an immunosuppressant and an anticancer agent, presenting available experimental data to cross-validate its mechanisms of action. This document is intended to be a valuable resource for researchers investigating novel therapeutic peptides.
Immunosuppressive Activity: A Comparison with Calcineurin Inhibitors
This compound has demonstrated immunosuppressive properties, positioning it as a potential alternative to conventional immunosuppressants like Cyclosporin A and Tacrolimus (B1663567). The primary mechanism of action for these established drugs is the inhibition of calcineurin, a crucial phosphatase in the T-cell activation pathway.
Comparative Efficacy of Immunosuppressants
| Compound | Target Cell/Assay | Potency (IC50) | Reference |
| This compound | Human peripheral blood lymphocytes (Concanavalin A-induced mitogenic response) | 44 ng/mL | [1] |
| Mouse splenocytes (Concanavalin A-induced proliferation) | 39 µg/mL | [1] | |
| Cyclosporin A | Human peripheral blood lymphocytes (Concanavalin A-induced mitogenic response) | Comparable to this compound | [1] |
| Calcineurin Inhibition | Requires 10x lower concentration than Cyclolinopeptide A | [2] | |
| Tacrolimus | Calcineurin Inhibition | Generally more potent than Cyclosporin A | [3] |
Note: While Cyclolinopeptide A (CLA) has been more extensively studied for its calcineurin inhibition, the structural similarity and comparable in vitro immunosuppressive activity of CLB suggest a similar, albeit potentially weaker, mechanism of action.[2][4]
Signaling Pathway: Calcineurin-NFAT Axis
The immunosuppressive effects of Cyclosporin A and Tacrolimus are mediated through the inhibition of calcineurin, which in turn prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT). This transcription factor is essential for the expression of pro-inflammatory cytokines like Interleukin-2 (IL-2), a key driver of T-cell proliferation. It is hypothesized that this compound follows a similar pathway.
Experimental Protocols
This protocol provides a general framework for assessing calcineurin phosphatase activity.
-
Preparation of Cell Lysates:
-
Culture appropriate immune cells (e.g., Jurkat T-cells, peripheral blood mononuclear cells) and treat with this compound, Cyclosporin A, or Tacrolimus at various concentrations.
-
Harvest cells and prepare cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
Use a commercial colorimetric calcineurin phosphatase activity assay kit.
-
Prepare a reaction mixture containing the cell lysate, a specific RII phosphopeptide substrate, and the assay buffer in a 96-well plate.
-
Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes) to allow for dephosphorylation of the substrate by calcineurin.
-
Stop the reaction and measure the amount of released free phosphate (B84403) using a Malachite Green-based reagent.
-
Read the absorbance at a wavelength of approximately 620 nm.
-
Calculate the calcineurin activity based on a phosphate standard curve and normalize to the total protein concentration.
-
This protocol outlines the measurement of IL-2 secretion from stimulated T-cells.
-
Cell Culture and Stimulation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood.
-
Culture the PBMCs in a 96-well plate and pre-incubate with varying concentrations of this compound or a reference immunosuppressant.
-
Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies to induce T-cell activation and IL-2 secretion.
-
Incubate for 24-48 hours.
-
-
ELISA Procedure:
-
Collect the cell culture supernatants.
-
Use a commercial human IL-2 ELISA kit.
-
Coat a 96-well plate with a capture antibody specific for human IL-2.
-
Add the collected supernatants and a series of IL-2 standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for human IL-2.
-
Incubate, wash, and then add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
After another incubation and wash, add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the concentration of IL-2 in the samples based on the standard curve.
-
Anticancer Activity: A Look at Cytotoxicity and Signaling Modulation
This compound has also been investigated for its potential as an anticancer agent, exhibiting cytotoxic effects against various cancer cell lines. Its mechanism is believed to involve the modulation of key signaling pathways that control cell proliferation and apoptosis.
Comparative Cytotoxicity of Anticancer Agents
| Compound | Cell Line | Activity | Concentration | Reference |
| This compound | MCF-7 (Breast Cancer) | 19% Cytotoxicity | Not specified | [5] |
| SK-BR-3 (Breast Cancer) | 41% Cytotoxicity | Not specified | [5] | |
| MDA-MB-231 (Breast Cancer) | Lower activity than Cyclolinopeptide A | 25-400 µM | [5][6] | |
| A375 (Melanoma) | No cytotoxicity observed after 48h | Up to 400 µg/mL | [6] | |
| Doxorubicin | MCF-7 (Breast Cancer) | IC50 ≈ 8306 nM | Not specified | [7] |
| MDA-MB-231 (Breast Cancer) | IC50 ≈ 6602 nM | Not specified | [7] | |
| Paclitaxel | A549 (Lung Cancer) | IC50 ≈ 1 µg/mL | Not specified | [8] |
Note: The cytotoxic effects of this compound appear to be cell-line dependent and generally less potent than conventional chemotherapeutic agents like Doxorubicin and Paclitaxel at the concentrations tested in the available studies.
Signaling Pathway: Modulation of AKT/JNK Pathways
Cyclolinopeptides, including CLB, are suggested to exert their anticancer effects by modulating critical signaling pathways such as the PI3K/AKT and JNK pathways. These pathways are frequently dysregulated in cancer, controlling cell survival, proliferation, and apoptosis.
Experimental Protocols
This protocol describes a colorimetric assay to determine the cytotoxicity of a compound.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, SK-BR-3, MDA-MB-231) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or a reference anticancer drug (e.g., Doxorubicin) for 24, 48, or 72 hours. Include untreated cells as a control.
-
-
WST-8 Reagent Addition:
-
Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C. The WST-8 is reduced by cellular dehydrogenases to a colored formazan (B1609692) product in viable cells.
-
-
Absorbance Measurement:
-
Measure the absorbance of the formazan product at approximately 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
This protocol is used to assess the activation state of AKT and JNK kinases.
-
Cell Treatment and Lysis:
-
Treat cancer cells with this compound for various time points.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated JNK (p-JNK), and total JNK.
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion
This compound exhibits promising, albeit moderate, immunosuppressive and anticancer activities in vitro. Its mechanism of action appears to overlap with established therapeutic agents, particularly in its potential to inhibit calcineurin and modulate key cancer-related signaling pathways. However, the available data, especially quantitative comparisons with standard drugs, are still limited. Further rigorous investigation is warranted to fully elucidate its therapeutic potential and to determine if its efficacy and safety profile offer advantages over existing treatments. The detailed protocols and comparative data presented in this guide aim to facilitate such future research endeavors.
References
- 1. Cancer Treatment by Caryophyllaceae-Type Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Modifications on the Immunosuppressive Properties of Cyclolinopeptide A and Its Analogs in Animal Experimental Models [mdpi.com]
- 3. Review of two immunosuppressants: tacrolimus and cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclolinopeptides and their analogs--a new family of peptide immunosuppressants affecting the calcineurin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Effective paclitaxel: β-Cyclodextrin-based formulation boosts in vitro anti-tumor potential and lowers toxicity in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic and Natural Cyclolinopeptide B Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of natural Cyclolinopeptide B and its synthetic analogues. While direct comparative studies on the identical synthetic and natural compounds are limited in publicly available literature, this document synthesizes the existing data on their immunosuppressive and cytotoxic effects. The information is presented to aid researchers in understanding the potential of this compound as a therapeutic agent and to highlight areas for future investigation.
Executive Summary
This compound, a cyclic nonapeptide isolated from flaxseed, has demonstrated significant immunosuppressive and cytotoxic properties. Research into its synthetic analogues suggests that chemical modifications can modulate its biological activity, in some cases enhancing its potency. This guide presents the available quantitative data, details the experimental methodologies used to assess activity, and illustrates the proposed signaling pathways through which this compound exerts its effects. A key takeaway is the need for direct, head-to-head comparative studies of natural this compound and its identical synthetic counterpart to fully elucidate the therapeutic potential.
Data on Biological Activity
The biological activity of this compound has been primarily evaluated for its immunosuppressive and cytotoxic effects. The following tables summarize the available quantitative data for natural this compound and its synthetic analogues. It is crucial to note that the data for synthetic compounds are for analogues with structural modifications, and the experimental conditions may vary between studies.
Table 1: Cytotoxicity of Natural this compound
| Cell Line | Concentration | % Cytotoxicity | Reference |
| MCF-7 (Breast Cancer) | 100 µg/mL | 19% | [1] |
| SK-BR-3 (Breast Cancer) | 100 µg/mL | 41% | [1] |
Table 2: Immunosuppressive Activity of a Synthetic this compound Analogue
| Assay | Compound | Activity | Reference |
| Cellular and Humoral Immune Response | [(S)-HmM⁷]CLB | High immunosuppressive activity, comparable to Cyclosporin A | [2] |
Note: [(S)-HmM⁷]CLB is an analogue of this compound where the methionine residue at position 7 is replaced by (S)-alpha-hydroxymethylmethionine.
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are the protocols for the key assays used to evaluate the activity of this compound and its analogues.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of natural this compound on MCF-7 and SK-BR-3 breast cancer cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
-
Cell Culture: Human breast adenocarcinoma cells (MCF-7) are cultured in MEM supplemented with 10% FBS, 0.2% sodium bicarbonate, and an antibiotic/antimycotic solution. Cells are maintained at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 100 µg/mL) for a specified period (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation of Cytotoxicity: The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100
Lymphocyte Proliferation Assay (LPA)
The immunosuppressive activity of a synthetic this compound analogue was evaluated by its ability to inhibit lymphocyte proliferation.[4]
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Stimulation and Treatment: Cells are seeded in 96-well plates and stimulated with a mitogen (e.g., phytohemagglutinin (PHA) or concanavalin (B7782731) A). Various concentrations of the test compound (this compound analogue) are added to the wells. A positive control (mitogen only) and a negative control (unstimulated cells) are included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Proliferation Measurement: Cell proliferation is assessed by adding ³H-thymidine to the cultures for the final 18 hours of incubation. The cells are then harvested onto glass fiber filters, and the incorporation of ³H-thymidine is measured using a scintillation counter.
-
Data Analysis: The results are expressed as counts per minute (CPM) or as a percentage of inhibition compared to the positive control.
Signaling Pathways
This compound is believed to exert its biological effects through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for its immunosuppressive and apoptotic activities.
Immunosuppressive Pathway
Caption: Proposed immunosuppressive mechanism of this compound.
Apoptotic Pathway
Caption: Proposed apoptotic mechanism of this compound in cancer cells.
Conclusion and Future Directions
The available evidence suggests that this compound is a biologically active molecule with potential therapeutic applications in both immunosuppression and cancer therapy. Natural this compound has demonstrated cytotoxic effects against breast cancer cell lines, while a synthetic analogue has shown potent immunosuppressive activity comparable to Cyclosporin A.[1][2]
However, the lack of direct comparative studies between the natural compound and its identical synthetic version is a significant gap in the current research landscape. Such studies are crucial to determine if the synthetic route yields a product with equivalent or superior activity and to eliminate any potential influence of minor impurities from the natural extraction process.
Future research should prioritize the total synthesis of this compound and a comprehensive, side-by-side evaluation of its biological activity against the natural compound. This should include a broader range of cancer cell lines and more detailed investigations into its immunosuppressive mechanisms. Furthermore, exploring a wider array of synthetic analogues could lead to the development of novel therapeutics with enhanced potency and specificity.
References
A Head-to-Head Comparative Analysis of Cyclolinopeptide B and Other Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Cyclolinopeptide B (CLP-B) against other notable cyclic peptides, particularly its counterparts from the cyclolinopeptide family and the benchmark immunosuppressant, Cyclosporine A. The analysis focuses on key biological activities, including immunosuppressive and anticancer effects, supported by available experimental data and detailed methodologies.
Introduction to Cyclolinopeptides
Cyclolinopeptides (CLPs) are a class of cyclic, hydrophobic peptides, typically composed of eight to ten amino acids, isolated from flaxseed (Linum usitatissimum).[1][2] These natural compounds have garnered significant scientific interest due to their diverse pharmacological activities, including immunosuppressive, anticancer, anti-inflammatory, and antimalarial effects.[3][4][5] Their advantages, such as high specificity, low toxicity, and simple extraction process, make them promising candidates for therapeutic development.[1][4] This guide will delve into the comparative performance of CLP-B, examining its efficacy relative to other cyclic peptides.
Section 1: Immunosuppressive Activity
Cyclolinopeptides, notably CLP-A and CLP-B, have demonstrated significant immunosuppressive properties, often drawing comparisons to the clinically established drug, Cyclosporine A (CsA).[1][6]
Comparative Performance Data
The immunosuppressive potential of these peptides is often evaluated by their ability to inhibit lymphocyte proliferation in response to mitogens. The available data indicates that the activity of CLPs is comparable to that of CsA.
| Peptide | Assay | Target Cells | IC50 Value | Source |
| This compound (CLP-B) | Concanavalin A-induced mitogenic response | Human peripheral blood lymphocytes | 44 ng/mL | [6] |
| This compound (CLP-B) | Concanavalin A-induced proliferation | Mouse lymphocytes | 39 µg/mL | [6] |
| Cyclolinopeptide A (CLP-A) | Concanavalin A-induced proliferation | Mouse lymphocytes | 2.5 µg/mL | [6] |
| Cyclolinopeptide E (CLP-E) | Concanavalin A-induced proliferation | Mouse lymphocytes | 43 µg/mL | [6] |
| Cyclosporine A (CsA) | Concanavalin A-induced mitogenic response | Human peripheral blood lymphocytes | Comparable to CLP-B | [6] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental setups (e.g., human vs. mouse lymphocytes).
Mechanism of Immunosuppression
The primary mechanism of immunosuppressive action for Cyclosporine A involves the formation of a complex with an intracellular receptor, cyclophilin (CYP). This complex then binds to and inhibits the phosphatase activity of calcineurin.[7][8] This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for interleukin-2 (B1167480) (IL-2) and other cytokine genes essential for T-cell activation and proliferation.[9] Studies suggest that Cyclolinopeptide A operates through a similar mechanism, inhibiting the action of IL-1 and IL-2.[1][7][10][11] CLP-B has also been shown to suppress mitogen-induced responses in human lymphocytes, with an efficacy comparable to CsA.[6][11]
Experimental Protocol: Lymphocyte Proliferation Assay
This protocol outlines a general method for assessing the immunosuppressive activity of cyclic peptides by measuring their effect on mitogen-stimulated lymphocyte proliferation.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated cells in a suitable culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) and plate them in 96-well plates.
-
Treatment: Add varying concentrations of the test peptides (e.g., CLP-B, CLP-A, CsA) to the wells. Include a vehicle control.
-
Stimulation: Induce lymphocyte proliferation by adding a mitogen, such as Concanavalin A (ConA) or Phytohaemagglutinin (PHA).
-
Incubation: Incubate the plates for a period of 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Proliferation Assessment: Measure cell proliferation using a standard method, such as:
-
MTT or WST-8 Assay: Add the tetrazolium salt reagent and measure the absorbance, which correlates with the number of viable, proliferating cells.
-
³H-Thymidine Incorporation: Add radiolabeled thymidine (B127349) and measure its incorporation into newly synthesized DNA, indicating cell proliferation.
-
-
Data Analysis: Calculate the percentage of inhibition for each peptide concentration relative to the stimulated control and determine the IC50 value (the concentration required to inhibit 50% of the proliferative response).
Section 2: Anticancer Activity
Cyclolinopeptides have demonstrated a range of anticancer effects, including inducing apoptosis, cell cycle arrest, and inhibiting cell proliferation across various cancer types.[1][4] The efficacy, however, varies significantly between different CLPs and cancer cell lines.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic effects of CLP-B and other cyclolinopeptides on several human cancer cell lines.
| Peptide(s) | Cancer Cell Line | Assay | Concentration(s) | Observation | Source |
| CLP-A vs. CLP-B | SGC-7901 (Gastric) | Cytotoxicity | Not specified | Both showed activity; CLP-A had a significantly higher effect. | [1] |
| CLP-A vs. CLP-B | MDA-MB-231 (Breast) | WST-8 | 25-400 µM | Concentration-dependent decrease; CLP-A showed significantly higher activity. | [1] |
| CLP-A vs. CLP-B | SK-BR-3 (Breast) | WST-8 | 25-400 µM | No significant cytotoxic effects observed for either peptide. | [1] |
| CLP-A, B, C, E | SK-BR-3 (Breast) | Cytotoxicity | 25-400 µg/mL | After 48h: CLP-A (75% cytotoxicity) > CLP-B (41%) > CLP-C (36%) > CLP-E (28%). | [1] |
| CLP-A, B, C, E | MCF-7 (Breast) | Cytotoxicity | 25-400 µg/mL | After 48h: Highest cytotoxicity observed for CLP-B (19%) and CLP-A (18%). | [1] |
| CLP-A, B, C, E | A375 (Melanoma) | Cytotoxicity | Up to 400 µg/mL | After 48h: CLP-A, C, and E showed cytotoxicity; no effect observed for CLP-B. | [1][11] |
Multifaceted Mechanisms in Cancer
The anticancer action of cyclolinopeptides is not attributed to a single pathway but rather to the modulation of multiple signaling cascades.[1][12] These peptides can inhibit protein kinases, regulate proteins involved in apoptosis, and modulate oxidative stress and inflammation.[1][4] Key pathways implicated include the AKT/JNK and TLR4/NF-κB/MAPK signaling pathways.[1][3]
Experimental Protocol: WST-8 Cytotoxicity Assay
This protocol describes a common method for evaluating the in vitro cytotoxicity of compounds on cancer cell lines.
-
Cell Seeding: Plate human cancer cells (e.g., MDA-MB-231, SK-BR-3) in 96-well microplates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the cyclinopeptides (e.g., 25 to 400 µM) for specific time periods (e.g., 24 and 48 hours).[1]
-
WST-8 Reagent Addition: Following the incubation period, add 10 µL of the WST-8 solution (e.g., Cell Counting Kit-8) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the WST-8 reagent into a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the dose-response curve and calculate the IC50 value.
Section 3: Peptide Extraction and Analysis Workflow
The reliable analysis of cyclolinopeptides from their natural source, flaxseed oil, is crucial for research and development. This involves efficient extraction followed by robust analytical separation and identification.
Experimental Protocol: CLP Extraction and HPLC Analysis
This protocol is based on methodologies for extracting and separating CLPs for analysis.[2]
-
Extraction (Sonication-Assisted Methanol Extraction):
-
Mix flaxseed oil with methanol in an appropriate ratio.
-
Sonicate the mixture for a defined period to facilitate the transfer of CLPs into the methanol phase.
-
Centrifuge the sample to separate the methanol extract from the oil.
-
Collect the methanol supernatant containing the CLPs.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
System: An HPLC system equipped with a C18 column.
-
Mobile Phase: An isocratic mobile phase, for example, 70% methanol and 30% water.[2]
-
Flow Rate: A constant flow rate, such as 0.5 mL/min.[2]
-
Temperature: Maintain the column at a constant temperature, e.g., 25°C.[2]
-
Injection Volume: Inject a small volume (e.g., 5 µL) of the methanol extract.[2]
-
Detection: Use a UV detector at multiple wavelengths to detect different amino acid residues: 214 nm (for peptide bonds), 260 nm (for phenylalanine), and 280 nm (for tryptophan).[2]
-
-
Identification (Mass Spectrometry):
-
Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q Exactive Hybrid Quadrupole-Orbitrap) to obtain accurate mass data for unambiguous identification of the individual cyclinopeptides in the separated peaks.[2]
-
Conclusion
This compound exhibits a distinct profile of biological activity when compared to other cyclic peptides. In immunosuppression, its potency is comparable to the well-established drug Cyclosporine A, suggesting a similar mechanism of action targeting the calcineurin signaling pathway. In the context of cancer, its cytotoxicity is highly dependent on the specific cancer cell line. While it shows moderate activity against certain breast cancer cells, it is less effective than CLP-A in gastric and other breast cancer lines and shows no activity against the melanoma cell line tested.[1]
This comparative guide highlights the therapeutic potential of CLP-B but also underscores the importance of selecting the appropriate peptide for a specific application. The nuanced differences in activity between closely related cyclinopeptides necessitate head-to-head studies to guide future research and drug development efforts. The provided protocols offer a foundational framework for researchers to conduct such comparative analyses.
References
- 1. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cancer Treatment by Caryophyllaceae-Type Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclolinopeptides and their analogs--a new family of peptide immunosuppressants affecting the calcineurin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunosuppressive peptides and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immunosuppressive activity of cyclolinopeptide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anticancer Potential of the Cyclolinopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of Cyclolinopeptide B: A Comparative Guide
For Immediate Release
A Comprehensive Analysis of Cyclolinopeptide B's Binding Target and a Comparison with the Immunosuppressive Agent Cyclosporin A.
This guide offers researchers, scientists, and drug development professionals a detailed comparison of this compound's binding target and mechanism of action with the well-established immunosuppressant, Cyclosporin A. While the precise quantitative binding affinities for this compound remain to be extensively documented, this guide leverages available data for the closely related Cyclolinopeptide A to provide a substantive comparison.
The Confirmed Binding Target of Cyclolinopeptides
Experimental evidence points towards a conserved mechanism of action for the immunosuppressive effects of cyclolinopeptides, including this compound (CLB). The primary molecular target is cyclophilin , a ubiquitous intracellular protein with peptidyl-prolyl cis-trans isomerase (PPIase) activity. The binding of a cyclolinopeptide to cyclophilin forms a composite complex. This complex then targets and inhibits the calcium and calmodulin-dependent serine/threonine phosphatase, calcineurin .[1][2][3] This inhibitory action on calcineurin is the cornerstone of the immunosuppressive effects of this class of peptides.
Notably, Cyclolinopeptide A (CLA) has been shown to bind specifically to bovine cyclophilin A.[4] While both Cyclolinopeptide A and B are recognized for their T-cell antiproliferative activities, comparable to Cyclosporin A (CsA), the affinity of CLA for its target is reported to be lower than that of CsA.[1]
Comparative Analysis of Binding and Inhibition
| Compound | Direct Binding Target | Secondary Target | Binding Affinity (to Cyclophilin) | Calcineurin Inhibition |
| Cyclolinopeptide A (CLA) | Cyclophilin A | Calcineurin (via complex) | Dissociation constant is ~20-fold lower than CsA | Requires ~10-fold higher concentration than CsA for complete inhibition |
| Cyclosporin A (CsA) | Cyclophilin A | Calcineurin (via complex) | High Affinity | Potent Inhibitor |
The Calcineurin-NFAT Signaling Pathway
The immunosuppressive activity of this compound and its analogs stems from the disruption of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. In a resting T-cell, NFAT is phosphorylated and resides in the cytoplasm. Upon T-cell activation, intracellular calcium levels rise, activating calcineurin. Calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal. This allows NFAT to translocate to the nucleus, where it acts as a transcription factor for genes crucial for the immune response, including Interleukin-2 (IL-2).
The cyclopholinopeptide-cyclophilin complex binds to calcineurin, inhibiting its phosphatase activity.[1][2][3] This prevents the dephosphorylation of NFAT, trapping it in the cytoplasm and thereby suppressing the immune response.
Caption: Calcineurin-NFAT signaling and its inhibition by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the binding and inhibitory activities of compounds like this compound.
Fluorescence Spectroscopy for Binding Affinity Determination
This method is used to determine the dissociation constant (Kd) between a cyclolinopeptide and cyclophilin.
Principle: The intrinsic tryptophan fluorescence of cyclophilin is monitored. Upon binding of a ligand like a cyclolinopeptide, a change in the fluorescence intensity or emission maximum can be observed.
Protocol:
-
Prepare a solution of purified cyclophilin A in a suitable buffer (e.g., 10 mM HEPES, 1 mM EDTA, pH 7.5).
-
Record the baseline fluorescence emission spectrum of the cyclophilin A solution (excitation at ~280 nm, emission scan from 300-400 nm).
-
Titrate the cyclophilin A solution with increasing concentrations of this compound.
-
After each addition, allow the system to equilibrate and record the fluorescence spectrum.
-
The change in fluorescence intensity is plotted against the ligand concentration.
-
The dissociation constant (Kd) is calculated by fitting the data to a binding isotherm equation.
Calcineurin Phosphatase Inhibition Assay
This assay measures the ability of the cyclolinopeptide-cyclophilin complex to inhibit the phosphatase activity of calcineurin.
Principle: A synthetic phosphopeptide substrate is used. The amount of free phosphate (B84403) released by calcineurin is quantified, often using a colorimetric method.
Protocol:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, CaCl₂, and a known concentration of calmodulin.
-
In a multi-well plate, add the reaction buffer, purified calcineurin, and the phosphopeptide substrate.
-
To experimental wells, add pre-incubated this compound and cyclophilin A at various concentrations. Control wells will contain either no inhibitor or a known inhibitor like Cyclosporin A-cyclophilin A complex.
-
Incubate the plate at 30°C for a defined period.
-
Stop the reaction and add a malachite green-based reagent to detect the released phosphate.
-
Measure the absorbance at ~620 nm.
-
The percentage of inhibition is calculated relative to the uninhibited control, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined.
Caption: Workflow for characterizing this compound's bioactivity.
Conclusion
This compound is a promising immunosuppressive agent that, like Cyclosporin A, is believed to exert its effects through the inhibition of the calcineurin-NFAT signaling pathway via a cyclophilin-dependent mechanism. While direct quantitative binding and inhibition data for this compound are still needed to fully elucidate its pharmacological profile, the available evidence for the cyclolinopeptide family strongly supports this mechanism of action. Further research focusing on the direct biochemical and biophysical characterization of this compound will be crucial for its potential development as a therapeutic agent.
References
- 1. Immunosuppressive peptides and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclolinopeptide A (CLA) mediates its immunosuppressive activity through cyclophilin-dependent calcineurin inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclolinopeptides and their analogs--a new family of peptide immunosuppressants affecting the calcineurin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific interaction between bovine cyclophilin A and synthetic analogues of cyclolinopeptide A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Cyclolinopeptide B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Cyclolinopeptide B (CLB), a cyclic nonapeptide with notable immunosuppressive, anti-inflammatory, and anticancer properties.[1] The performance of CLB is evaluated against the well-established immunosuppressant Cyclosporin A (CsA) and other alternative cyclic peptides. This document synthesizes experimental data to facilitate a clear understanding of CLB's pharmacological profile and its potential as a therapeutic agent.
Executive Summary
This compound, isolated from flaxseed, has demonstrated significant biological activities in both laboratory and animal studies.[1] Its immunosuppressive effects are often compared to those of Cyclosporin A, suggesting a similar mechanism of action that involves the modulation of key signaling pathways in immune cells.[2] While direct quantitative correlation between in vitro and in vivo efficacy for CLB is an ongoing area of research, this guide presents the available data to offer a cohesive overview for the scientific community.
In Vitro and In Vivo Data Comparison
The following tables summarize the quantitative data available for this compound and its comparator, Cyclosporin A, across various experimental models. It is important to note that much of the specific quantitative immunosuppressive data for this compound is extrapolated from its closely related analog, Cyclolinopeptide A (CLA), which has been more extensively studied and is reported to have activities "practically the same" as CsA.[3]
Table 1: In Vitro Immunosuppressive and Cytotoxic Effects
| Compound | Assay | Cell Type | Endpoint | IC50 / Effect | Citation |
| This compound (CLB) | Lymphocyte Proliferation | Mouse Splenocytes | Inhibition of mitogen-induced proliferation | Suppresses mitogen-induced response | [1] |
| Cytotoxicity | MCF-7 (Breast Cancer) | Cell Viability | 19% cytotoxicity at 25-400 µg/mL | [1] | |
| Cytotoxicity | SK-BR-3 (Breast Cancer) | Cell Viability | 41% cytotoxicity at 25-400 µg/mL | [1] | |
| Cytotoxicity | Melanoma Cells | Cell Viability | No significant cytotoxicity observed | [1] | |
| Cyclolinopeptide A (CLA) | Lymphocyte Proliferation | Human Lymphocytes | Inhibition of proliferation | Activity comparable to CsA | [3] |
| Cytotoxicity | MCF-7 (Breast Cancer) | Cell Viability | 18% cytotoxicity at 25-400 µg/mL | [1] | |
| Cytotoxicity | SK-BR-3 (Breast Cancer) | Cell Viability | 75% cytotoxicity at 25-400 µg/mL | [1] | |
| Cyclosporin A (CsA) | Lymphocyte Proliferation | Human T-cells | Inhibition of proliferation | IC50: 10-100 ng/mL | [4] |
| Lymphocyte Proliferation | Human Lymphocytes | Inhibition of proliferation | IC50: 19 ± 4 µg/L (MLR) | [5] | |
| Lymphocyte Proliferation | Mouse T-cells | Inhibition of proliferation | IC50: 25 ng/mL (mitogen-induced) | [6] |
Table 2: In Vivo Immunosuppressive Effects
| Compound | Animal Model | Assay | Route of Administration | Effective Dose | Outcome | Citation |
| Cyclolinopeptide A (CLA) | Mice | Delayed-Type Hypersensitivity (DTH) | Intraperitoneal, Oral, Intravenous | Not specified, but comparable to CsA | Suppression of DTH | [3][7] |
| Rats | Post-adjuvant Polyarthritis | Not specified | Not specified | Tempering of polyarthritis | [3] | |
| Cyclosporin A (CsA) | Mice | Delayed-Type Hypersensitivity (DTH) | Intraperitoneal | 5-200 mg/kg | Augmentation of DTH at high antigen dose | [8] |
| Mice | Delayed-Type Hypersensitivity (DTH) | Intramuscular | >50 mg/kg | Inhibition of DTH | [7] | |
| Rabbits | Skin Allograft Survival | Not specified | 10 mg/kg/day | Prolonged graft survival | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays mentioned in the comparative data tables.
In Vitro: Lymphocyte Proliferation Assay
This assay measures the ability of lymphocytes to proliferate in response to a stimulant, a key event in the immune response.
Objective: To determine the inhibitory effect of this compound on mitogen-stimulated lymphocyte proliferation.
Materials:
-
Isolated lymphocytes (from human peripheral blood or mouse spleen)
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Mitogen (e.g., Phytohaemagglutinin (PHA) or Concanavalin A (Con A))
-
This compound and Cyclosporin A (as a positive control)
-
96-well culture plates
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT or CFSE)
-
Cell harvester and liquid scintillation counter (for [³H]-thymidine) or a microplate reader (for colorimetric assays)
Procedure:
-
Cell Preparation: Isolate lymphocytes from blood or spleen using density gradient centrifugation (e.g., with Ficoll-Paque). Wash the cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.[3][9]
-
Plate Seeding: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound and Cyclosporin A. Add the compounds to the wells in triplicate. Include wells with cells and medium only (negative control) and cells with mitogen only (positive control).
-
Stimulation: Add the mitogen (e.g., PHA at 5 µg/mL) to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 72 hours.[9]
-
Proliferation Measurement:
-
[³H]-thymidine incorporation: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.[10]
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Add a solubilizing agent and measure the absorbance at the appropriate wavelength.[11]
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration compared to the positive control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of proliferation.
In Vivo: Delayed-Type Hypersensitivity (DTH) in Mice
The DTH reaction is a classic in vivo measure of cell-mediated immunity.
Objective: To evaluate the effect of this compound on the DTH response in mice.
Materials:
-
Mice (e.g., C57BL/6)
-
Antigen (e.g., Sheep Red Blood Cells (SRBC) or Keyhole Limpet Hemocyanin (KLH))
-
This compound and Cyclosporin A
-
Vehicle for drug administration (e.g., saline, olive oil)
-
Calipers for measuring paw thickness
Procedure:
-
Sensitization (Day 0): Sensitize the mice by injecting the antigen emulsified in an adjuvant (e.g., Complete Freund's Adjuvant) subcutaneously at the base of the tail.[12]
-
Drug Administration: Administer this compound, Cyclosporin A, or the vehicle to different groups of mice. The dosing schedule can vary, but a common approach is to administer the compounds daily for a set period before and/or after sensitization. For example, intraperitoneal injections can be given.[7]
-
Challenge (Day 5-7): Challenge the sensitized mice by injecting a sub-lethal dose of the antigen into one hind footpad. Inject the other footpad with saline as a control.[12]
-
Measurement (24-48 hours post-challenge): Measure the thickness of both footpads using calipers at 24 and 48 hours after the challenge.[12]
-
Data Analysis: The DTH response is expressed as the difference in footpad swelling between the antigen-injected and saline-injected paws. Compare the DTH response in the treated groups to the vehicle-treated control group to determine the percentage of inhibition.
Signaling Pathways and Mechanisms of Action
This compound is believed to exert its immunosuppressive effects by modulating intracellular signaling pathways that are critical for T-cell activation and inflammatory responses. The primary proposed mechanisms involve the inhibition of the NF-κB and AKT/JNK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and immune responses. Its activation leads to the transcription of numerous pro-inflammatory genes.
Caption: Inhibition of the NF-κB pathway by this compound.
Experimental Workflow for In Vitro and In Vivo Correlation
A logical workflow is essential for establishing a correlation between in vitro findings and in vivo efficacy.
Caption: Workflow for correlating in vitro and in vivo data.
Alternatives to this compound
Several other cyclic peptides exhibit immunosuppressive properties and serve as important comparators for evaluating the therapeutic potential of CLB.
-
Cyclosporin A (CsA): The gold standard for calcineurin inhibitor-based immunosuppression. It is widely used in organ transplantation to prevent rejection.[2]
-
Cyclosporin G (CsG) and C (CsC): Analogs of CsA with potentially different efficacy and toxicity profiles.[5]
-
Didemnin B: A marine-derived cyclic depsipeptide with potent antiproliferative and immunosuppressive activities.[2]
-
Voclosporin: A novel calcineurin inhibitor that is a structural analog of cyclosporine A. It has a more predictable pharmacokinetic and pharmacodynamic relationship.[6]
-
Synthetic Cyclolinopeptide A Analogs: Various modifications of the CLA structure have been synthesized to enhance immunosuppressive activity and reduce toxicity.[7]
Conclusion
This compound presents a promising profile as an immunosuppressive agent with activities comparable to Cyclosporin A in several preclinical models. Its natural origin and reported low toxicity make it an attractive candidate for further investigation.[2] However, to fully establish its therapeutic potential, more rigorous studies are required to provide clear quantitative data on its in vitro and in vivo effects, allowing for a direct and robust correlation of its pharmacological activities. The development of more detailed experimental protocols and the exploration of its precise molecular interactions will be crucial next steps in advancing CLB from a promising natural compound to a potential clinical therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. Immunosuppressive peptides and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brd.nci.nih.gov [brd.nci.nih.gov]
- 4. pharmiweb.com [pharmiweb.com]
- 5. Delayed-type hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDA Approved Cyclic Peptide Drugs [creative-peptides.com]
- 7. Effects of Modifications on the Immunosuppressive Properties of Cyclolinopeptide A and Its Analogs in Animal Experimental Models [mdpi.com]
- 8. Beyond cyclosporine A: conformation-dependent passive membrane permeabilities of cyclic peptide natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karolinska.se [karolinska.se]
- 10. hanc.info [hanc.info]
- 11. Lab13 [science.umd.edu]
- 12. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Cyclolinopeptide B's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the biological activity and specificity of Cyclolinopeptide B (CLP-B), a cyclic nonapeptide isolated from flaxseed. Through a comparative analysis with its close analog, Cyclolinopeptide A (CLP-A), and the well-established immunosuppressant, Cyclosporin A (CsA), this document aims to provide researchers with the necessary data to assess the potential of CLP-B in therapeutic applications. The information presented is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Comparative Analysis of Biological Activities
This compound has demonstrated both immunosuppressive and anticancer properties. Its efficacy and specificity, however, vary depending on the biological context. The following tables summarize the available quantitative data to facilitate a direct comparison of CLP-B with other relevant compounds.
Table 1: Comparative Immunosuppressive Activity
| Compound | Assay | Target Cells | IC50 | Reference |
| This compound | Mitogen-induced Lymphocyte Proliferation | Human Peripheral Blood Lymphocytes | Comparable to Cyclosporin A | [1] |
| Cyclolinopeptide A | Mitogen-induced Lymphocyte Proliferation | Human Peripheral Blood Lymphocytes | Comparable to Cyclosporin A | [1][2] |
| Cyclosporin A | Mitogen-induced Lymphocyte Proliferation | Human Peripheral Blood Lymphocytes | Baseline | [1][2] |
Note: Specific IC50 values for the immunosuppressive activity of this compound are not consistently reported in the literature; however, its potency is repeatedly stated to be comparable to that of Cyclosporin A.
Table 2: Comparative Anticancer Cytotoxicity
| Compound | Cell Line | Cancer Type | Cytotoxicity (%) at 400 µg/mL (48h) | IC50 | Reference |
| This compound | MCF-7 | Breast Cancer | 19% | Not Reported | [1] |
| SK-BR-3 | Breast Cancer | 41% | Not Reported | [1] | |
| MDA-MB-231 | Breast Cancer | Lower than CLP-A | Not Reported | [3] | |
| A375 | Melanoma | No significant effect | Not Reported | [4] | |
| SGC-7901 | Gastric Cancer | Significant antitumor activity | Not Reported | [5] | |
| Cyclolinopeptide A | MCF-7 | Breast Cancer | 18% | Not Reported | [1] |
| SK-BR-3 | Breast Cancer | 75% | Not Reported | [1] | |
| MDA-MB-231 | Breast Cancer | Higher than CLP-B | Not Reported | [3] | |
| A375 | Melanoma | Highest among CLPs tested | Not Reported | [4] | |
| SGC-7901 | Gastric Cancer | Significantly higher than CLP-B | Not Reported | [5] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cited data, detailed methodologies for the key biological assays are provided below.
This colorimetric assay is used to determine cell viability in response to a test compound.
-
Cell Seeding:
-
Harvest and count the desired cancer cell line (e.g., MCF-7, SK-BR-3, MDA-MB-231).
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other test compounds in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
WST-8 Reagent Addition and Incubation:
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1 to 4 hours at 37°C. The incubation time should be optimized for each cell line.
-
-
Data Acquisition:
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan (B1609692) product.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control.
-
This assay measures the proliferation of lymphocytes by quantifying the incorporation of a radioactive nucleoside into newly synthesized DNA.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Dilute whole blood with an equal volume of phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque gradient.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the buffy coat containing the PBMCs.
-
Wash the PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.
-
-
Cell Culture and Stimulation:
-
Adjust the PBMC concentration to 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into a 96-well U-bottom plate.
-
Add 100 µL of medium containing the mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA)) and the test compounds (this compound, Cyclosporin A) at various concentrations.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
[³H]-Thymidine Labeling and Harvesting:
-
Pulse the cells by adding 1 µCi of [³H]-thymidine to each well.
-
Incubate for an additional 18 hours.
-
Harvest the cells onto a glass fiber filter mat using a cell harvester.
-
Wash the filters with distilled water to remove unincorporated [³H]-thymidine.
-
-
Data Acquisition:
-
Dry the filter mat and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Calculate the percentage of inhibition of proliferation for each compound concentration relative to the mitogen-stimulated control.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Discussion on Specificity
The available data suggests that the biological activity of this compound is not highly specific and can vary significantly depending on the cell type and the specific biological context.
-
Immunosuppressive Activity: In the context of immunosuppression, CLP-B's activity is often described as comparable to that of Cyclosporin A, a well-known and potent immunosuppressant. This suggests a potentially similar, broad-acting mechanism of action, likely involving the inhibition of T-cell proliferation. However, the lack of extensive comparative IC50 data across a wide range of immune cell subsets makes it difficult to definitively assess its specificity within the immune system.
-
Anticancer Activity: The cytotoxicity of CLP-B against cancer cells appears to be highly cell-line dependent. For instance, it shows moderate activity against the SK-BR-3 breast cancer cell line but has little to no effect on the A375 melanoma cell line. In contrast, CLP-A exhibits much higher cytotoxicity against SK-BR-3 and A375 cells.[1][3][4] This differential activity between CLP-B and CLP-A, which differ by only a single amino acid, highlights the structural nuances that can dictate specificity. The observation that CLP-A has a significantly higher effect on gastric cancer cells (SGC-7901) further underscores this point.[5] The broad range of reported cytotoxicities across different cancer types suggests that CLP-B does not have a universally potent anticancer effect but may be more specific to certain cancer subtypes.
-
Mechanism of Action: The modulation of the AKT/JNK signaling pathway by both CLP-A and CLP-B provides a potential mechanistic basis for their biological activities.[4] These pathways are central to cell survival, proliferation, and apoptosis, and their modulation can have widespread effects. The specificity of CLP-B's action would, therefore, depend on the specific upstream and downstream effectors it interacts with within these complex signaling cascades. Further research is needed to elucidate the precise molecular targets of CLP-B to fully understand its specificity.
Conclusion
This compound is a biologically active cyclic peptide with both immunosuppressive and anticancer potential. Its specificity, however, appears to be limited and highly context-dependent. While its immunosuppressive effects are comparable to the broad-acting agent Cyclosporin A, its anticancer activity varies significantly across different cancer cell lines. The differential activities observed between CLP-B and its close analog CLP-A suggest that minor structural changes can have a profound impact on biological specificity.
For researchers and drug development professionals, these findings indicate that while CLP-B may not be a highly specific targeted therapeutic on its own, it could serve as a valuable lead compound for the development of more specific and potent analogs. Further investigation into its precise molecular targets and a broader screening against a diverse panel of cell lines and molecular targets are warranted to fully delineate its therapeutic potential and specificity.
References
- 1. Synthesis and immunosuppressive activity of new cyclolinopeptide A analogs modified with beta-prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Cyclolinopeptide B
For researchers, scientists, and drug development professionals, the safe and compliant disposal of Cyclolinopeptide B is a critical component of laboratory management. This guide provides comprehensive, step-by-step procedures for the proper handling and disposal of this compound waste, ensuring the safety of laboratory personnel and adherence to environmental regulations.
This compound, a cyclic nonapeptide, requires careful management as laboratory chemical waste. While specific disposal protocols for this compound are not extensively documented, the following procedures are based on best practices for the disposal of peptide-based waste and should be implemented in accordance with institutional and local environmental regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to conduct a thorough risk assessment. All personnel involved must be trained in the handling of chemical waste and be equipped with the appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat must be worn at all times.
-
-
In Case of a Spill:
-
Alert personnel in the immediate vicinity.
-
Contain the spill using absorbent materials such as sand or vermiculite (B1170534) for liquid spills. For solid spills, gently sweep to avoid creating dust.[1]
-
Place all contaminated materials into a clearly labeled, sealed container designated for hazardous waste.
-
Thoroughly clean the spill area with an appropriate decontaminating agent.
-
Ventilate the area once the cleanup is complete.
-
Step-by-Step Disposal Procedures
The proper disposal of this compound waste involves a systematic approach, from segregation at the point of generation to final disposal by a certified service.
1. Waste Segregation:
-
Immediately segregate this compound waste from general laboratory waste.
-
Use dedicated, clearly labeled, and leak-proof containers for solid and liquid waste.
2. Solid Waste Disposal:
-
Contaminated Solids: This category includes items such as pipette tips, gloves, empty vials, and other contaminated labware.
-
Procedure:
-
Collect all solid waste contaminated with this compound in a designated hazardous waste container.
-
The container should be clearly labeled as "Hazardous Waste" and include the name "this compound".
-
Store the sealed container in a designated hazardous waste accumulation area until it is collected for disposal by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[2]
-
3. Liquid Waste Disposal:
-
Aqueous Solutions: This includes any buffers or solutions containing this compound.
-
Procedure - Chemical Inactivation:
-
Acid or Base Hydrolysis: A common method for inactivating peptide waste is through hydrolysis.[2]
-
In a designated chemical fume hood, slowly add the liquid peptide waste to a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH). A recommended ratio is 1 part waste to 10 parts inactivation solution to ensure complete degradation.[2]
-
Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature.[2]
-
-
Bleach Inactivation: Alternatively, treat the liquid waste with a 10% bleach solution (to achieve a final sodium hypochlorite (B82951) concentration of 0.5-1.0%) for at least 30 minutes.[1]
-
-
Neutralization:
-
Final Disposal:
-
Collect the neutralized waste in a clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," "Inactivated this compound," and any other relevant hazard information.
-
Arrange for disposal through your institution's EHS department or a certified hazardous waste management service.[2]
-
Crucially, never pour this compound solutions down the sink. [3]
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 1058.4 g/mol | PubChem |
| Stability at Room Temperature | Degrades over time; complete conversion to isomer within 40 days. | PMC |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, …), hydrogen chloride (HCl). | Safety Data Sheet |
| Toxicity of Degradation Products | The product itself and its degradation products are not toxic. | Safety Data Sheet |
Experimental Protocol: Chemical Inactivation of this compound Waste
The following protocol is a general procedure for the chemical inactivation of peptide waste and should be adapted based on institutional guidelines and a specific risk assessment.
Objective: To hydrolyze and inactivate this compound in liquid waste streams prior to disposal.
Materials:
-
Liquid waste containing this compound
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)
-
Sodium Bicarbonate (for neutralization of acid) or a weak acid (for neutralization of base)
-
pH indicator strips or a pH meter
-
Appropriate PPE (gloves, safety goggles, lab coat)
-
Chemical fume hood
-
Labeled hazardous waste container
Procedure:
-
Perform all steps within a certified chemical fume hood.
-
Carefully measure the volume of the this compound liquid waste.
-
In a suitable container, prepare a volume of either 1 M HCl or 1 M NaOH that is ten times the volume of the peptide waste.
-
Slowly and with gentle stirring, add the peptide waste to the acid or base solution.
-
Cover the container and allow the mixture to react for at least 24 hours at room temperature.
-
After the inactivation period, check the pH of the solution.
-
If the solution is acidic (from HCl treatment), neutralize it by slowly adding sodium bicarbonate until the pH is between 6.0 and 8.0.
-
If the solution is basic (from NaOH treatment), neutralize it by slowly adding a weak acid until the pH is between 6.0 and 8.0.
-
Transfer the neutralized, inactivated solution to a clearly labeled hazardous waste container for final disposal.
Disposal Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
Caption: Key logistical elements of this compound disposal.
References
Personal protective equipment for handling Cyclolinopeptide B
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of Cyclolinopeptide B is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination. The following table summarizes the required PPE. It is important to note that for large spills or situations with a high risk of exposure, a self-contained breathing apparatus (SCBA) and a full chemical-resistant suit may be necessary.[1] Always consult with a safety specialist before handling this compound to ensure the suggested protective clothing is sufficient.[1]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust and potential splashes.[1] |
| Face Shield | Recommended when there is a high risk of splashing. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Full Suit | Recommended for comprehensive protection, especially during large-scale handling or in case of a spill.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Required to prevent skin contact.[1] |
| Respiratory Protection | Dust Respirator | Necessary when handling the compound in powdered form to avoid inhalation.[1] |
| Foot Protection | Boots | Chemical-resistant boots are required to protect against spills.[1] |
Operational Plan
Handling:
-
Handle this compound in a well-ventilated area, preferably within a process enclosure or with local exhaust ventilation to control airborne levels.[1]
-
Keep the compound away from heat and sources of ignition.[1]
-
Avoid breathing dust.[1]
Storage:
-
Keep the container tightly closed.
-
Store at a temperature below 5°C (41°F).[1]
Disposal Plan
Small Spills:
-
Use appropriate tools to carefully collect the spilled material.
-
Place the collected material into a designated and convenient waste disposal container.[1]
Large Spills:
-
Use a shovel to transfer the spilled material into a suitable waste disposal container.[1]
General Waste:
-
Dispose of waste material in accordance with local, state, and federal regulations.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
